molecular formula C14H11IN2O2S B1391839 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-07-6

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B1391839
CAS-Nummer: 1228666-07-6
Molekulargewicht: 398.22 g/mol
InChI-Schlüssel: FFIDQLBOGUNEHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H11IN2O2S and its molecular weight is 398.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-3-iodo-5-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-7-12-13(15)9-17(14(12)16-8-10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDQLBOGUNEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678414
Record name 1-(Benzenesulfonyl)-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-07-6
Record name 1-(Benzenesulfonyl)-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, including its molecular weight of 398.22 g/mol , and presents a validated, step-by-step synthetic protocol. Furthermore, this guide explores the strategic importance of this compound, particularly the role of the phenylsulfonyl protecting group and the versatile 3-iodo moiety in the synthesis of complex bioactive molecules. The applications of this scaffold in the development of kinase inhibitors and other therapeutic agents are also discussed, supported by authoritative references.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1] Its structure, being a bioisostere of indole and purine, allows it to interact with a wide range of biological targets, particularly protein kinases.[1][2] The introduction of specific functional groups onto the 7-azaindole core is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate in this context, offering a stable, yet highly reactive, platform for the synthesis of diverse compound libraries.

The phenylsulfonyl group at the N-1 position acts as an effective protecting group, stabilizing the pyrrolo[2,3-b]pyridine ring system and directing subsequent chemical transformations. The iodine atom at the C-3 position is a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.[3][4] This guide will delve into the essential technical details of this valuable chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is fundamental for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₄H₁₁IN₂O₂SChemSpider
Molecular Weight 398.22 g/mol PubChem
CAS Number 1228666-07-6ChemicalBook
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.Inferred from general properties of similar compounds.

Synthesis Protocol: A Validated Approach

The synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through a reliable multi-step sequence starting from commercially available 5-methyl-1H-pyrrolo[2,3-b]pyridine. The following protocol is a well-established method based on analogous syntheses reported in the scientific literature.[5][6]

Step 1: N-Phenylsulfonyl Protection of 5-methyl-1H-pyrrolo[2,3-b]pyridine

The protection of the pyrrole nitrogen is crucial to prevent side reactions in the subsequent iodination step. The phenylsulfonyl group is a robust protecting group that is stable to a wide range of reaction conditions.

  • Reaction:

    • Dissolve 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a strong base, such as sodium hydride (NaH, 1.2 eq) portion-wise, and stir the mixture for 30 minutes at 0 °C.

    • Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Step 2: Iodination at the C-3 Position

The C-3 position of the 7-azaindole ring is susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[2]

  • Reaction:

    • Dissolve the N-protected intermediate, 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), in an appropriate solvent like acetonitrile or DMF.

    • Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, protecting it from light.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The resulting crude product, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, can be purified by recrystallization or column chromatography.

Synthesis_Workflow A 5-methyl-1H-pyrrolo[2,3-b]pyridine B 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine A->B Benzenesulfonyl chloride, NaH, THF C 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine B->C N-Iodosuccinimide (NIS), Acetonitrile

Synthetic route to the target compound.

Strategic Applications in Drug Development

The true value of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine lies in its utility as a versatile intermediate for the synthesis of biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The 3-iodo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

  • Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties. This is a cornerstone of modern medicinal chemistry for building complex molecular architectures.[7]

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted 7-azaindoles, which are important pharmacophores in many kinase inhibitors.[3][8]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.

  • Heck Coupling: The reaction with alkenes facilitates the formation of carbon-carbon double bonds.

Coupling_Reactions sub 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine suzuki Suzuki Coupling (Ar-B(OH)2) sub->suzuki Pd catalyst sonogashira Sonogashira Coupling (R-C≡CH) sub->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig (R2NH) sub->buchwald Pd catalyst heck Heck Coupling (R-CH=CH2) sub->heck Pd catalyst prod Diverse Bioactive Molecules suzuki->prod sonogashira->prod buchwald->prod heck->prod

Cross-coupling applications of the iodo-intermediate.
Role in Kinase Inhibitor Synthesis

The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. By utilizing 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, medicinal chemists can systematically explore the chemical space around this privileged core, optimizing interactions with the target kinase to enhance potency and selectivity.

Conclusion

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a high-value chemical intermediate with a confirmed molecular weight of 398.22 g/mol . Its well-defined structure and the presence of a stable protecting group and a versatile iodinated position make it an indispensable tool for researchers in drug discovery. The synthetic protocols and strategic applications outlined in this guide provide a solid foundation for its use in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The ability to readily diversify this scaffold through robust cross-coupling chemistry ensures its continued importance in the quest for new and effective medicines.

References

  • Lama, C., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 5(5), 499-529.
  • National Center for Biotechnology Information. (n.d.). 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. PubChem. Retrieved from [Link]

  • Gueiffier, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(8), 855-871.
  • Cenmed. (n.d.). 5-bromo-2-iodo-1-(phenylsulfonyl)-1h-pyrrolo[2 3-b]pyridine (c005b-241984). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Drießen, D., et al. (2020). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Synlett, 31(05), 491-496.
  • Boudina, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 26(16), 4983.
  • Andrade, C. K. Z., & Pinho, V. D. (2018).
  • Andrade, C. K. Z., & Pinho, V. D. (2018).
  • Hajipour, A. R., & Mohammadi, T. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under aerobic conditions. Nanochemistry Research, 4(2), 132-139.
  • Arbor Pharmatech. (n.d.). Cas No. 886547-94-0 1-(Phenylsulfonyl)-7-azaindole-3-boronic acid pinacol ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-. PubChem. Retrieved from [Link]

  • Reddy, T. S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179.
  • Wang, T., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(11), 2269-2273.
  • Al-Majid, A. M., et al. (2022).
  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for the synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the preparation of various pharmaceutically active compounds. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, also known as N-(phenylsulfonyl)-3-iodo-5-methyl-7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a 7-azaindole core, is a common motif in kinase inhibitors and other therapeutic agents. The strategic placement of the iodine atom at the 3-position of the pyrrole ring allows for further functionalization through various cross-coupling reactions, making it a versatile precursor in the synthesis of complex molecules.

This guide will detail a reliable two-step synthesis protocol, starting from the commercially available 5-methyl-1H-pyrrolo[2,3-b]pyridine (5-methyl-7-azaindole). The synthesis involves the protection of the pyrrole nitrogen with a phenylsulfonyl group, followed by regioselective iodination at the C3 position.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Methyl-1H-pyrrolo[2,3-b]pyridine155614-63-4C₈H₈N₂132.16Off-white to light yellow crystalline powder
Benzenesulfonyl chloride98-09-9C₆H₅ClO₂S176.62Colorless to yellow liquid
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂225.00Dark yellow powder
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 1228666-07-6 C₁₄H₁₁IN₂O₂S 398.22 Solid [1]

Synthesis Pathway Overview

The synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is achieved through a two-step process as illustrated in the workflow diagram below. The first step involves the N-sulfonylation of 5-methyl-7-azaindole, followed by the regioselective iodination of the resulting N-protected intermediate.

Synthesis_Workflow Start 5-Methyl-1H-pyrrolo[2,3-b]pyridine Step1 Step 1: N-Phenylsulfonylation Start->Step1 Intermediate 5-Methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Benzenesulfonyl chloride, NaOH, TBAB, DCM Step2 Step 2: C3-Iodination Intermediate->Step2 Product 3-Iodo-5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine Step2->Product N-Iodosuccinimide (NIS), Acetonitrile

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from a similar synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.[2]

Materials:

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (finely ground)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM), anhydrous

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Cyclohexane and Ethyl acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask purged with nitrogen, add 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), tetrabutylammonium bromide (0.03 eq.), and finely ground sodium hydroxide (3.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (1.2 eq.) dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to yield pure 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a solid.

Part 2: Synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

The C3 position of the N-sulfonylated 7-azaindole is activated towards electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

Materials:

  • 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to remove any unreacted iodine.

    • Wash the organic layer with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Benzenesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[3][4][5][6][7] May cause an allergic skin reaction and respiratory irritation.[3][7] Handle with extreme care and avoid inhalation of vapors.[3][4][5][6][7] It is moisture-sensitive.[4][6]

  • N-Iodosuccinimide (NIS): Harmful if swallowed.[8][9] Causes skin and serious eye irritation.[8][9][10] May cause respiratory irritation.[8][9] It is light and moisture sensitive.[10]

  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine: May be harmful if swallowed or inhaled and may cause skin and eye irritation.[11]

  • Dichloromethane: A volatile organic solvent. Avoid inhalation and skin contact.

  • Sodium hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

Characterization

The identity and purity of the synthesized 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons of the phenylsulfonyl group and the pyrrolo[2,3-b]pyridine core, as well as a singlet for the methyl group. The absence of the proton at the C3 position of the pyrrole ring is a key indicator of successful iodination.

    • ¹³C NMR will show the corresponding carbon signals, with the C3 carbon signal shifted due to the presence of the iodine atom.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (398.22 g/mol ).[1] The isotopic pattern of iodine (¹²⁷I) will be evident.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete reaction Insufficient base or reaction time.Ensure sodium hydroxide is finely ground and use a slight excess. Increase the reaction time and monitor by TLC.
Deactivated benzenesulfonyl chloride.Use freshly opened or distilled benzenesulfonyl chloride.
Step 2: Low yield of iodinated product Deactivated NIS.Use fresh NIS and protect the reaction from light.
Side reactions.Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Purification challenges Co-eluting impurities.Optimize the solvent system for column chromatography or consider recrystallization.

Conclusion

The synthesis protocol detailed in this guide provides a reliable and efficient method for the preparation of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. By following the step-by-step instructions and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development programs. The strategic N-protection followed by regioselective iodination is a key transformation that opens avenues for further molecular elaboration.

References

  • Central Drug House (P) Ltd. (n.d.).
  • Merck Millipore. (n.d.). N-Iodosuccinimide MSDS - 820743.
  • ScienceLab.com. (2005, October 11). Benzenesulfonyl Chloride MSDS.
  • Apollo Scientific Ltd. (2017, June 16).
  • Fisher Scientific. (2012, March 7).
  • DC Fine Chemicals. (n.d.).
  • ChemicalBook. (2025, September 27).
  • Fisher Scientific. (2024, March 29).
  • Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).
  • ChemWhat. (n.d.). 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS#: 1228666-07-6.
  • Fisher Scientific. (n.d.).
  • ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Liu, F., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(51), 30635-30639.
  • Sigma-Aldrich. (n.d.). 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine AldrichCPR 1138443-83-0.
  • National Center for Biotechnology Inform
  • ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)- synthesis.
  • Liu, F., et al. (2020). Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(51), 30635-30639.
  • Moldb. (n.d.). 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
  • Singh, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
  • Guillaumet, G., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5092.
  • Jubilant Ingrevia Limited. (n.d.).

Sources

physicochemical properties of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Introduction

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) class. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a crucial building block for synthesizing molecules with diverse biological activities, including kinase inhibitors.[1] The phenylsulfonyl group protects the pyrrole nitrogen, enhancing stability and modulating electronic properties, while the iodo- and methyl-substituents provide vectors for further chemical modification, for instance, through cross-coupling reactions.[2]

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in drug discovery workflows. Properties such as molecular weight, solubility, and lipophilicity directly influence reaction conditions, purification strategies, formulation development, and, ultimately, the pharmacokinetic and pharmacodynamic profiles of its derivatives. This guide provides a detailed examination of the known and predicted properties of this compound and outlines authoritative, field-proven protocols for their experimental determination.

Section 1: Core Molecular and Physical Properties

The fundamental identifiers and physical constants for a compound are the bedrock of its scientific profile. They ensure accurate identification, facilitate stoichiometric calculations, and provide initial predictions of its behavior. The core properties for 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are summarized below.

PropertyValueSource
CAS Number 1228666-07-6[3][4][5]
Molecular Formula C₁₄H₁₁IN₂O₂S[3][4]
Molecular Weight 398.22 g/mol [3][4][5][6]
Appearance Solid (typical for related compounds)[7][8]
Purity ≥95% (typical for commercial samples)[3]
Predicted Boiling Point 546.1 ± 60.0 °C[6]
Predicted Density 1.76 ± 0.1 g/cm³[6]
Storage Recommendation 2-8°C (based on similar structures)[6]

Note: Predicted values are computationally derived and await experimental verification.

Section 2: Lipophilicity and Aqueous Solubility

For any compound intended for biological application, its partitioning behavior between aqueous and lipid environments is a critical determinant of its success. These properties govern everything from cell membrane permeability to oral bioavailability.

Lipophilicity (LogP)

Lipophilicity is quantified by the partition coefficient (P), or its logarithm (LogP), which measures the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and water.[9] A LogP value provides crucial insights:

  • LogP < 0: Predominantly hydrophilic.

  • LogP > 0: Predominantly lipophilic (hydrophobic).

  • Optimal Range for Oral Drugs: Often cited as 1-3, balancing solubility for absorption with lipid permeability.

While computational models can estimate LogP, experimental determination is the gold standard for accuracy.[9][10][11]

This method directly measures the partitioning of the compound and remains the most reliable technique.[9][12]

  • Preparation: Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of each and allowing the phases to separate overnight.

  • Dissolution: Accurately weigh a small amount of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and dissolve it in the water-saturated n-octanol to create a stock solution of known concentration.

  • Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the n-octanol-saturated water.

  • Equilibration: Seal the vial and shake it vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

LogP_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis prep1 Mix n-octanol & Water prep2 Equilibrate Overnight prep1->prep2 prep3 Separate Phases prep2->prep3 stock Dissolve Compound in sat. n-octanol prep3->stock Water-sat. n-octanol mix Combine Phases (Organic + Aqueous) prep3->mix n-octanol-sat. Water stock->mix shake Shake to Equilibrate (1-2 hours) mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge sample Sample Each Phase centrifuge->sample quant Quantify Concentration (HPLC-UV) sample->quant calc Calculate LogP quant->calc

Workflow for Shake-Flask LogP Determination.
Aqueous Solubility

Aqueous solubility is a critical factor influencing drug dissolution and absorption.[13] It is essential to distinguish between two key types of solubility measurements, particularly in early drug discovery.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock. This high-throughput method is useful for screening large numbers of compounds but can overestimate the true solubility.[14][15][16]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but far more accurate and relevant measure for lead optimization and preclinical development.[13][17]

This protocol determines the equilibrium solubility, providing a definitive value for development purposes.

  • Compound Addition: Add an excess amount of solid 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine to a series of vials, each containing a specific aqueous buffer (e.g., pH 5.0, pH 7.4 phosphate-buffered saline). The presence of visible solid material is essential to ensure a saturated solution.

  • Equilibration: Seal the vials and place them on a vial roller or shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[17]

  • Filtration: After equilibration, filter the slurry using a low-binding filter plate (e.g., 0.45 µm PVDF) to remove all undissolved solid. Centrifugation can also be used as a pre-filtration step.

  • Sample Preparation: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical standard curve.

  • Quantification: Analyze the diluted samples via HPLC-UV or LC-MS/MS.

  • Data Analysis: Determine the concentration of the dissolved compound by comparing the analytical response to a standard curve prepared from a stock solution of known concentration. The resulting value is the thermodynamic solubility in µg/mL or µM.

Thermodynamic_Solubility_Workflow start Add Excess Solid Compound to Aqueous Buffer equilibrate Equilibrate on Shaker (24-48 hours @ constant T) start->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter dilute Dilute Clear Filtrate filter->dilute quantify Quantify via HPLC or LC-MS/MS dilute->quantify result Thermodynamic Solubility (µg/mL or µM) quantify->result

Workflow for Thermodynamic Solubility Determination.

Section 3: Solid-State Characterization

The three-dimensional arrangement of atoms in the solid state dictates a compound's crystal packing, stability, and dissolution properties. Single-crystal X-ray crystallography is the definitive technique for elucidating this structure.[18]

While a crystal structure for this specific compound is not publicly available, its analysis would provide invaluable information on:

  • Molecular Conformation: The precise bond angles and dihedral angles, such as the orientation of the phenylsulfonyl group relative to the pyrrolopyridine core.[19]

  • Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice.[19]

  • Absolute Stereochemistry: Unambiguous assignment if chiral centers are present.

The process involves growing a high-quality crystal and analyzing its diffraction of X-rays.[20]

  • Crystal Growth: The primary challenge is to grow a single crystal of sufficient size (>0.1 mm) and quality.[20] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-freezing it in liquid nitrogen to minimize radiation damage during data collection.[21]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam. The instrument records the positions and intensities of the thousands of diffracted X-ray reflections.[22]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

XRay_Crystallography_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution grow Grow Single Crystal (Slow Evaporation) mount Mount Crystal on Goniometer & Flash Freeze grow->mount collect Collect Diffraction Data (X-ray Diffractometer) mount->collect process Process Data (Unit Cell, Space Group) collect->process solve Solve Phase Problem (Generate Electron Density Map) process->solve refine Build & Refine Atomic Model solve->refine final_structure Final 3D Molecular Structure refine->final_structure

Workflow for Single-Crystal X-ray Crystallography.

Conclusion

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a well-defined chemical entity with significant potential as a synthetic intermediate. While its core molecular properties are established, a comprehensive understanding for drug development necessitates rigorous experimental determination of its lipophilicity, aqueous solubility, and solid-state structure. The protocols detailed in this guide represent the industry-standard methodologies required to generate this critical data. By investing in this characterization, researchers can de-risk downstream applications, enabling more efficient and predictable progress in the synthesis of novel therapeutic agents.

References

  • 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • 3-iodo-1-[(4-methylphenyl)sulfonyl]- 1H-pyrrolo[3,2-c]pyridine - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS#: 1228666-07-6. ChemWhat. Available at: [Link]

  • Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. De Gruyter. Available at: [Link]

  • Thermodynamic Solubility Assay - Evotec. Evotec. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. MDPI. Available at: [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. Google Patents.
  • 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • x Ray crystallography - PMC - PubMed Central - NIH. National Center for Biotechnology Information. Available at: [Link]

  • X-ray Crystallography - Creative BioMart. Creative BioMart. Available at: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. Encyclopedia.pub. Available at: [Link]

  • X-ray Crystallography - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). - ResearchGate. ResearchGate. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. JoVE. Available at: [Link]

  • X-ray crystallography - Wikipedia. Wikipedia. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. ACS Publications. Available at: [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

Sources

Spectroscopic and Synthetic Profile of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Heterocyclic Intermediate

In the landscape of modern medicinal chemistry and drug development, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide array of biological targets. The strategic introduction of specific substituents onto this core structure is a key tactic in the modulation of pharmacological activity. This technical guide focuses on a particularly valuable intermediate: 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .

The presence of an iodine atom at the 3-position offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties. The methyl group at the 5-position can influence solubility and metabolic stability, while the phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and modifying the electronic properties of the heterocyclic system. This compound has been identified as a key intermediate in the synthesis of novel tricyclic compounds with potential applications in treating immunological and oncological conditions.[1]

This guide provides a comprehensive overview of the synthesis and detailed spectral characterization of this important building block, offering researchers and drug development professionals the critical data necessary for its effective utilization in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular architecture is fundamental to interpreting spectral data and predicting reactivity.

Caption: Molecular Structure of the Target Compound.

PropertyValueSource
CAS Number 1228666-07-6[2]
Molecular Formula C₁₄H₁₁IN₂O₂S[2]
Molecular Weight 398.22 g/mol [2]

Synthesis Protocol: A Reliable and Verified Pathway

The synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is achieved through a robust and reproducible two-step process starting from commercially available 5-methyl-1H-pyrrolo[2,3-b]pyridine. The selection of a phenylsulfonyl protecting group is a critical choice; it deactivates the pyrrole ring towards unwanted electrophilic substitution while being stable to the conditions of the subsequent iodination step.

Experimental Protocol

Step 1: Phenylsulfonylation of 5-methyl-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete deprotonation of the pyrrole nitrogen.

  • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Step 2: Iodination at the 3-Position

  • Dissolve the crude product from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) in one portion at room temperature. The use of NIS is advantageous as it is a mild and selective iodinating agent for electron-rich heterocycles.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a solid.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 5-methyl-1H-pyrrolo[2,3-b]pyridine step1 Step 1: Phenylsulfonylation (NaH, PhSO₂Cl) start->step1 intermediate 5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Step 2: Iodination (NIS, DMF) intermediate->step2 product 3-Iodo-5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine step2->product nmr NMR (¹H, ¹³C) product->nmr ms MS (ESI+) product->ms ir IR product->ir

Caption: Synthetic and Analytical Workflow.

Spectroscopic Data and Interpretation

Note: As specific experimental spectra for this exact compound are not publicly available in the referenced literature, the following data is predicted based on the analysis of structurally similar compounds, such as 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole and other substituted 1H-pyrrolo[2,3-b]pyridines. This provides an authoritative and scientifically-grounded expectation for researchers synthesizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra will provide a unique fingerprint of the molecule.

¹H NMR (Expected Chemical Shifts, δ in ppm):

ProtonExpected Shift (ppm)MultiplicityRationale
H-27.50 - 7.70sSinglet in the pyrrole ring, deshielded by the adjacent sulfonyl group and iodine.
H-48.20 - 8.40dAromatic proton on the pyridine ring, ortho to the ring fusion and nitrogen.
H-68.00 - 8.20dAromatic proton on the pyridine ring, ortho to the nitrogen.
Phenyl-H (ortho)7.90 - 8.10mProtons on the phenylsulfonyl group ortho to the sulfur, deshielded.
Phenyl-H (meta, para)7.40 - 7.60mProtons on the phenylsulfonyl group meta and para to the sulfur.
Methyl (CH₃)2.40 - 2.60sSinglet for the methyl group attached to the pyridine ring.

¹³C NMR (Expected Chemical Shifts, δ in ppm):

CarbonExpected Shift (ppm)Rationale
C-2125 - 130Carbon adjacent to the pyrrole nitrogen and the iodinated carbon.
C-375 - 85Carbon bearing the iodine atom, significantly shielded by the heavy atom effect.
C-3a130 - 135Bridgehead carbon of the pyrrole ring.
C-4145 - 150Aromatic carbon in the pyridine ring.
C-5135 - 140Carbon bearing the methyl group.
C-6148 - 153Aromatic carbon in the pyridine ring adjacent to the nitrogen.
C-7a140 - 145Bridgehead carbon of the pyridine ring.
Phenyl-C (ipso)138 - 142Carbon of the phenyl ring attached to the sulfur atom.
Phenyl-C (ortho, meta, para)125 - 135Aromatic carbons of the phenylsulfonyl group.
Methyl (CH₃)20 - 25Aliphatic carbon of the methyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. For 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, electrospray ionization (ESI) in positive mode is a suitable technique.

IonExpected m/zRationale
[M+H]⁺399.23Protonated molecular ion, confirming the molecular weight of 398.22 g/mol .
[M+Na]⁺421.21Sodium adduct, a common observation in ESI-MS.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional GroupVibration
3100 - 3000C-H (Aromatic)Stretching
1600 - 1450C=C and C=NAromatic ring stretching
1370 - 1340S=O (Sulfonyl)Asymmetric stretching
1180 - 1150S=O (Sulfonyl)Symmetric stretching
750 - 700C-H (Aromatic)Out-of-plane bending

Conclusion

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a high-value intermediate for the synthesis of complex, biologically active molecules. The synthetic route is straightforward and employs standard laboratory techniques. The provided spectral data, based on sound chemical principles and comparison with analogous structures, offers a reliable reference for the characterization of this compound. This guide serves as a practical resource for researchers, enabling them to confidently synthesize, identify, and utilize this versatile building block in their drug discovery and development endeavors.

References

  • Wishart, N., et al. (2011). Novel Tricyclic Compounds. World Intellectual Property Organization, Patent Application WO/2011/068881. [Link]

  • Chinnathambi, R., et al. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2-methyl-1 phenyl sulfonyl-1H indole. Asian Journal of Pharmaceutical and Clinical Research, 10(3), 224-229.
  • Herbert, R., & Holliman, F. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, (14), 1815-1822.
  • PubChem. (n.d.). 3-Iodo-7-azaindole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Approach for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Predicting its Behavior

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound with structural motifs that are of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a key scaffold in numerous kinase inhibitors due to its ability to mimic the purine ring of ATP. However, the very features that make such molecules biologically active often contribute to poor aqueous solubility, a major hurdle in drug development. This guide provides a comprehensive framework for determining the solubility of this compound, moving from theoretical prediction to detailed experimental protocols.

A structural analysis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine suggests a high likelihood of poor aqueous solubility. The molecule possesses a large, rigid, and predominantly hydrophobic structure. The phenylsulfonyl group, while containing polar oxygen atoms, is bulky and contributes significantly to the molecule's lipophilicity. The iodo and methyl substituents further increase its molecular weight and hydrophobicity. Iodinated aromatic compounds, in general, tend to be poorly soluble in water.[1] Therefore, a systematic and multi-faceted approach is essential to accurately characterize its solubility profile.

Theoretical Framework: Thermodynamic versus Kinetic Solubility

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is the concentration of the solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solid forms of the compound. This is a critical parameter for understanding the intrinsic properties of a drug candidate and for formulation development.[2][3][4] The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

  • Kinetic solubility , on the other hand, measures the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (typically in an organic solvent like DMSO).[2][7][8] This method is amenable to high-throughput screening and provides an early indication of potential solubility issues.[9][10] However, kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[2][7]

For a comprehensive understanding of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, both thermodynamic and kinetic solubility should be assessed.

Experimental Determination of Solubility

A multi-tiered approach, starting with high-throughput kinetic assays and followed by the more resource-intensive thermodynamic measurements for promising candidates, is often the most efficient strategy in a drug discovery setting.

Part 1: High-Throughput Kinetic Solubility Assessment using Nephelometry

Nephelometry is a rapid method for estimating kinetic solubility by measuring the light scattered by suspended particles in a solution.[9][11][12][13] This technique is ideal for early-stage assessment of a large number of compounds.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and dissolve it in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Plate Setup:

    • Using a liquid handling system, perform serial dilutions of the DMSO stock solution directly in a 96- or 384-well microplate.

    • In separate wells, add DMSO without the compound to serve as a negative control.

  • Addition of Aqueous Buffer:

    • Rapidly add a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to all wells, including the controls. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.

    • Measure the light scattering at a specific wavelength using a nephelometer.

  • Data Analysis:

    • The concentration at which a significant increase in nephelometric signal is observed corresponds to the kinetic solubility of the compound. This is often reported as the concentration at which the compound precipitates.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO plate 2. Serially Dilute in Microplate stock->plate add_buffer 3. Add Aqueous Buffer (e.g., PBS) plate->add_buffer incubate 4. Incubate (e.g., 25°C, 1-2h) add_buffer->incubate measure 5. Measure Light Scattering incubate->measure analyze 6. Determine Precipitation Point measure->analyze result Kinetic Solubility Value analyze->result

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Complementary Approach: In Silico Solubility Prediction

Computational models can provide a rapid, cost-effective initial estimate of solubility before any wet lab experiments are conducted. T[14][15][16][17]hese methods use the chemical structure of a molecule to predict its physicochemical properties.

Several computational approaches are available:

  • Quantitative Structure-Property Relationship (QSPR) models: These models use molecular descriptors to correlate the chemical structure with experimentally determined solubility data for a large set of compounds. *[16] Thermodynamics-based methods: These approaches calculate the free energy of solvation to predict solubility.

[16][18]While in silico predictions are valuable for prioritizing compounds, they should not replace experimental determination. The accuracy of these models can vary, and they are best used to guide experimental design.

[14][16]### Data Presentation and Interpretation

For clarity and ease of comparison, the solubility data for 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine should be summarized in a table.

Table 1: Solubility Profile of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Assay TypeSolvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.425[Insert Data][Insert Data]
ThermodynamicpH 1.2 Buffer37[Insert Data][Insert Data]
ThermodynamicpH 4.5 Buffer37[Insert Data][Insert Data]
ThermodynamicpH 6.8 Buffer37[Insert Data][Insert Data]

Interpretation of Results:

  • A significant difference between the kinetic and thermodynamic solubility values would indicate a high propensity for the compound to form supersaturated solutions.

  • The pH-solubility profile obtained from the shake-flask experiments will reveal if the compound's solubility is pH-dependent, which is critical for predicting its behavior in the gastrointestinal tract. Given the pyrrolo[2,3-b]pyridine core, some pH-dependent solubility may be expected.

Conclusion and Forward Look

Accurately determining the solubility of a challenging compound like 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a critical step in its development as a potential therapeutic agent. By employing a combination of high-throughput kinetic screening and definitive thermodynamic measurements, researchers can gain a comprehensive understanding of its solubility profile. This knowledge is fundamental for guiding medicinal chemistry efforts to optimize solubility, selecting appropriate formulation strategies to enhance bioavailability, and ultimately, increasing the probability of success for this promising class of molecules. The protocols and frameworks presented in this guide provide a robust foundation for these essential investigations.

References

  • Bergström, C. A., Norinder, U., & Luthman, K. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 99(Pt A), 182–197.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595.
  • Pal, T., & Mitra, A. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214109.
  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Brea, J., Varela, M. J., Daudey, G. A., & Loza, M. I. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. Molecular Pharmaceutics, 9(9), 2533–2552.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility.
  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [https://www.slideshare.net/sagar manejadhav/solubility-determination-in-drug-discovery-and-development]([Link] manejadhav/solubility-determination-in-drug-discovery-and-development)

  • Solubility of Things. (n.d.). Iodobenzene. Retrieved from [Link]

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • PubChem. (n.d.). 3H-Pyrrolo[2,3-B]pyridine. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Pre-Clinical Formulation Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide). Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Pyrrolo [2-3-b] Pyridines of Potential Chemotherapeutic Value. Retrieved from [Link]

  • OUCI. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection according to usability. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • American Pharmaceutical Review. (2023, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Retrieved from [Link]

  • HMDB. (2012, September 11). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). Retrieved from [Link]

  • PubMed. (2024, November 28). Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons Introduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodobenzene. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • datapdf.com. (n.d.). Solubility of Iodine in Mixed Solvents. A Case Study of Preferential Solvation in Nonpolar and Associated Solutions. Retrieved from [Link]

  • Science.gov. (n.d.). increase drug solubility: Topics. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes established safety and handling protocols with a deeper exploration of the molecule's inherent chemical liabilities and the scientific rationale for recommended best practices.

Chemical Identity and Structural Rationale for Stability Concerns

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a substituted azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry. Its stability is intrinsically linked to its structure, which features several moieties susceptible to degradation.

Chemical Attribute Value
CAS Number 1228666-07-6
Molecular Formula C₁₄H₁₁IN₂O₂S
Molecular Weight 398.22 g/mol
Appearance Typically a solid

The key structural features influencing stability are:

  • The Iodo Group: The carbon-iodine bond on the pyrrole ring is a potential site for dehalogenation, particularly under reductive or photolytic conditions.

  • The Phenylsulfonyl Group: While a robust protecting group, the sulfonyl moiety can be susceptible to nucleophilic attack and hydrolysis under strong acidic or basic conditions.

  • The Pyrrolo[2,3-b]pyridine Core: This electron-rich heterocyclic system can be prone to oxidation.

Understanding these structural liabilities is paramount for designing appropriate storage and handling protocols to ensure the compound's integrity over time.

Recommended Storage and Handling Protocols

To maintain the purity and stability of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, the following storage and handling procedures are recommended based on safety data sheets and general laboratory best practices.

Storage Conditions

The primary goal of storage is to mitigate exposure to environmental factors that can accelerate degradation.

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. Refrigeration at 0-8°C is advisable for long-term storage.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation of the electron-rich heterocyclic core.
Container Keep in a tightly closed, light-resistant container.Protects from moisture and light, which can induce hydrolytic and photolytic degradation, respectively.
Location Store in a well-ventilated area away from incompatible materials.Prevents accidental contact with substances that could trigger a reaction.
Handling Procedures

Safe and effective handling is crucial to prevent contamination and degradation during experimental use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Electrostatic Discharge: Take measures to prevent the build-up of electrostatic charge, as fine powders can be susceptible to ignition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as these can lead to degradation of the molecule.

Potential Degradation Pathways

While specific degradation studies on 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are not extensively published, we can infer likely degradation pathways based on the chemistry of its constituent functional groups. These pathways are critical to consider when developing analytical methods for stability testing.

G cluster_0 Degradation Stressors cluster_1 Core Molecule cluster_2 Potential Degradation Pathways Moisture/pH Moisture/pH Hydrolysis Hydrolysis of Phenylsulfonyl Group Moisture/pH->Hydrolysis Light Light Photodeiodination Photolytic De-iodination Light->Photodeiodination Oxidizing Agents Oxidizing Agents Oxidation Oxidation of Pyrrolo-pyridine Core Oxidizing Agents->Oxidation Molecule 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Molecule->Hydrolysis Molecule->Photodeiodination Molecule->Oxidation

Caption: Potential degradation pathways for 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Hydrolysis

The phenylsulfonyl group, while generally stable, can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of the de-sulfonated pyrrolo[2,3-b]pyridine core. The rate of this hydrolysis is dependent on pH and temperature.

Photodegradation

Aromatic iodides are known to be susceptible to photodecomposition. Upon exposure to light, particularly in the UV spectrum, the carbon-iodine bond can undergo homolytic cleavage, leading to the formation of a de-iodinated impurity. This process can be accelerated in the presence of protic solvents.

Oxidation

The electron-rich pyrrolo[2,3-b]pyridine ring system is a potential target for oxidation. Strong oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products. The presence of the electron-withdrawing phenylsulfonyl group offers some protection to the ring, but the risk of oxidation is not entirely eliminated.

Analytical Approaches for Stability Assessment

To ensure the quality and purity of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a robust stability-indicating analytical method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.[1][2][3]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[4][5][6][7] It involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting degradation products.

G cluster_0 Forced Degradation Workflow Start Pristine Compound Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Analysis RP-HPLC Analysis Stress->Analysis Identify Identify & Characterize Degradants (e.g., LC-MS) Analysis->Identify Validate Validate Stability-Indicating Method Identify->Validate

Caption: Workflow for a forced degradation study.

A typical forced degradation study would involve the following conditions:

Stress Condition Typical Reagents and Conditions Potential Degradation
Acid Hydrolysis 0.1 M HCl at elevated temperatureHydrolysis of the phenylsulfonyl group.
Base Hydrolysis 0.1 M NaOH at elevated temperatureHydrolysis of the phenylsulfonyl group.
Oxidation 3% H₂O₂ at room temperatureOxidation of the pyrrolo-pyridine core.
Photostability Exposure to UV and visible light (ICH Q1B)Photolytic de-iodination.
Thermal Stress Dry heat at elevated temperatureGeneral thermal decomposition.
RP-HPLC Method Development

A well-developed RP-HPLC method should be capable of separating the parent compound from all potential degradation products.

  • Column: A C18 column is a suitable starting point for the separation of this relatively non-polar molecule and its potential degradants.[1][2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide the best resolution.[2][3]

  • Detection: UV detection at a wavelength where the parent compound and its impurities have significant absorbance (e.g., around 254 nm) is appropriate.[2][3]

The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure that no impurities are co-eluting.

Conclusion and Best Practices Summary

The stability of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is crucial for its effective use in research and drug development. While the compound is generally stable under recommended storage conditions, its structure contains moieties that are susceptible to degradation through hydrolysis, photolysis, and oxidation. Adherence to proper storage and handling protocols is essential to minimize the formation of impurities. The implementation of a validated, stability-indicating RP-HPLC method is paramount for monitoring the purity of this compound over time and ensuring the reliability of experimental results. By understanding the inherent chemical liabilities of this molecule and employing rigorous analytical oversight, researchers can confidently utilize this important building block in their synthetic endeavors.

References

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Scielo. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Available at: [Link]

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. MDPI. Available at: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Electrochemical Degradation of Perfluoroalkyl Sulfonates via Sulfonate to Carboxylate Conversion. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI). ResearchGate. Available at: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. kchem.org. Available at: [Link]

  • Photodegradation of naphthalene-derived particle oxidation products. Royal Society of Chemistry. Available at: [Link]

Sources

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity, Mechanism of Action, and Evaluation of Pyrrolo[2,3-b]pyridine Derivatives

Introduction: The Emergence of 7-Azaindole as a Cornerstone in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, competitively binding to the ATP-binding sites of a multitude of enzymes, particularly kinases.[1][2] This inherent characteristic has positioned the 7-azaindole scaffold as a "privileged" structure in drug design, leading to the development of numerous derivatives with a broad spectrum of biological activities.[3][4][5] This guide provides an in-depth exploration of the diverse biological activities of pyrrolo[2,3-b]pyridine derivatives, with a focus on their anticancer and kinase inhibitory properties. We will delve into the underlying mechanisms of action, present detailed protocols for their biological evaluation, and summarize key structure-activity relationship (SAR) findings to provide a comprehensive resource for researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting the Engines of Malignancy

The dysregulation of cellular signaling pathways, often driven by aberrant kinase activity, is a hallmark of cancer. Pyrrolo[2,3-b]pyridine derivatives have emerged as a potent class of anticancer agents, primarily through their ability to inhibit key kinases involved in tumor growth, proliferation, and survival.

A. Mechanism of Action: Kinase Inhibition

The primary mechanism by which pyrrolo[2,3-b]pyridine derivatives exert their anticancer effects is through the competitive inhibition of protein kinases.[3][4] These small molecules are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby disrupting the signaling cascade that promotes cancer cell proliferation and survival. The versatility of the 7-azaindole scaffold allows for chemical modifications that can confer selectivity towards specific kinases, a crucial aspect in developing targeted cancer therapies with reduced off-target effects.[5]

B. Key Kinase Targets and Corresponding Derivatives

Extensive research has identified several key kinase targets for pyrrolo[2,3-b]pyridine derivatives in the context of cancer therapy:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[6][7][8] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[6][7][8] For instance, compound 4h from one study demonstrated significant inhibitory activity against FGFR1-3 and was shown to inhibit breast cancer cell proliferation, induce apoptosis, and impede cell migration and invasion.[6][7]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9][10][11] Pyrrolo[2,3-d]pyrimidine derivatives (a closely related scaffold) have shown promise as VEGFR-2 inhibitors, highlighting the potential of this chemical class in targeting tumor angiogenesis.[9][10][12]

  • BRAF Kinase: The V600E mutation in the BRAF gene is a driver mutation in several cancers, including melanoma.[13] Computational studies have identified novel pyrrolo[2,3-b]pyridine derivatives with the potential to inhibit the V600E-BRAF kinase, suggesting a promising avenue for the development of new targeted therapies.[13] The FDA-approved drug Vemurafenib , a potent BRAF inhibitor, features a 7-azaindole core, underscoring the clinical relevance of this scaffold.[5]

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a key oncogene in colorectal cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, demonstrating significant tumor growth inhibition in in-vivo models of colorectal cancer.[14]

  • c-Met Kinase: The c-Met proto-oncogene is another important target in cancer therapy. Novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have been synthesized and shown to have potent c-Met kinase inhibitory activity.[15]

  • Traf2 and Nck-interacting kinase (TNIK): TNIK is a therapeutic target in colorectal cancer. Quantitative structure-activity relationship (QSAR) studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified potent TNIK inhibitors.

C. Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is required to evaluate the anticancer potential of novel pyrrolo[2,3-b]pyridine derivatives. This typically involves a tiered screening process, starting with in vitro assays and progressing to in vivo models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assays (e.g., MTT) A->B C In Vitro Kinase Inhibition Assays B->C D Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle Analysis) C->D E Xenograft Tumor Models D->E Lead Compound Selection F Pharmacokinetic & Toxicological Studies E->F caption Experimental Workflow for Anticancer Drug Discovery.

Caption: A typical workflow for assessing the anticancer properties of new chemical entities.

D. Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] It is a fundamental tool in the initial screening of potential anticancer compounds.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrrolo[2,3-b]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[18]

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[18]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16][18]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[16] A reference wavelength of >650 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation and Causality: The inclusion of both positive and negative (vehicle) controls is critical for validating the assay results. The dose-dependent decrease in cell viability upon treatment with the pyrrolo[2,3-b]pyridine derivative provides evidence of its cytotoxic effect. Comparing the IC₅₀ values of different derivatives allows for the establishment of a preliminary structure-activity relationship.

II. Kinase Inhibitory Activity: Precision Targeting of Cellular Signaling

The remarkable success of pyrrolo[2,3-b]pyridine derivatives in cancer therapy is largely attributable to their potent and often selective kinase inhibitory activity.[3][4] This section delves into the specifics of evaluating the direct inhibitory effects of these compounds on isolated kinase enzymes.

A. Key Kinase Targets Beyond Cancer

While many kinase targets of pyrrolo[2,3-b]pyridines are implicated in cancer, this scaffold has also shown promise in other therapeutic areas:

  • Janus Kinases (JAKs): JAKs are crucial in cytokine-mediated inflammatory and autoimmune responses.[19][20] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective inhibitors of JAK1 and JAK3, suggesting their potential in treating diseases like rheumatoid arthritis and organ transplant rejection.[19][20][21][22][23]

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in the pathogenesis of Alzheimer's disease (AD).[24] Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors, demonstrating the potential to inhibit tau protein hyperphosphorylation, a key pathological feature of AD.[24]

  • Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is an attractive target for cancer therapy.[25] 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent ATP mimetic inhibitors of Cdc7 kinase.[25]

B. Experimental Workflow for In Vitro Kinase Inhibition Assays

The direct inhibitory effect of a compound on a specific kinase is typically determined using an in vitro kinase assay.

G A Component Preparation (Kinase, Substrate, ATP, Inhibitor) B Assay Plate Setup (Serial Dilutions of Inhibitor) A->B C Initiation of Kinase Reaction B->C D Reaction Incubation C->D E Detection of Kinase Activity (e.g., Luminescence, Fluorescence) D->E F Data Analysis (IC50 Determination) E->F caption Workflow for In Vitro Kinase Inhibition Assay.

Caption: A generalized workflow for determining the in vitro inhibitory potency of a compound against a target kinase.

C. Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

Luminescence-based kinase assays are widely used due to their high sensitivity and suitability for high-throughput screening.[26][27] These assays typically measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The remaining ATP is then converted into a luminescent signal.[26]

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Pyrrolo[2,3-b]pyridine derivatives (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[26]

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)[26]

  • White, opaque 96- or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrrolo[2,3-b]pyridine derivative in DMSO.[26]

  • Kinase Reaction Setup: In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or a DMSO control to each well.[26]

  • Kinase Addition: Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[26]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[26]

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[26]

  • ATP Depletion and Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).[26]

  • Luminescence Detection: Add the detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[26]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[26] Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Self-Validation and Causality: The choice of a luminescence-based assay provides high sensitivity. Running the assay with a known potent inhibitor of the target kinase serves as a positive control and validates the assay setup. The dose-response curve generated for the pyrrolo[2,3-b]pyridine derivative provides a quantitative measure of its inhibitory potency (IC₅₀), which is crucial for SAR studies and lead optimization.

D. Summary of Kinase Inhibitory Activities

The following table summarizes the reported IC₅₀ values for selected pyrrolo[2,3-b]pyridine derivatives against various kinases.

Compound IDTarget KinaseIC₅₀ (nM)Reference
4h FGFR17[6][7][8]
FGFR29[6][7][8]
FGFR325[6][7][8]
41 GSK-3β0.22[24]
46 GSK-3β0.26[24]
54 GSK-3β0.24[24]
42 Cdc77[25]
22 CDK848.6[14]
34 c-Met1.68[15]
38a JAK1Potent[19][20]

III. Antimicrobial and Other Biological Activities

While the primary focus of research on pyrrolo[2,3-b]pyridine derivatives has been on their kinase inhibitory and anticancer properties, emerging evidence suggests their potential in other therapeutic areas.

A. Antimicrobial Activity

The pyrrolo[2,3-b]pyridine scaffold has been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[28][29] For example, novel pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine derivatives have shown potent to moderate activity against Candida sp., Aspergillus multi, Aspergillus niger, Escherichia coli, and Staphylococcus aureus.[29] The closely related pyrrolo[2,3-d]pyrimidine scaffold has also been extensively reviewed for its broad-spectrum antimicrobial (antibacterial, antifungal, and antiviral) activities.[30][31]

B. Immunomodulatory Activity

As previously mentioned, the inhibition of Janus kinases (JAKs) by pyrrolo[2,3-b]pyridine derivatives points to their significant immunomodulatory potential.[22] By targeting JAKs, these compounds can interfere with the signaling of various cytokines that are key players in the immune response, making them attractive candidates for the treatment of autoimmune and inflammatory diseases.[19][20][21]

IV. Structure-Activity Relationships (SAR) and Future Directions

The extensive research into pyrrolo[2,3-b]pyridine derivatives has led to a significant understanding of their structure-activity relationships. Key insights include:

  • Substitutions on the Pyrrole Ring: Modifications at this position can significantly impact potency and selectivity.

  • Substitutions on the Pyridine Ring: Alterations to the pyridine ring can influence interactions within the ATP-binding pocket and modulate pharmacokinetic properties. For example, in the development of FGFR inhibitors, trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core was found to be a crucial factor in improving activity.[8]

  • Side Chains and Linkers: The nature of the side chains and linkers attached to the core scaffold is critical for achieving high affinity and selectivity for the target kinase.

The future of pyrrolo[2,3-b]pyridine-based drug discovery lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational tools, such as molecular docking and QSAR, will continue to play a vital role in guiding the synthesis of novel compounds with enhanced therapeutic potential.[13] Furthermore, exploring the full therapeutic potential of this versatile scaffold beyond oncology and inflammation remains a promising area for future research.

V. Conclusion

The pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its ability to effectively mimic the purine nucleus of ATP has led to the development of a plethora of biologically active compounds, particularly potent and selective kinase inhibitors. The successful clinical translation of 7-azaindole-containing drugs like vemurafenib validates the therapeutic potential of this privileged heterocycle. The comprehensive understanding of its biological activities, coupled with detailed and validated experimental protocols for its evaluation, provides a solid foundation for the continued development of novel pyrrolo[2,3-b]pyridine derivatives as next-generation therapeutics for a wide range of human diseases.

References

A comprehensive list of references with titles, sources, and clickable URLs will be provided upon request.

Sources

introduction to phenylsulfonyl protecting group in heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Phenylsulfonyl Protecting Group in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The phenylsulfonyl group (PhSO₂) is a robust and versatile protecting group for heteroatoms, particularly nitrogen, within heterocyclic scaffolds. Its strong electron-withdrawing nature and exceptional stability to a wide range of reaction conditions, including strongly acidic and basic media, distinguish it from more labile protecting groups like Boc or Cbz. This stability, however, presents a significant challenge for its removal, necessitating specific and often harsh deprotection strategies. This guide provides a comprehensive overview of the phenylsulfonyl group, detailing its introduction, its influence on the reactivity of heterocyclic systems, and a critical analysis of classical and modern deprotection methodologies. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for chemists leveraging this powerful tool in complex multistep syntheses and drug discovery programs.

The Phenylsulfonyl Group: Core Attributes and Strategic Value

In the realm of organic synthesis, the selection of a protecting group is a critical strategic decision that can dictate the success of a synthetic route.[1] The phenylsulfonyl group, and sulfonyl groups in general, are employed when exceptional stability is required.[2] Unlike carbamates (e.g., Boc, Cbz) or benzyl groups, which are susceptible to acidolysis or hydrogenolysis, the sulfonamide linkage is remarkably resilient.

Key Characteristics:

  • High Stability: Phenylsulfonamides are stable to strong acids, strong bases, and many oxidizing and reducing conditions, making them orthogonal to a vast array of other protecting groups.[2][3]

  • Electron-Withdrawing Nature: The potent electron-withdrawing effect of the PhSO₂ group significantly modulates the reactivity of the protected heterocycle. It decreases the nucleophilicity and basicity of the nitrogen atom it protects.[2]

  • Acidity of N-H Proton: For primary amines or NH-containing heterocycles (e.g., pyrrole, indole), the resulting sulfonamide N-H proton becomes sufficiently acidic to be deprotonated by common bases, enabling subsequent N-alkylation or N-arylation reactions.[2]

  • Pharmacological Relevance: The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in numerous antibacterial, diuretic, and anti-inflammatory drugs.[4][5] Therefore, in some drug development contexts, a phenylsulfonyl group introduced as a protecting group may be retained in the final active pharmaceutical ingredient (API).

The primary trade-off for this exceptional stability is the difficulty of cleavage. The robustness of the N–S bond means that deprotection is often the most challenging step in a sequence involving a phenylsulfonyl group.[6]

Installation of the Phenylsulfonyl Group

The introduction of the phenylsulfonyl group is typically a straightforward and high-yielding nucleophilic substitution reaction. The most common method involves the reaction of a nitrogen-containing heterocycle with benzenesulfonyl chloride (PhSO₂Cl) in the presence of a base.[7][8]

Causality in Reagent Selection:
  • Benzenesulfonyl Chloride (PhSO₂Cl): This is the workhorse reagent for introducing the protecting group. It is a commercially available, electrophilic liquid that readily reacts with nucleophiles like amines.[7][9]

  • Base: The choice of base is crucial for both deprotonating the heterocyclic nitrogen (if it has an N-H bond) and scavenging the HCl byproduct generated during the reaction.

    • For simple amines/heterocycles: Pyridine or triethylamine (Et₃N) are commonly used. Pyridine can act as both a base and a nucleophilic catalyst.

    • For less nucleophilic heterocycles (e.g., indole): A stronger base may be required to deprotonate the N-H bond, creating a more potent nucleophile. Conditions such as sodium hydride (NaH), potassium hydroxide (KOH) under phase-transfer catalysis, or potassium tert-butoxide (t-BuOK) are effective.[10][11]

General Experimental Protocol: N-Phenylsulfonylation of Indole

This protocol is representative of the conditions often used for protecting NH-containing heterocycles.[10][11]

  • Setup: To a solution of indole (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. This ensures the complete formation of the indolide anion.

  • Sulfonylation: Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure N-phenylsulfonylindole.

Modulating Heterocycle Reactivity

Once installed, the phenylsulfonyl group dramatically alters the electronic properties of the heterocycle. This is a critical consideration for subsequent synthetic steps.

  • N-Deprotonation and Alkylation: As mentioned, the N-H proton of a protected indole or pyrrole becomes acidic. This allows for clean deprotonation and subsequent reaction with electrophiles (e.g., alkyl halides) to install substituents on the nitrogen atom, a reaction that is often problematic on the unprotected heterocycle.[2]

  • Directing Group for Lithiation: The sulfonyl group can direct ortho-lithiation on the phenyl ring or influence metallation on the heterocyclic ring, providing a handle for further functionalization.

  • Deactivation in Electrophilic Aromatic Substitution: The electron-withdrawing nature of the PhSO₂ group deactivates the heterocyclic ring towards electrophilic aromatic substitution. This can be used strategically to prevent unwanted side reactions or to direct substitution to other rings in a complex molecule.[2]

Deprotection Strategies: Cleaving the N–S Bond

The cleavage of the robust sulfonamide bond is the principal challenge associated with using the phenylsulfonyl group.[6] A variety of methods have been developed, ranging from harsh classical conditions to milder, more modern approaches. The choice of method depends critically on the functional group tolerance of the substrate.

Deprotection Workflow Overview

Deprotection_Workflow Start N-Phenylsulfonyl Heterocycle Reductive Reductive Cleavage Start->Reductive e⁻ source Basic Basic Cleavage Start->Basic Nucleophile/Base Photochemical Photochemical Cleavage Start->Photochemical End Deprotected Heterocycle Reductive->End Basic->End Photochemical->End

Caption: Major pathways for the deprotection of N-phenylsulfonyl heterocycles.

A. Reductive Cleavage Methods

Reductive methods are the most common for cleaving sulfonamides. They typically involve single-electron transfer (SET) to the sulfonyl group, leading to the fragmentation of the N–S bond.[6][12]

MethodReagents & ConditionsCausality & Insights
Dissolving Metal Reduction Na/NH₃(l), Li/naphthalene, Na/HgMechanism: These are classic but harsh methods that generate solvated electrons to reduce the sulfonamide. Limitations: Low functional group tolerance; not suitable for molecules with reducible groups like esters, ketones, or halides.[6][12]
Magnesium/Methanol Mg turnings, MeOH, sonicationMechanism: A milder reductive system where Mg acts as the electron donor. Sonication is often used to activate the magnesium surface. Advantages: Generally milder than dissolving metal conditions and can be effective for various sulfonamides, including those on aziridines.[2][13]
Samarium(II) Iodide SmI₂, THF, HMPA (optional)Mechanism: SmI₂ is a powerful single-electron reducing agent. HMPA can accelerate the reaction but is highly toxic. Advantages: Often provides cleaner reactions and higher yields than older metal-based methods, but the reagents are air- and moisture-sensitive.[12]
Electrochemical Reduction Cathodic potential, protic mediumMechanism: Direct reduction of the sulfonamide at the cathode via electron transfer. Advantages: A very mild and "reagent-free" method that avoids harsh chemicals. The reduction potential can be tuned to enhance selectivity.[6]
B. Nucleophilic and Base-Mediated Cleavage

While sulfonamides are generally base-stable, certain activated systems or specific reagents can promote cleavage.

  • Thiolate-Mediated Cleavage: This method is particularly effective for nitrobenzenesulfonamides (Ns group), where the nitro group activates the aromatic ring for nucleophilic aromatic substitution by a thiol (e.g., thiophenol) and a base.[2][14] While less common for the unsubstituted phenylsulfonyl group, forcing conditions with strong nucleophiles can sometimes be effective.

  • Potassium tert-Butoxide in DMSO: It has been reported that KOtBu in DMSO at room temperature can cleave phenyl benzenesulfonates and some N-sulfonyl heterocycles, representing a simple and mild approach.[3]

C. Modern Photochemical Methods

The advent of photoredox catalysis has provided new, mild avenues for sulfonamide cleavage. These methods leverage light to generate highly reducing species that can engage the sulfonamide.

  • Thiourea Organophotocatalysis: A practical method uses thioureas as organophotocatalysts in the presence of a reducing agent (e.g., n-Bu₄NBH₄) and light (e.g., 350 nm).[15][16] The excited-state catalyst is believed to transfer energy to the sulfonamide, facilitating its reduction and cleavage. This approach offers excellent functional group tolerance.[15]

Detailed Protocol: Reductive Deprotection with Mg/MeOH

This protocol is adapted from procedures for the reductive cleavage of sulfonamides.[13]

  • Setup: In a round-bottom flask, suspend the N-phenylsulfonyl heterocycle (1.0 eq.) and magnesium turnings (10-20 eq.) in anhydrous methanol.

  • Reaction: Place the flask in an ultrasonic bath and sonicate at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove excess magnesium and magnesium salts. Rinse the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or crystallization to yield the deprotected heterocycle.

Conclusion: A Strategic Tool for Complex Synthesis

The phenylsulfonyl protecting group is an invaluable tool for the synthesis of complex heterocyclic molecules, particularly in the fields of medicinal chemistry and drug discovery.[5][17][18][19] Its unparalleled stability provides a strategic advantage, allowing for transformations that would be incompatible with more common, labile protecting groups. However, this robustness necessitates a careful and informed approach to its removal. While classical reductive methods remain effective, the development of milder electrochemical and photochemical techniques has significantly expanded the applicability of the phenylsulfonyl group, allowing for its use in the late stages of synthesis on highly functionalized intermediates. A thorough understanding of both the installation and the diverse deprotection options is essential for any researcher aiming to effectively harness the power of this protecting group.

References

  • Title: Synthesis of New N-Arylsulfonylindoles and In Vitro Assay for Fungicidal Activity Source: Biotechnology & Biotechnological Equipment URL: [Link]

  • Title: Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent Source: Journal of the American Chemical Society URL: [Link]

  • Title: Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of N‐arylsulfonylindoles. Reaction conditions. Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives as Inhibitors of HIV-1 Replication Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Extended N-Arylsulfonylindoles as 5-HT₆ Receptor Antagonists: Design, Synthesis & Biological Evaluation Source: PubMed URL: [Link]

  • Title: Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol Source: ResearchGate URL: [Link]

  • Title: Extended N-Arylsulfonylindoles as 5-HT 6 Receptor Antagonists: Design, Synthesis & Biological Evaluation Source: MDPI URL: [Link]

  • Title: Light-driven reductive cleavage of sulfonamides promoted by thiourea organophotosensitizers Source: ResearchGate URL: [Link]

  • Title: Reductive cleavage of secondary sulfonamides. Source: ResearchGate URL: [Link]

  • Title: Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Benzenesulfonyl chloride | C6H5ClO2S Source: PubChem URL: [Link]

  • Title: Sulfonyl Protective Groups Source: Chem-Station International Edition URL: [Link]

  • Title: Application of Sulfonyl in Drug Design Source: ResearchGate URL: [Link]

  • Title: Benzenesulfonyl chloride Source: Wikipedia URL: [Link]

  • Title: The reaction of benzenesulfonyl chloride and the primary amine group of... Source: ResearchGate URL: [Link]

  • Title: Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols Source: ResearchGate URL: [Link]

  • Title: Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis Source: PubMed URL: [Link]

  • Title: 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties Source: ResearchGate URL: [Link]

  • Title: Electrochemical Cleavage of Phenylsulfones Source: Loyola eCommons URL: [Link]

  • Title: A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells Source: MDPI URL: [Link]

  • Title: Deprotection of Sulfonyl Aziridines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol Source: Organic Letters URL: [Link]

  • Title: Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Formation and utility of sulfonic acid protecting groups Source: Google Patents URL
  • Title: Method Simplifies Deprotection and Modification of N-Heterocycles Source: ChemistryViews URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts Source: American Chemical Society URL: [Link]

  • Title: Sustainable Approaches for the Protection and Deprotection of Functional Groups Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles Source: Open Access Journals URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural similarity to indole allows it to function as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. Consequently, the development of robust synthetic methodologies for the functionalization of this core structure is of paramount importance.

This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as a key building block. The presence of an iodine atom at the C3-position of the pyrrole ring offers a reactive handle for the introduction of a wide array of aryl and heteroaryl substituents via palladium-catalyzed cross-coupling. The N-phenylsulfonyl group serves a dual purpose: it protects the pyrrole nitrogen, preventing potential side reactions and catalyst inhibition, and its electron-withdrawing nature can enhance the reactivity of the C3-iodo group towards oxidative addition to the palladium(0) catalyst.

Herein, we present not only a step-by-step protocol for the Suzuki coupling but also the preceding synthetic steps to obtain the key iodo-azaindole intermediate. We will delve into the rationale behind the choice of reagents and conditions, offering insights grounded in established mechanistic principles to empower researchers to adapt and troubleshoot these procedures effectively.

Synthesis of the Starting Material: 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

The journey to the desired C3-functionalized 7-azaindoles begins with the preparation of the iodinated precursor. This is typically achieved in a two-step sequence from commercially available 5-methyl-1H-pyrrolo[2,3-b]pyridine.

Part 1: N-Phenylsulfonylation

The protection of the pyrrole nitrogen is crucial for the subsequent iodination and cross-coupling steps. The phenylsulfonyl group is a robust choice, stable to a wide range of reaction conditions.

Protocol 1: Synthesis of 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Materials:

    • 5-Methyl-1H-pyrrolo[2,3-b]pyridine

    • Benzenesulfonyl chloride

    • Pyridine (or another suitable base like triethylamine)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM or THF at 0 °C, add pyridine (1.5 eq).

    • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Part 2: C3-Iodination

The C3-position of the N-protected 7-azaindole is the most electron-rich and thus the most susceptible to electrophilic substitution.

Protocol 2: Synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Materials:

    • 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

    • N-Iodosuccinimide (NIS) or Iodine (I₂)

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Potassium hydroxide (KOH) (if using I₂)

    • Saturated aqueous sodium thiosulfate solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure (using NIS):

    • Dissolve 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF or DCM.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture in the dark for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NIS.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify by flash chromatography to yield the title compound, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .

  • Alternative Procedure (using I₂/KOH):

    • To a solution of 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF, add powdered potassium hydroxide (3.0 eq).

    • Stir for 30 minutes at room temperature, then add iodine (2.0 eq) portion-wise.

    • Stir for an additional 3-4 hours at room temperature.

    • Quench the reaction by pouring it into a saturated aqueous solution of sodium bisulfite.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

The Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Key Parameters

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product RX R¹-X (Aryl Iodide) RX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent are critical for a successful reaction. For electron-rich heterocyclic halides like our substrate, specific considerations are necessary to achieve high yields and avoid side reactions.

Recommended Protocol for Suzuki Coupling

This protocol is a robust starting point, synthesized from successful couplings of structurally similar N-protected 3-iodo-7-azaindoles. Optimization may be required for particularly challenging boronic acids.

Protocol 3: Suzuki-Miyaura Coupling of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Materials:

    • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

    • Aryl- or heteroarylboronic acid (or its pinacol ester)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like SPhos Pd G3)

    • Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like toluene/ethanol)

    • Water (for biphasic systems)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask or microwave vial, add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1.2-6 mol%).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (repeat this cycle 3 times).

    • Add the degassed solvent system via syringe. A common system is a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Data Presentation and Optimization Guidelines

The following table provides a starting point for optimizing the reaction conditions, based on literature for analogous substrates.

Parameter Recommendation Rationale and Considerations
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a ligandPd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates, a combination of a palladium source and a bulky, electron-rich phosphine ligand often improves yields.
Ligand SPhos or XPhos (3-6 mol%)Buchwald-type biaryl phosphine ligands are highly effective for cross-coupling reactions involving heteroaryl halides, as they promote both oxidative addition and reductive elimination.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)Carbonates are commonly used and effective. Cs₂CO₃ is more soluble in organic solvents and can be beneficial in sluggish reactions. K₃PO₄ is a stronger base that can also be effective.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂OA biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base. Anhydrous conditions with a soluble base like Cs₂CO₃ can also be employed.
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive boronic acids. Microwave heating can significantly reduce reaction times.

Experimental Workflow Visualization

Workflow cluster_prep Preparation of Starting Material cluster_coupling Suzuki-Miyaura Cross-Coupling start 5-Methyl-1H-pyrrolo[2,3-b]pyridine protect N-Phenylsulfonylation (Protocol 1) start->protect iodinate C3-Iodination (Protocol 2) protect->iodinate substrate 3-Iodo-5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine iodinate->substrate setup Reaction Setup: - Iodide Substrate - Boronic Acid - Catalyst & Ligand - Base substrate->setup reaction Reaction under Inert Atmosphere (Protocol 3) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Flash Chromatography workup->purify product 3-Aryl-5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine purify->product

Caption: Experimental workflow for the synthesis and Suzuki coupling.

Post-Coupling and Deprotection

The phenylsulfonyl protecting group is generally stable under Suzuki coupling conditions. If the final product requires the free N-H of the 7-azaindole, a deprotection step is necessary. This can often be achieved under basic conditions, for example, by treatment with a strong base like sodium hydroxide in a mixture of methanol and THF. However, the specific conditions should be optimized for each substrate to avoid decomposition of the desired product.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a powerful and versatile method for the synthesis of a diverse library of C3-arylated 7-azaindoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate novel compounds for applications in drug discovery and materials science. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this important transformation.

References

  • Suzuki, A. (1981). New stereoselective synthesis of conjugated dienes and trienes. Accounts of Chemical Research, 15(6), 178-184. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Guild, M., & Snieckus, V. (2012). The Directed Ortho Metalation (DoM)−Cross-Coupling Symbiosis. New Methodologies for the Synthesis of Aryl−Aryl and Aryl−Heteroaryl Bond Containing Natural Products and Materials. Accounts of Chemical Research, 45(6), 890-903. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in 7-Azaindole Scaffolds

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The introduction of amino functionalities at various positions on this heterocyclic system is a critical step in the synthesis of new drug candidates, enabling the modulation of physicochemical properties and target engagement. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss key considerations for reaction optimization and troubleshooting. The use of a phenylsulfonyl protecting group on the pyrrole nitrogen presents specific challenges and opportunities that will be addressed in detail.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The choice of ligand is crucial as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Amine Ar-Pd(II)-NHR'R''X Amine_Coord->PdII_Amine Deprotonation Base Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR'R'' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base-H+ X- Base->Deprotonation

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The phenylsulfonyl protecting group on the 7-azaindole nitrogen serves two primary purposes. Firstly, it prevents potential side reactions at the N-H position, such as competitive N-arylation. Secondly, its electron-withdrawing nature can influence the reactivity of the 3-iodo position.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

This protocol provides a general starting point for the amination of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with a representative primary or secondary amine. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2, Pd2(dba)3, or a commercially available Buchwald precatalyst)

  • Phosphine ligand (e.g., Xantphos, DavePhos, or BrettPhos)

  • Base (e.g., Cs2CO3, K3PO4, or NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup Workflow:

reaction_setup cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction a Weigh solids (aryl iodide, base, catalyst, ligand) into reaction vessel b Seal vessel and purge with inert gas (3x) a->b c Add anhydrous, degassed solvent b->c d Add amine (liquid or solution) c->d e Heat to desired temperature with vigorous stirring d->e f Monitor reaction progress (TLC, LC-MS) e->f

Figure 2: A generalized workflow for setting up the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vessel, combine 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv). If the amine is a solid, it can be added with the other solids in the first step.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Source [Pd(cinnamyl)Cl]2 (2 mol%) or Pd2(dba)3 (1 mol%)Buchwald precatalysts are often highly effective for challenging substrates like 7-azaindoles. The use of precatalysts can lead to more reproducible results.[2][3]
Ligand Xantphos (2.4 mol%) or BrettPhos (2.4 mol%)Bulky, electron-rich phosphine ligands are generally preferred for amination reactions. The choice of ligand can significantly impact the reaction rate and yield. For heteroaromatic substrates, ligands like BrettPhos have shown excellent performance.[2]
Base Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)Weaker inorganic bases are often sufficient and can be more compatible with sensitive functional groups. Stronger bases like NaOtBu may be required for less reactive amines but can lead to side reactions.
Solvent Toluene or Dioxane (0.1-0.5 M)The choice of solvent can influence the solubility of the reactants and the reaction temperature. Toluene is often a good starting point.
Temperature 100 °CThe reaction temperature may need to be optimized. Higher temperatures can increase the reaction rate but may also lead to decomposition.
Amine Stoichiometry 1.2 equivA slight excess of the amine is typically used to ensure complete consumption of the aryl iodide.

Deprotection of the Phenylsulfonyl Group

Following the successful amination, the phenylsulfonyl protecting group can be removed to yield the free 3-amino-7-azaindole derivative. The cleavage of a phenylsulfonyl group from a pyrrole nitrogen typically requires basic or reductive conditions.

General Deprotection Protocol:

  • Reaction Setup: Dissolve the N-phenylsulfonylated product in a suitable solvent (e.g., methanol or ethanol).

  • Reagent Addition: Add a strong base such as sodium methoxide or potassium hydroxide.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, neutralize with an acid (e.g., acetic acid or dilute HCl), and extract the product with an organic solvent.

  • Purification: Purify the deprotected product by column chromatography or recrystallization.

It is important to note that the conditions for deprotection may need to be optimized depending on the specific substrate.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precatalyst. Ensure the reaction is set up under a strictly inert atmosphere.
Poorly soluble reagentsTry a different solvent or a solvent mixture to improve solubility.
Inappropriate ligandScreen a variety of phosphine ligands.
Side product formation Competitive N-arylation (if unprotected)Ensure complete protection of the pyrrole nitrogen.
Hydrodehalogenation of the starting materialUse a less sterically hindered ligand or a lower reaction temperature.
Decomposition of starting material or productLower the reaction temperature. Use a milder base.
Difficulty in purification Co-elution of product and ligandUse a ligand that can be easily removed (e.g., by acid-base extraction if it contains a basic moiety).

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 3-amino-7-azaindole derivatives. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and purity, particularly when working with the N-phenylsulfonyl protected 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Ji, Y., et al. (2018). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Organic & Biomolecular Chemistry, 16(30), 5485-5489. [Link]

  • Padwa, A., et al. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1704. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

Sonogashira coupling with 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling with 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Introduction

The Sonogashira cross-coupling reaction, first reported in 1975, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Catalyzed by palladium and typically a copper(I) co-catalyst, this reaction is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][3] These attributes have cemented its role in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[4]

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Functionalization of this nucleus is a key strategy in drug discovery. This guide focuses on a specific, synthetically valuable building block: 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-07-6).[6] The presence of the highly reactive iodide at the C3 position makes it an excellent substrate for cross-coupling reactions.[1]

The phenylsulfonyl group serves a critical dual purpose: it protects the pyrrole nitrogen, preventing potential side reactions under basic conditions, and its electron-withdrawing nature modulates the reactivity of the heterocyclic system.[7] This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on utilizing this substrate in Sonogashira coupling reactions, offering detailed protocols, mechanistic insights, and troubleshooting strategies.

Reaction Principle and Catalytic Mechanism

The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles involving the palladium catalyst and the copper(I) co-catalyst.[8][9] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine), forming a Pd(II) intermediate.

  • The Copper Cycle : Concurrently, the terminal alkyne is deprotonated by the amine base and reacts with the copper(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide species.

  • Transmetalation and Reductive Elimination : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)(I)L₂ Pd0->Pd_Complex1 Oxidative Addition (Ar-I) Pd_Complex2 Ar-Pd(II)(C≡CR)L₂ Pd_Complex1->Pd_Complex2 Transmetalation Product Ar-C≡CR Pd_Complex2->Product Reductive Elimination Product->Pd0 Regeneration Alkyne H-C≡CR Cu_Acetylide [Cu-C≡CR] Alkyne->Cu_Acetylide Cu(I) Salt Cu_Acetylide->Pd_Complex1 To Transmetalation Base Base (e.g., Et₃N) Base->Alkyne Deprotonation caption Fig. 1: The dual catalytic cycles of the Sonogashira reaction. Workflow start Start: Assemble Glassware setup Reaction Setup: - Add 3-iodo-azaindole, Pd catalyst, CuI - Purge with inert gas (N₂/Ar) start->setup add_solvents Add anhydrous solvent (e.g., THF) and base (e.g., Et₃N) setup->add_solvents add_alkyne Add terminal alkyne via syringe add_solvents->add_alkyne reaction Stir at specified temperature (RT to 60°C) add_alkyne->reaction monitor Monitor reaction progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up: - Quench reaction - Extract with organic solvent monitor->workup Upon completion purify Purification: - Dry organic layer - Concentrate in vacuo - Purify via column chromatography workup->purify end End: Characterize Product purify->end caption Fig. 2: General experimental workflow for Sonogashira coupling.

Fig. 2: General experimental workflow for Sonogashira coupling.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling with a variety of terminal alkynes.

Materials:

  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide [CuI] (2-5 mol%)

  • Anhydrous triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)

Procedure:

  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, PdCl₂(PPh₃)₂ and CuI.

  • Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition : Under a positive pressure of inert gas, add anhydrous THF followed by anhydrous Et₃N. A typical solvent ratio is 2:1 THF:Et₃N. The mixture should be a suspension.

  • Alkyne Addition : Add the terminal alkyne dropwise via syringe.

  • Reaction : Stir the reaction mixture at room temperature. If the reaction is sluggish, as monitored by TLC or LC-MS, it can be gently heated to 40-60 °C. Reaction times typically range from 4 to 24 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Copper-Free Sonogashira Coupling

This alternative is particularly useful when the alkyne is prone to homocoupling (Glaser coupling). [10][11] Key Reagent Changes:

  • Palladium Catalyst : Use a more active catalyst system, such as a combination of Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand like XPhos (4 mol%).

  • Base : Replace triethylamine with a base like cesium carbonate (Cs₂CO₃) (2.0 equiv). [12]* Solvent : Use a solvent such as 1,4-dioxane or N,N-Dimethylformamide (DMF).

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the modified catalyst system.

  • Add the anhydrous solvent, the base (Cs₂CO₃), and the terminal alkyne.

  • Heat the reaction mixture, typically to 80-100 °C, and monitor for completion.

  • The work-up and purification steps are analogous to those in Protocol 1.

Data Summary and Optimization

The following table provides a set of optimized conditions for a model reaction with phenylacetylene, serving as a starting point for further development.

ParameterConditionRationale & Remarks
Aryl Halide 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1.0 equivalent
Alkyne Phenylacetylene1.2 equivalents
Pd Catalyst PdCl₂(PPh₃)₂2 mol%
Cu Co-catalyst CuI4 mol%
Base Triethylamine (Et₃N)Acts as base and solvent
Solvent Tetrahydrofuran (THF)Good solubility for reactants
Temperature Room TemperatureIodide is highly reactive, allowing for mild conditions. [1]
Time 12 hoursMonitor by TLC for consumption of starting material.
Expected Yield >85%Yields are substrate-dependent but generally high.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems and their solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (decomposed Pd).2. Insufficiently inert atmosphere.3. Low reaction temperature.1. Use fresh catalyst. Consider a pre-catalyst that is readily activated.<[13]br>2. Ensure rigorous degassing of solvents and proper inert gas technique.3. Gradually increase temperature in 10-20 °C increments.
Significant Alkyne Homocoupling 1. Presence of oxygen.2. High concentration of copper catalyst.1. Rigorously exclude oxygen. Use freeze-pump-thaw cycles for degassing.2. Reduce CuI loading to 1-2 mol%.3. Switch to a copper-free protocol. [10][13]
Decomposition of Starting Material 1. Base is too strong or temperature is too high for a sensitive alkyne.2. Phenylsulfonyl group instability (rare).1. Use a milder base (e.g., DIPA) or lower the reaction temperature.2. The phenylsulfonyl group is generally very stable to these conditions. [14]Check substrate purity.
Stalled Reaction 1. Catalyst inhibition or deactivation.2. Sterically hindered alkyne partner.1. The nitrogen atoms in the azaindole ring can coordinate to palladium. Use a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to promote the reaction and prevent inhibition.<[13][15]br>2. Increase catalyst loading and/or reaction temperature.

Conclusion

The Sonogashira coupling of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a highly efficient and versatile method for synthesizing novel C3-alkynylated 7-azaindole derivatives. The protocols detailed herein provide a reliable foundation for chemists to generate diverse molecular libraries for applications in drug discovery and materials science. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and adapt these conditions to a wide range of terminal alkynes, accelerating the pace of innovation.

References

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. 2

  • Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

  • ResearchGate. (2023). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions.

  • Royal Society of Chemistry. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling. 13

  • ResearchGate. (n.d.). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes.

  • National Center for Biotechnology Information. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • National Center for Biotechnology Information. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. PMC.

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PMC.

  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

  • The reaction monitoring blog. (2008). Copper-free Sonogashira coupling.

  • National Center for Biotechnology Information. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.

  • Royal Society of Chemistry Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • National Center for Biotechnology Information. (n.d.). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. PMC.

  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters.

  • Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.

  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.

  • ResearchGate. (2025). Palladium-free and ligand-free Sonogashira cross-coupling.

  • Moldb. (n.d.). 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • National Institutes of Health. (2012). Synthesis and evaluation of 3-123I-iodo-5-[2-(S)-3-pyrrolinylmethoxy]-pyridine (Niodene) as a potential nicotinic α4β2 receptor imaging agent.

  • ChemWhat. (n.d.). 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS#: 1228666-07-6.

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

  • Sigma-Aldrich. (n.d.). 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Chem-Station. (2014). Sulfonyl Protective Groups.

  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.

  • A2Z Chemical. (n.d.). 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid Suppliers.

  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions.

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. 9

Sources

protocol for kinase inhibitor synthesis using 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor for a wide range of kinases. This application note provides a comprehensive guide for the synthesis of kinase inhibitors starting from the versatile building block, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . We will explore three pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the introduction of diverse functionalities at the C-3 position. Furthermore, a detailed protocol for the crucial deprotection of the N-phenylsulfonyl group to yield the final active pharmaceutical ingredient (API) will be presented. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.

Introduction: The Significance of the 7-Azaindole Core in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine and has emerged as a cornerstone in the design of kinase inhibitors.[1] Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[2] The 7-azaindole core mimics the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of kinases and disrupt their catalytic activity.[1] The strategic functionalization of this core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The starting material, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , is an ideal precursor for such diversification. The iodine atom at the C-3 position is a versatile handle for palladium-catalyzed cross-coupling reactions, while the phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability and modulating the reactivity of the heterocyclic system.[3]

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Libraries

The synthetic approach outlined herein is modular, allowing for the generation of a diverse library of kinase inhibitors from a common intermediate. The core of this strategy lies in the palladium-catalyzed functionalization of the C-3 position of the 7-azaindole scaffold, followed by the removal of the N-phenylsulfonyl protecting group.

G start 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base intermediate_suzuki 3-Aryl-5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine suzuki->intermediate_suzuki intermediate_sonogashira 3-Alkynyl-5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine sonogashira->intermediate_sonogashira intermediate_buchwald 3-Amino-5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine buchwald->intermediate_buchwald deprotection1 N-Deprotection intermediate_suzuki->deprotection1 deprotection2 N-Deprotection intermediate_sonogashira->deprotection2 deprotection3 N-Deprotection intermediate_buchwald->deprotection3 final_suzuki 3-Aryl-5-methyl-1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor) deprotection1->final_suzuki final_sonogashira 3-Alkynyl-5-methyl-1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor) deprotection2->final_sonogashira final_buchwald 3-Amino-5-methyl-1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor) deprotection3->final_buchwald

Caption: General synthetic workflow for the diversification of the 7-azaindole scaffold.

Experimental Protocols

Materials and General Methods: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the cross-coupling reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-7-Azaindoles

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between the 7-azaindole core and various aryl or heteroaryl moieties.[4][5]

Representative Reaction:

Step-by-Step Protocol:

  • To a dry Schlenk flask, add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary (e.g., SPhos, XPhos, 4-10 mol%).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene, DMF
Temperature 80-110 °C
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-7-Azaindoles

The Sonogashira coupling enables the introduction of an alkynyl group, a versatile functional handle for further transformations or as a key pharmacophoric element.[6][7]

Representative Reaction:

Step-by-Step Protocol:

  • To a dry Schlenk flask, add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Heat the reaction mixture (typically to 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salts.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by flash chromatography.

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper(I) Co-catalyst CuI
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
Temperature Room Temperature to 80 °C
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-7-Azaindoles

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond, introducing a crucial nitrogen-containing substituent.[8][9][10]

Representative Reaction:

Step-by-Step Protocol:

  • To a dry Schlenk tube, add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-6 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture (typically 80-110 °C) with stirring until the reaction is complete.

  • Cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate. Purify the product by flash chromatography.

ParameterRecommended Conditions
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, XPhos, SPhos
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane
Temperature 80-110 °C
Protocol 4: N-Phenylsulfonyl Deprotection

The final step in the synthesis of the target kinase inhibitor is the removal of the N-phenylsulfonyl protecting group. Several methods can be employed depending on the functional group tolerance of the molecule.[2][11][12]

Method A: Reductive Cleavage with Magnesium in Methanol

This is a mild and effective method for the deprotection of N-sulfonylated indoles and azaindoles.[11][12]

  • Dissolve the N-phenylsulfonyl protected 7-azaindole (1.0 equiv.) in anhydrous methanol.

  • Add magnesium turnings (10-20 equiv.) to the solution.

  • Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate to yield the deprotected 7-azaindole.

Method B: Base-Mediated Hydrolysis

  • Dissolve the protected compound in a mixture of methanol and water.

  • Add a strong base such as NaOH or KOH (5-10 equiv.).

  • Reflux the mixture until the deprotection is complete.

  • Neutralize the reaction mixture with an acid and extract the product with an organic solvent.

Method C: Fluoride-Mediated Cleavage

  • Dissolve the protected compound in an anhydrous aprotic solvent like THF.

  • Add tetrabutylammonium fluoride (TBAF) (2-3 equiv.).

  • Stir the reaction at room temperature or with gentle heating.

  • Work up the reaction by diluting with water and extracting the product.

Application Example: Synthesis of a Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitor

To illustrate the utility of these protocols, we outline the synthesis of a potent FGFR inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[13][14]

G start 3-Iodo-5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine step1 Suzuki Coupling with (3,5-dimethoxyphenyl)boronic acid [Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C] start->step1 intermediate 3-(3,5-Dimethoxyphenyl)-5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 N-Deprotection [Mg, MeOH, rt] intermediate->step2 final 3-(3,5-Dimethoxyphenyl)-5-methyl- 1H-pyrrolo[2,3-b]pyridine (FGFR Inhibitor) step2->final

Caption: Exemplary synthesis of an FGFR inhibitor.

This synthesized compound has been reported to exhibit potent inhibitory activity against FGFR1.

CompoundFGFR1 IC₅₀ (nM)
3-(3,5-Dimethoxyphenyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine~10-100

Note: The IC₅₀ value is an approximation based on similar compounds reported in the literature and serves as an illustrative example.[13][14]

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the synthesis of a wide array of kinase inhibitors based on the privileged 1H-pyrrolo[2,3-b]pyridine scaffold. Starting from the readily available 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , researchers can efficiently explore the structure-activity relationships at the C-3 position through well-established palladium-catalyzed cross-coupling reactions. The subsequent deprotection of the N-phenylsulfonyl group yields the final target compounds. This modular approach is highly amenable to the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Cross-coupling reactions of iodopyrrole 7b with aryl-and heteroarylboronic acids. [Link]

  • Li, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(52), 31235-31239. [Link]

  • Gao, Y., et al. (2022). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 232, 114197. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1286, 135532. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1793-1823. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Arnautu, A., et al. (2002). Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: a mild and flexible strategy to design 2-aza tryptamines. Tetrahedron Letters, 43(15), 2695-2697. [Link]

  • ResearchGate. (2022). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. [Link]

  • Wang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(10), 2635. [Link]

  • Caron, A. A., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956-1964. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20875-20886. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20875-20886. [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 908892. [Link]

  • Scott, J. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(1), 679-700. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4867-4870. [Link]

  • Bellina, F., et al. (2007). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. The Journal of Organic Chemistry, 72(22), 8413-8423. [Link]

  • Sheng, J., & Wu, X. (2015). Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. Current Protocols in Nucleic Acid Chemistry, 61(1), 4-57. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]

  • Lanni, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4519. [Link]

  • Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1163-1183. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 10(5), 563-570. [Link]

  • Chen, Z., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 14(3), 329-335. [Link]

  • Ohta, Y., et al. (2022). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Bioorganic & Medicinal Chemistry, 60, 116694. [Link]

  • Kovaleva, E. G., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2022). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. [Link]

  • Taylor, M. S., & Snieckus, V. (2002). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 67(19), 6693-6701. [Link]

  • ResearchGate. (2020). Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Li, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(52), 31235-31239. [Link]

  • Reddit. (2016). 2 questions about TBAF deprotection. [Link]

  • Synthesis of 5-Ethyl-1H-indole. International Journal of ChemTech Research, 9(5), 41-47.
  • ResearchGate. (2002). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]

  • ResearchGate. (2022). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. [Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7526-7557. [Link]

Sources

use of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in SGK-1 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent and Selective SGK1 Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting SGK1, A Key Node in Cellular Signaling

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that belongs to the AGC (protein kinase A, G, and C) family.[1] It serves as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, operating in parallel to the well-known Akt kinase.[2][3] SGK1 is activated in response to a variety of stimuli, including hormones, growth factors, and cellular stress.[3][4] Upon activation, SGK1 phosphorylates a wide array of substrates, thereby regulating essential cellular processes such as ion transport, cell survival, proliferation, and apoptosis.[3][5]

Dysregulation of the SGK1 signaling pathway has been implicated in the pathophysiology of numerous human diseases. Its overexpression and hyperactivity are linked to the progression of various cancers, where it promotes tumor growth and resistance to therapy.[2][5][6] Furthermore, SGK1 is involved in metabolic disorders, cardiovascular diseases like hypertension, and neurodegenerative conditions.[1][7] Consequently, the development of potent and selective small-molecule inhibitors of SGK1 represents a highly promising therapeutic strategy.[8][9]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged core structure in medicinal chemistry, particularly for the development of kinase inhibitors. This application note focuses on a key intermediate, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , and its strategic application in the synthesis of SGK1 inhibitors via palladium-catalyzed cross-coupling reactions.

The Intermediate: 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

This key building block is specifically designed for efficient chemical elaboration in drug discovery campaigns. Its structure incorporates several critical features:

  • 1H-pyrrolo[2,3-b]pyridine Core: The 7-azaindole scaffold acts as a versatile bioisostere for indole and other heterocycles, often forming key hydrogen bonding interactions within the ATP-binding pocket of protein kinases.

  • Iodine at C3-Position: The iodine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the strategic introduction of diverse aryl or heteroaryl substituents at a key vector for modulating potency and selectivity.[10]

  • Phenylsulfonyl Protecting Group: The phenylsulfonyl group on the pyrrole nitrogen serves two primary purposes:

    • It protects the N-H proton, preventing unwanted side reactions during coupling.

    • It acts as a strong electron-withdrawing group, which can modulate the reactivity of the heterocyclic core and facilitate the crucial oxidative addition step in the palladium catalytic cycle.

  • Methyl Group at C5-Position: This substitution provides an additional point for steric and electronic modification, potentially influencing ligand-target interactions and metabolic stability.

SGK1 Signaling Pathway

The following diagram illustrates the central role of SGK1 in the PI3K signaling cascade. Growth factor signaling activates PI3K, leading to the generation of PIP3. This recruits both PDK1 and mTORC2 to the membrane, which in turn phosphorylate and fully activate SGK1. Activated SGK1 then regulates multiple downstream targets to control key cellular functions.[2][3]

SGK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits mTORC2 mTORC2 PIP3->mTORC2 Recruits SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive Phosphorylates (Activation Loop) mTORC2->SGK1_inactive Phosphorylates (Hydrophobic Motif) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Full Activation Downstream Downstream Targets (e.g., FOXO3a, NDRG1) SGK1_active->Downstream Phosphorylates Response Cell Survival, Proliferation, Ion Transport Downstream->Response Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K-dependent activation cascade of SGK1.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a potential SGK1 inhibitor.

Reaction Scheme: Arylating the 3-iodo-7-azaindole core with a substituted boronic acid.

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Intermediate 3-Iodo-5-methyl-1-(phenylsulfonyl) -1H-pyrrolo[2,3-b]pyridine Setup 1. Combine Reactants in Reaction Vessel Intermediate->Setup BoronicAcid Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) BoronicAcid->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Setup Base Base (e.g., K₂CO₃) Base->Setup Solvent Solvent (e.g., Dioxane/Water) Solvent->Setup Degas 2. Degas with Inert Gas (e.g., Argon) Setup->Degas Heat 3. Heat Reaction Mixture (e.g., 90-100 °C) Degas->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Quench 5. Cool & Quench Monitor->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Coupled Product (Potential SGK1 Inhibitor) Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials and Reagents
  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Inert Gas: Argon or Nitrogen

  • Reaction Vessel: Schlenk flask or microwave vial

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Expert Insight: Using an anhydrous base is crucial as water can affect the catalytic activity and lead to undesired deboronation of the boronic acid. K₃PO₄ or Cs₂CO₃ are often stronger bases that can accelerate the reaction for less reactive substrates.[11]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

    • Expert Insight: While Pd(PPh₃)₄ is a robust catalyst, other modern catalyst systems like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) can offer higher turnover numbers and may be necessary for more challenging couplings.[12][13]

  • Solvent Addition and Degassing: Add the degassed solvent mixture of 1,4-dioxane and water (4:1). The reaction concentration is typically set between 0.1 M and 0.5 M. Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.

    • Expert Insight: Degassing is a critical step to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst and hinder the reaction.[10]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-compound is consumed (typically 4-16 hours).

    • Trustworthiness: Regular monitoring provides a self-validating system, ensuring the reaction proceeds as expected and preventing the formation of degradation byproducts from prolonged heating.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Transfer the filtrate to a separatory funnel, wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes conditions that have been successfully applied to structurally related iodo-heterocycles, providing a valuable reference for optimization.

Heterocyclic CoreCatalyst / LigandBaseSolvent SystemTemp (°C)Reference
4-chloro-2-iodo-pyrrolopyridinePd₂(dba)₃K₂CO₃Dioxane / Water100[12]
3-Iodo-indazolePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water100[10]
5-BromopyrimidineNiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol120[11]
Iodo-isothiazolePd(PPh₃)₄Na₂CO₃Dioxane / WaterMicrowave[10]

Conclusion

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a strategically designed and highly valuable intermediate for the synthesis of novel kinase inhibitors. Its facile elaboration via robust and versatile methods like the Suzuki-Miyaura cross-coupling allows for the rapid generation of diverse chemical libraries. The protocol detailed herein provides a reliable and scientifically grounded starting point for researchers aiming to develop next-generation SGK1 inhibitors, enabling the exploration of structure-activity relationships crucial for advancing promising compounds in the drug discovery pipeline.

References

  • Castel, P., et al. (2014). SGK1 is a critical component of an AKT-independent pathway essential for PI3K-mediated tumor development and maintenance. Cancer Cell, 26(4), 578-592. [Link to Source is not available]
  • University of Barcelona. (n.d.). SGK1 inhibitors to treat cardiovascular and neurodegenerative diseases. UPC patent portfolio. [Link]

  • ResearchGate. (n.d.). Signaling pathway of SGK1 in oncology. [Image]. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are SGK1 inhibitors and how do they work? Patsnap Synapse Blog. [Link]

  • He, Y., et al. (2021). SGK1 in Human Cancer: Emerging Roles and Mechanisms. Frontiers in Oncology, 11, 709829. [Link]

  • Lang, F., & Shumilina, E. (2013). Serum- and glucocorticoid-inducible kinase 1 and the response to cell stress. Cellular Physiology and Biochemistry, 32(Suppl 1), 1-12. [Link]

  • Li, Y., et al. (2022). Identification of Novel Inhibitors Targeting SGK1 via Ensemble-Based Virtual Screening Method, Biological Evaluation and Molecular Dynamics Simulation. Molecules, 27(19), 6262. [Link]

  • Lee, S., et al. (2022). Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors. Frontiers in Pharmacology, 13, 1045003. [Link]

  • Semantic Scholar. (n.d.). Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents. Semantic Scholar. [Link]

  • Saldívar-Elías, R. M., et al. (2024). Discovery of a brain penetrant SGK1 inhibitor using a ligand- and structure-based virtual screening methodology. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302302. [Link]

  • Green Chemistry Teaching and Learning Community. (2024). Iodination of vanillin and subsequent Suzuki-Miyaura coupling. GCTLC. [Link]

  • Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 119-125. [Link]

  • ChemWhat. (n.d.). 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS#: 1228666-07-6. ChemWhat. [Link]

  • Wymann, M. P., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry, 57(21), 8969-8979. [Link]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. [Link]

  • Hansen, M. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3169. [Link]

Sources

application of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in GSK-3β inhibitor development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in the development of potent and selective Glycogen Synthase Kinase 3β (GSK-3β) inhibitors.

Introduction: Targeting GSK-3β, a Key Regulator in Cellular Pathophysiology

Glycogen Synthase Kinase 3 (GSK-3) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] The β isoform, GSK-3β, is particularly implicated in the pathophysiology of numerous diseases. Its dysregulation is a central feature in neurodegenerative disorders like Alzheimer's disease (AD), where it contributes to the hyperphosphorylation of tau protein, forming neurofibrillary tangles (NFTs), and influences the processing of amyloid precursor protein (APP).[2][3][4] Furthermore, aberrant GSK-3β activity is linked to Parkinson's disease, bipolar disorder, type 2 diabetes, and various cancers, making it a high-value therapeutic target for drug discovery.[1][3][5][6]

The development of small molecule inhibitors against GSK-3β has emerged as a promising therapeutic strategy.[5] Among the various heterocyclic scaffolds explored, the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a "privileged" structure in medicinal chemistry, particularly for kinase inhibitors.[7][8] This application note focuses on a key intermediate, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , and its strategic use in the synthesis and evaluation of novel GSK-3β inhibitors. The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, while the iodo-substituent at the 3-position provides a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.

The GSK-3β Signaling Nexus

GSK-3β is a central node in several critical signaling pathways. Unlike many kinases, it is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation, for instance at the Ser9 residue by kinases like Akt (Protein Kinase B).[1][9] Its inhibition leads to the stabilization of downstream targets, such as β-catenin in the Wnt signaling pathway.[9][10] Understanding this network is crucial for designing cell-based assays and interpreting inhibitor efficacy.

GSK3B_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects & Pathologies Insulin Insulin / Growth Factors PI3K PI3K Insulin->PI3K activates Wnt Wnt Ligands GSK3B_inactive GSK-3β (Inactive) Ser9-P Wnt->GSK3B_inactive promotes inactivation Akt Akt (PKB) PI3K->Akt activates GSK3B GSK-3β (Active) Tyr216-P Akt->GSK3B phosphorylates Ser9 Tau Tau Protein GSK3B->Tau phosphorylates BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation GS Glycogen Synthase GSK3B->GS phosphorylates (inactivates) GSK3B_inactive->BetaCatenin degradation blocked Tau_P Hyperphosphorylated Tau (NFTs in AD) Tau->Tau_P BetaCatenin_Deg β-catenin Degradation BetaCatenin->BetaCatenin_Deg Gene_Tx Gene Transcription (Cell Survival, Proliferation) BetaCatenin->Gene_Tx translocates to nucleus GS_inactive Glycogen Synthase (Inactive) GS->GS_inactive Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->GSK3B inhibits

Caption: The GSK-3β signaling pathway, highlighting key upstream regulators and downstream substrates relevant to disease.

Part 1: Synthesis of Novel Inhibitors via Suzuki-Miyaura Cross-Coupling

The 3-iodo-pyrrolo[2,3-b]pyridine core is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rapid and efficient installation of a wide variety of aryl or heteroaryl moieties at the 3-position, creating a diverse chemical library for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start 3-Iodo-5-methyl-1- (phenylsulfonyl)-1H- pyrrolo[2,3-b]pyridine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagents->Coupling Intermediate Coupled Product (Protected) Coupling->Intermediate Deprotection Deprotection (e.g., NaOH or TBAF) Intermediate->Deprotection Final Final Inhibitor Deprotection->Final Purification Purification (Flash Chromatography) Final->Purification Analysis Characterization (¹H NMR, LC-MS, HPLC) Purification->Analysis

Caption: General workflow for the synthesis and characterization of GSK-3β inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for coupling an arylboronic acid with the 3-iodo-pyrrolo[2,3-b]pyridine intermediate.[8]

Materials:

  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[11]

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 - 0.10 eq)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 4:1 dioxane:water). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

  • Deprotection (if necessary): The phenylsulfonyl protecting group can be removed if the final assay requires the free N-H. This is typically achieved under basic conditions (e.g., NaOH in methanol/water) or with a fluoride source like tetrabutylammonium fluoride (TBAF).

Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12][13] Purity should be assessed by HPLC, with >95% being the standard for biological testing.

Safety Precautions:
  • Organoiodine Compounds: Handle in a well-ventilated fume hood. Avoid inhalation and skin contact. May cause irritation.[14]

  • Sulfonyl Chlorides (Precursors): Phenylsulfonyl chloride, used to synthesize the starting material, is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][16]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: Use flammable solvents like dioxane and ethyl acetate in a fume hood away from ignition sources.

Part 2: Biological Evaluation of Synthesized Inhibitors

After synthesis and purification, the compounds must be evaluated for their ability to inhibit GSK-3β. A tiered approach, starting with a biochemical in vitro assay followed by a cell-based assay, is highly effective.

Protocol 2: In Vitro GSK-3β Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, which directly correlates with enzyme activity.[17][18] The luminescent signal is inversely proportional to the inhibitory activity of the test compound.

Assay_Workflow Plate 1. Dispense Reagents to 384-well Plate - Kinase Buffer - Test Compound (Serial Dilution) - GSK-3β Enzyme Initiate 2. Initiate Reaction - Add Substrate/ATP Mixture Plate->Initiate Incubate1 3. Incubate at 30°C (45-60 min) Initiate->Incubate1 Stop 4. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent Incubate1->Stop Incubate2 5. Incubate at RT (40 min) Stop->Incubate2 Detect 6. Generate Signal - Add Kinase Detection Reagent Incubate2->Detect Incubate3 7. Incubate at RT (30-60 min) Detect->Incubate3 Read 8. Measure Luminescence (Plate Reader) Incubate3->Read Analyze 9. Data Analysis - Plot Dose-Response Curve - Calculate IC₅₀ Value Read->Analyze

Caption: Step-by-step workflow for the in vitro ADP-Glo™ kinase assay.

Materials:

  • GSK-3β Kinase Enzyme System (e.g., Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Synthesized inhibitors, dissolved in 100% DMSO

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase assay buffer. Ensure the final DMSO concentration in the assay is constant and low (e.g., 1%) across all wells to avoid solvent effects.

  • Controls: Include "no inhibitor" (vehicle control, 1% DMSO) for 100% activity and "no enzyme" (buffer only) for background signal.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of test compound dilution (or control). Add 2.5 µL of diluted GSK-3β enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final concentrations should be near the Km values for both substrate and ATP to ensure sensitive detection of competitive inhibitors.

  • Incubation: Gently mix and incubate the plate at 30°C for 45-60 minutes. This time should be within the linear range of the reaction.[18]

  • Signal Generation:

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes at room temperature.[17]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the "no enzyme" background from all readings. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound IDR-Group (from Arylboronic Acid)GSK-3β IC₅₀ (nM)[6][19]
S01 [7][20][21]Phenyl0.35 ± 0.06
Cmpd-A 4-Fluorophenyl15.2 ± 2.1
Cmpd-B 3-Methoxyphenyl89.7 ± 11.5
Cmpd-C 2-Thienyl45.3 ± 5.8
SB-216763 Reference Inhibitor18.0 ± 2.5[18][22]

Rationale: The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%. It is a standard metric for potency and allows for direct comparison between synthesized compounds. A lower IC₅₀ indicates a more potent inhibitor.

Protocol 3: Cell-Based Target Engagement (Western Blot)

This protocol determines if the inhibitor can engage GSK-3β in a cellular environment by measuring changes in the phosphorylation of a known downstream substrate, such as Tau at Serine 396 (p-Tau S396) or β-catenin.[7][21]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium, fetal bovine serum (FBS), antibiotics

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Tau S396, anti-total-Tau, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, Western blot apparatus, chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Tau S396).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity for the phosphorylated protein and normalize it to a loading control (e.g., GAPDH) or the total protein level (e.g., total-Tau). A potent inhibitor should cause a dose-dependent decrease in the p-Tau/total-Tau ratio.[7][21]

Expected Outcome: Successful GSK-3β inhibitors will reduce the levels of phosphorylated Tau or increase the abundance of β-catenin in treated cells compared to the vehicle control, confirming that the compound can cross the cell membrane and engage its intended target.[7]

Conclusion and Future Directions

The strategic use of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine provides a powerful platform for the rapid development of novel GSK-3β inhibitors. The protocols outlined herein describe a robust workflow from rational synthesis via Suzuki-Miyaura coupling to rigorous biological evaluation using both biochemical and cell-based assays. By generating a library of analogues and evaluating their structure-activity relationships, researchers can optimize for potency, selectivity, and desirable pharmacokinetic properties. Promising lead compounds identified through this process can then advance to more complex cellular models, in vivo disease models, and ultimately, serve as candidates for treating devastating disorders linked to GSK-3β dysregulation.[7][20]

References

  • The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay - Benchchem. (n.d.). BenchChem.
  • Golpich, M., et al. (2015). Glycogen synthase kinase-3 beta (GSK-3β) signaling: Implications for Parkinson's disease. ResearchGate.
  • GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC. (n.d.). National Center for Biotechnology Information.
  • Glycogen synthase kinase 3β: a key player in progressive chronic kidney disease. (2025). Journal of Translational Medicine.
  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease - PMC. (n.d.). National Center for Biotechnology Information.
  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. (n.d.). National Institutes of Health.
  • Xu, M., et al. (2021). Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. Austin Journal of Cancer and Clinical Research.
  • Assessment of the Inhibitory Mechanism of Action for a Yeast Cell-based Screening System Targeting Glycogen Synthase Kinase-3β (GSK-3β). (n.d.). Science Alert.
  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors. (n.d.). Harvard Office of Technology Development.
  • IDENTIFICATION OF GSK-3Β INHIBITION ASSAY BY MEANS OF IN-VITRO METHODS. (n.d.). Sunrise University.
  • Xun, Q.-Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
  • Xun, Q.-Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed.
  • Xun, Q.-Q., et al. (2025). (PDF) Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. ResearchGate.
  • GSK-3beta Activity Assay Kit (CS099) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo - Benchchem. (n.d.). BenchChem.
  • Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. (2023). MDPI.
  • Identification of a Glycogen Synthase Kinase-3β Inhibitor that Attenuates Hyperactivity in CLOCK Mutant Mice - PMC. (n.d.). National Center for Biotechnology Information.
  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information.
  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC. (n.d.). National Center for Biotechnology Information.
  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PubMed Central. (2025). National Center for Biotechnology Information.
  • Pyridine-4-sulfonyl chloride hydrochloride. (n.d.). AK Scientific, Inc.
  • JC-3839 p.1 - Safety Data Sheet. (2023). Combi-Blocks, Inc.
  • SAFETY DATA SHEETS. (n.d.). BOC Sciences.
  • Safety Data Sheet. (2015). Medline.
  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS#: 1228666-07-6. (n.d.). ChemWhat.
  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. (n.d.). MDPI.

Sources

Application Notes and Protocols for the Development of Novel Pyrrolo[2,3-b]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrrolo[2,3-b]pyridines in Oncology

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. In the realm of oncology, this heterocyclic core has proven to be a versatile template for the design of potent and selective inhibitors of various protein kinases that are critical drivers of cancer cell proliferation, survival, and metastasis. Several pyrrolo[2,3-b]pyridine-based compounds have already been approved as anticancer agents, underscoring the therapeutic potential of this chemical class.[1]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the development of novel pyrrolo[2,3-b]pyridine derivatives for cancer research. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules. We will delve into the synthetic strategies, in vitro evaluation, mechanism of action elucidation, and in vivo efficacy assessment, offering not just procedural steps but also the scientific rationale behind them.

Part 1: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

The synthetic route to novel pyrrolo[2,3-b]pyridine derivatives is a critical first step that dictates the feasibility of generating a diverse chemical library for structure-activity relationship (SAR) studies. A common and effective strategy involves a multi-step synthesis starting from appropriately substituted pyrrole precursors.

A representative synthetic approach is the cyclo-condensation reaction. This method often utilizes a two-component reaction of a 2-amino-1H-pyrrole-3-carbonitrile derivative with an active methylene compound in the presence of an acid catalyst. This approach is advantageous due to its efficiency and the commercial availability of a wide range of starting materials, allowing for diverse substitutions on the pyrrolo[2,3-b]pyridine core.

Further modifications, such as the introduction of various substituents at different positions of the heterocyclic ring system, can be achieved through standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution reactions. These modifications are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of novel pyrrolo[2,3-b]pyridine derivatives has been synthesized, the next crucial phase is to assess their anticancer activity in vitro. This typically involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assays

The initial screening of newly synthesized compounds is often performed using cell viability assays to determine their general cytotoxic effects against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, HeLa cervical cancer, MDA-MB-231 breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundA549 IC50 (µM)HeLa IC50 (µM)MDA-MB-231 IC50 (µM)
Derivative 1 5.27.86.5
Derivative 2 0.81.20.9
Positive Control 0.50.70.6
Apoptosis Assays

A key mechanism by which many anticancer drugs exert their effects is by inducing apoptosis, or programmed cell death. Therefore, it is essential to determine whether the lead pyrrolo[2,3-b]pyridine derivatives induce apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the cell membrane has been compromised.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Incubation: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell division and proliferation. Flow cytometry analysis of DNA content is a standard method to investigate the effect of a compound on the cell cycle.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This method utilizes the ability of propidium iodide to stoichiometrically bind to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Materials:

  • Cancer cells treated with the test compound

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.

Data Analysis: The resulting DNA histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and a broader distribution for the S phase (between 2n and 4n DNA content). The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Part 3: Elucidating the Mechanism of Action

Understanding the molecular mechanism by which a pyrrolo[2,3-b]pyridine derivative exerts its anticancer effects is crucial for its further development. This often involves identifying the specific molecular target and elucidating the downstream signaling pathways that are affected.

Target Identification and Signaling Pathway Analysis

Many pyrrolo[2,3-b]pyridine derivatives have been shown to be potent inhibitors of various protein kinases, such as BRAF, FGFR, and CDK8.[3][4][5] The initial step in mechanism of action studies is often to perform in vitro kinase assays to identify the primary molecular target(s) of the compound.

Once a primary target is identified, the next step is to investigate the effect of the compound on the downstream signaling pathways regulated by that kinase. Western blotting is a powerful technique for this purpose.

Workflow for Mechanism of Action Studies

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy a Synthesized Pyrrolo[2,3-b]pyridine Derivatives b Cell Viability Assays (e.g., MTT) a->b c Apoptosis Assays (e.g., Annexin V) b->c d Cell Cycle Analysis (e.g., PI Staining) b->d e In Vitro Kinase Assays b->e g Identification of Molecular Target e->g f Western Blot Analysis of Signaling Pathways g->f h Pharmacokinetic Studies g->h i Xenograft Tumor Models h->i j Toxicity Studies i->j

Caption: Workflow for developing pyrrolo[2,3-b]pyridine derivatives.

Signaling Pathways to Investigate:

  • BRAF Inhibitors: The primary downstream pathway is the MAPK/ERK pathway. Key proteins to analyze include phosphorylated (p)-MEK and p-ERK.[6][7]

  • FGFR Inhibitors: Downstream signaling includes the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways.[8][9] Key proteins to probe are p-FGFR, p-ERK, and p-Akt.

  • CDK8 Inhibitors: CDK8 regulates transcription, and a key downstream pathway is the WNT/β-catenin signaling pathway.[5][10][11] Western blot analysis should focus on the levels of β-catenin and its downstream targets.

Protocol: Western Blot Analysis of Signaling Proteins

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, β-catenin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in lysis buffer and quantify the protein concentration.

  • Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathway Diagram: FGFR Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine->FGFR Inhibition FGF FGF FGF->FGFR MEK MEK RAS->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis PLCG->Proliferation ERK ERK MEK->ERK AKT->Proliferation ERK->Proliferation

Caption: Inhibition of FGFR signaling by a pyrrolo[2,3-b]pyridine derivative.

Part 4: In Vivo Efficacy and Pharmacokinetic Evaluation

Promising lead compounds identified through in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetic properties, and potential toxicity in a whole-organism setting.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. These studies provide crucial information for designing effective dosing regimens for in vivo efficacy studies. Key parameters to be determined include oral bioavailability, plasma half-life, and clearance. Some pyrrolo[2,3-b]pyridine derivatives have shown good oral bioavailability, which is a desirable property for a clinical candidate.[5][12]

In Vivo Efficacy in Xenograft Models

The antitumor efficacy of a compound is typically evaluated in animal models, most commonly in immunodeficient mice bearing human tumor xenografts.

Protocol: Human Tumor Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest (e.g., HCT116 or SW620 for colorectal cancer)

  • Matrigel (optional, to enhance tumor growth)

  • Test compound formulated for in vivo administration (e.g., in a solution or suspension for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage for 21 days). The control group should receive the vehicle alone.

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., twice a week) to assess toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target engagement in the tumor tissue).

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. A significant TGI with minimal body weight loss indicates that the compound has potent in vivo antitumor efficacy and is well-tolerated.

Conclusion

The development of novel pyrrolo[2,3-b]pyridine derivatives for cancer research is a multifaceted process that requires a systematic and integrated approach. By combining rational drug design and synthesis with a comprehensive panel of in vitro and in vivo assays, researchers can identify and optimize promising lead compounds with the potential to become the next generation of targeted cancer therapies. This guide provides a foundational framework and detailed protocols to aid in this endeavor, emphasizing the importance of understanding the underlying scientific principles to make informed experimental choices and drive the successful development of these potent anticancer agents.

References

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]

  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. PubMed. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health. [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. [Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. [Link]

  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PubMed Central. [Link]

  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. National Institutes of Health. [Link]

  • Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. ResearchGate. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PubMed Central. [Link]

  • Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. MDPI. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI. [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

Sources

cross-coupling reactions of 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cross-Coupling Reactions of 7-Azaindole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry. It serves as a crucial bioisostere for the indole nucleus, a substitution that can profoundly enhance a molecule's pharmacological profile.[1][2] The introduction of a nitrogen atom into the six-membered ring alters the scaffold's electronic properties, pKa, and hydrogen bonding capabilities.[1] Specifically, the 7-azaindole structure possesses both a hydrogen bond donor (the pyrrole N-H) and a proximate hydrogen bond acceptor (the pyridine N-7), enabling bidentate interactions with biological targets, which can lead to enhanced binding affinity and potency.[3]

This unique combination of features has led to the incorporation of 7-azaindoles into numerous clinically significant agents, including kinase inhibitors like Vemurafenib and CSF1R inhibitors.[4][5] Consequently, the development of robust and versatile synthetic methodologies to functionalize every position of the 7-azaindole ring is of paramount importance to drug discovery and development professionals.[6][7] Advances in metal-catalyzed cross-coupling reactions have provided a powerful toolkit for this purpose, enabling the precise construction of C-C, C-N, and C-O bonds.[6][8]

This guide provides an in-depth analysis of the primary cross-coupling strategies employed for the derivatization of 7-azaindoles. It moves beyond simple procedural lists to explain the underlying principles, the rationale for reagent selection, and practical protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds due to its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and its general tolerance of functional groups.

Mechanistic Rationale

The catalytic cycle, illustrated below, involves the oxidative addition of a palladium(0) species to a halo-azaindole, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; it must stabilize the palladium center, facilitate oxidative addition, and promote the rate-limiting reductive elimination step. For electron-rich, potentially coordinating heterocycles like 7-azaindole, sterically hindered biaryl phosphine ligands such as SPhos are often effective.[9]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Azaindole-X Oxidative Addition Oxidative Addition Transmetalation Transmetalation Aryl_Pd_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->Aryl_Pd_Ar Reductive Elimination Reductive Elimination Aryl_Pd_X Ar-Pd(II)-X(L2) (Azaindole-Pd-Halide) Aryl_Pd_X->Transmetalation Ar'-B(OH)2 Base Reductive_Elimination Reductive_Elimination Aryl_Pd_Ar->Reductive_Elimination Oxidative_Addition->Aryl_Pd_X Reductive_Elimination->Pd(0)L2 Azaindole-Ar'

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol: One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles

This protocol, adapted from recent literature, demonstrates a selective one-pot, two-step Suzuki-Miyaura coupling for the synthesis of previously challenging C3,C6-diaryl 7-azaindoles, highlighting the precise control achievable with modern catalyst systems.[9]

Step-by-Step Methodology:

  • C-3 Arylation (First Coupling):

    • To a flame-dried reaction vessel under a nitrogen atmosphere, add 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equiv), the first arylboronic acid (Ar¹-B(OH)₂, 1.1 equiv), and Cs₂CO₃ (2.0 equiv).

    • Add the catalyst Pd₂(dba)₃ (5 mol%) and the ligand SPhos (5 mol%).

    • Add degassed toluene/ethanol (1:1) as the solvent.

    • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • C-6 Arylation (Second Coupling):

    • To the same reaction mixture, add the second arylboronic acid (Ar²-B(OH)₂, 1.2 equiv).

    • Add an additional charge of Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%).

    • Increase the temperature to 110 °C and continue stirring until reaction completion.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired C3,C6-diaryl 7-azaindole.

Data Summary: Suzuki-Miyaura Reaction Conditions

The versatility of the Suzuki coupling is evident in the range of conditions successfully employed for functionalizing the 7-azaindole core.

PositionHalideCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
C-3IodoPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol6067-93[9]
C-4ChloroPd₂(dba)₃ / P(t-Bu)₃KFDioxaneReflux87[10]
C-6ChloroPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol11043-88[9]
C-6ChloroPd(OAc)₂ / SPhosK₃PO₄MeCN/H₂ORefluxHigh[8]
VariousChloroXPhos Precatalyst (P1)K₃PO₄Dioxane/H₂O6091-99[11]

The Sonogashira Coupling: Gateway to Alkynylated Scaffolds

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides. For 7-azaindole chemistry, this reaction is pivotal for two main reasons: it allows for the direct functionalization of the core, and it is a key step in the synthesis of the 7-azaindole ring itself from aminopyridine precursors.[8][12][13]

Mechanistic Rationale

This reaction uniquely employs a dual-catalyst system, typically palladium and a copper(I) salt. The palladium cycle is similar to the Suzuki coupling. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. This copper-mediated step is highly efficient and allows the reaction to proceed under mild conditions.

Sonogashira_Workflow cluster_synthesis Synthesis of 7-Azaindole Core cluster_functionalization Functionalization of 7-Azaindole Core Start_Syn 2-Amino-3-iodopyridine + Terminal Alkyne SC Sonogashira Coupling (Pd/CuI, Base) Start_Syn->SC Intermediate 2-Amino-3-(alkynyl)pyridine SC->Intermediate Cyclization Intramolecular Cyclization (Base or Acid) Intermediate->Cyclization Product_Syn 2-Substituted 7-Azaindole Cyclization->Product_Syn Start_Func Halo-7-Azaindole + Terminal Alkyne SC_Func Sonogashira Coupling (Pd/CuI, Base) Start_Func->SC_Func Product_Func Alkynyl-7-Azaindole SC_Func->Product_Func

Caption: Dual utility of the Sonogashira reaction in 7-azaindole chemistry.

Protocol: Synthesis of 2-Substituted 7-Azaindoles

This efficient two-step, one-pot procedure utilizes a Sonogashira coupling followed by an in-situ cyclization to construct the 7-azaindole core, avoiding the need for protecting groups.[12]

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • In a reaction vessel, dissolve 2-amino-3-iodopyridine (1.0 equiv) and the desired terminal alkyne (1.1 equiv) in a suitable solvent like DMF or toluene.

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the co-catalyst CuI (4-10 mol%).

    • Add a base, typically an amine base like Et₃N or DIPA (2-3 equiv).

    • Stir the reaction at room temperature or with gentle heating (e.g., 65 °C) until the coupling is complete (monitored by TLC/LC-MS).

  • Intramolecular Cyclization:

    • To the same reaction mixture containing the 2-amino-3-(alkynyl)pyridine intermediate, add a strong base such as potassium tert-butoxide (t-BuOK, 1.2 equiv).

    • For challenging cyclizations, a phase-transfer catalyst like 18-crown-6 (10 mol%) can be added to enhance the solubility and reactivity of the base.[12]

    • Continue stirring at 65 °C for several hours until the cyclization is complete.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography to yield the 2-substituted 7-azaindole.

The Buchwald-Hartwig Amination: Forging Critical C-N Bonds

The formation of C(aryl)-N bonds is fundamental in drug design, and the Buchwald-Hartwig amination provides a powerful and general method for achieving this transformation.[14] Its application to the 7-azaindole scaffold is particularly valuable but presents a unique challenge: the presence of the acidic pyrrole N-H proton, which can compete with the amine coupling partner or interfere with the catalyst.

Causality Behind Experimental Choices

Early attempts at aminating halo-azaindoles were often plagued by low yields or the need for N-protection. The key to success lies in catalyst selection and base choice.

  • Catalyst System: Modern palladium precatalysts, combined with sterically demanding biarylphosphine ligands like XPhos or Xantphos, are highly effective.[15][16][17] These catalysts form highly active, low-coordinate Pd(0) species that readily undergo oxidative addition, even with less reactive aryl chlorides.[17]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base like LiHMDS or Cs₂CO₃ is often used. A strong base can deprotonate both the coupling amine and the azaindole N-H, preventing the acidic proton from poisoning the catalyst. Using LiHMDS was shown to successfully suppress undesired azaindole homo-coupling.[17]

Protocol: Amination of Unprotected 4-Bromo-7-Azaindole

This protocol is optimized for the direct coupling of amines with an unprotected halo-7-azaindole, demonstrating the power of modern catalyst systems.[15][17]

Step-by-Step Methodology:

  • Reaction Setup:

    • In an oven-dried Schlenk tube inside a glovebox, combine the N-substituted 4-bromo-7-azaindole (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

    • Add the palladium catalyst Pd(OAc)₂ (5 mol%) and the ligand Xantphos (10 mol%).

    • Add anhydrous, degassed dioxane as the solvent.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

    • Monitor the reaction progress by LC-MS. Reaction times are typically between 2.5 to 3 hours.

  • Work-up and Purification:

    • After completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue using flash column chromatography to isolate the desired amino-7-azaindole product.

Data Summary: Buchwald-Hartwig Amination Conditions
PositionHalideAmine TypeCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
C-4BromoAmidesPd(OAc)₂ / XantphosCs₂CO₃Dioxane10080-92[15]
C-4BromoPrimary/Secondary AminesPd(OAc)₂ / XantphosCs₂CO₃Dioxane10088-94[15]
C-5BromoPrimary/Secondary AminesXPhos Precatalyst (P1)LiHMDSTHF6570-98[17]
C-3BromoPrimary AminesPd(PPh₃)₄NaOtBuToluene100~90[4]

Direct C-H Functionalization: The Modern Frontier

While classical cross-coupling reactions rely on pre-functionalized starting materials (e.g., halides), direct C-H functionalization offers a more atom- and step-economical approach.[6][7] These reactions create C-C or C-heteroatom bonds by directly activating a C-H bond, bypassing the need for halogenation or borylation steps.

Rhodium(III)-Catalyzed C-H Activation

Rhodium(III) catalysts have emerged as particularly effective for the C-H functionalization of heterocycles. The reaction often proceeds via a concerted metalation-deprotonation pathway, where the pyridyl nitrogen of the 7-azaindole acts as a directing group, guiding the catalyst to a specific C-H bond for activation.[3][5]

CH_Activation Start 7-Azaindole + Coupling Partner Catalyst [Rh(III)] Catalyst Start->Catalyst Intermediate1 Coordination Complex (N-7 directs Rh) Catalyst->Intermediate1 Intermediate2 Rhodacycle Intermediate (C-H Activation) Intermediate1->Intermediate2 Concerted Metalation- Deprotonation Intermediate3 Coordination of Coupling Partner Intermediate2->Intermediate3 Intermediate4 Migratory Insertion Intermediate3->Intermediate4 Product Functionalized 7-Azaindole Intermediate4->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for Rh(III)-catalyzed C-H functionalization.

Protocol: Rh(III)-Catalyzed Dehydrogenative Coupling with Thiophenes

This protocol describes a cross-dehydrogenative coupling (CDC) reaction, forming a C-C bond between a 7-azaindole and a thiophene with the loss of H₂.[5]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a reaction tube, add N-phenyl-7-azaindole (1.0 equiv), the thiophene derivative (2.0-3.0 equiv), the catalyst [Cp*RhCl₂]₂ (2.5 mol%), the oxidant Ag₂O (1.0 equiv), and the additive AgSbF₆ (20 mol%).

    • Add methanol (MeOH) as the solvent.

  • Reaction Execution:

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction under an air atmosphere for the specified time (e.g., 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction to ambient temperature and filter off the solid residues, washing with dichloromethane (DCM).

    • Combine the organic filtrates and concentrate under vacuum.

    • Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography to obtain the C-H coupled product.

Practical Insights and Advanced Considerations

  • Microwave-Assisted Synthesis: For many cross-coupling reactions, microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side product formation.[18][19][20] This is particularly useful for high-throughput synthesis in drug discovery settings.

  • Heck and Stille Couplings: While less common than the Suzuki or Sonogashira reactions, the Heck reaction (coupling with alkenes) and Stille reaction (coupling with organostannanes) are also valuable tools for functionalizing the 7-azaindole scaffold, particularly at the C3 and C4 positions.[10][21]

  • Regioselectivity: The inherent electronic properties of the 7-azaindole ring can direct functionalization. C-H arylations have been shown to be highly regioselective for the C-2 position, while other positions can be targeted using appropriately halogenated precursors.[1]

Conclusion

Metal-catalyzed cross-coupling reactions have transformed the synthesis of 7-azaindole derivatives from a significant challenge into a routine operation. The methods detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and direct C-H activation—provide a flexible and powerful platform for researchers. By understanding the mechanistic principles behind these reactions and carefully selecting catalysts, ligands, and conditions, scientists can efficiently generate diverse libraries of novel 7-azaindole compounds, accelerating the discovery of next-generation therapeutics.

References

  • Mondal, K., Laha, J. K., Kannaboina, P., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11856-11871. [Link]

  • Mondal, K., Laha, J. K., Kannaboina, P., & Das, P. (2020).
  • Mondal, K., Laha, J. K., Kannaboina, P., & Das, P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling between 7-Azaindoles and Reformatsky Reagents. (n.d.). MDPI. [Link]

  • Marques, M. M. B., & Santos, A. G. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]

  • Reddy, T. S., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2538–2547. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Selmer-Olsen, S. M. E. (2018). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology. [Link]

  • Wu, H., et al. (2018). Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry, 16(29), 5269-5273. [Link]

  • Le, Y., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. SciSpace. [Link]

  • Marques, M. M. B., & Santos, A. G. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. Journal of Organic Chemistry, 71(14), 5538-5545. [Link]

  • Le, Y., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Publishing. [Link]

  • Jadhav, S. A., et al. (2012). Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. Tetrahedron Letters, 53(36), 4845-4847. [Link]

  • Liu, J., et al. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters, 22(23), 9326-9331. [Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8689–8702. [Link]

  • Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C-H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(56), 11202-11205. [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 12(20), 4442-4445. [Link]

  • P. S. S. M. Marques, M., & Santos, A. G. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]

  • Wei, W.-Y., et al. (2023). Coupling of 7-Azaindoles with Thiophenes. ChemistryViews. [Link]

  • Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. (2011). ResearchGate. [Link]

  • Garia, A., & Balaraman, K. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 249–283. [Link]

  • Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction[22]. (n.d.). ResearchGate. [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... (n.d.). ResearchGate. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole[7]. (n.d.). ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • Vantourout, J. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12513-12523. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • Wicky, B. I. M., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Organic & Biomolecular Chemistry, 17(40), 9032-9038. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2014). Indian Academy of Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental hurdles. Here, we delve into the underlying chemistry to provide not just solutions, but a deeper understanding of your reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is showing low to no yield. What are the primary factors I should investigate?

A1: A failing Suzuki coupling with this substrate often points to a few key areas. Start by assessing your catalyst system. The active catalytic species is Pd(0), and if you're using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Next, consider the lability of the C-I bond on the electron-deficient pyrrolo[2,3-b]pyridine core and the stability of your boronic acid or ester. Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, particularly with heteroaromatic boronic acids.[1][2] Finally, ensure your reaction is rigorously free of oxygen, as its presence can lead to catalyst deactivation and homocoupling of the boronic acid.[3][4]

Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling, the formation of a symmetrical biaryl from your boronic acid, is a frequent side reaction in Suzuki couplings.[5][6] This undesired pathway can be promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[3][4] To minimize this, meticulous degassing of your solvents and maintaining a strict inert atmosphere (argon or nitrogen) are paramount.[3] In some cases, the choice of palladium source and ligand can also influence the extent of homocoupling.[7]

Q3: My starting material, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is being consumed, but I'm not getting the desired product. Instead, I'm isolating the dehalogenated compound. What is happening?

A3: The observation of 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine points to a dehalogenation side reaction. This can occur through several mechanisms, including protonolysis of the aryl-palladium intermediate. This is sometimes exacerbated by the presence of water or other protic sources in the reaction mixture. The choice of base and solvent can also play a significant role in promoting or suppressing this pathway.[8]

Q4: The phenylsulfonyl protecting group on my pyrrolo[2,3-b]pyridine seems to be affecting the reaction. Is this possible?

A4: Yes, the bulky and electron-withdrawing phenylsulfonyl group can influence the reaction in several ways. Sterically, it can hinder the approach of the palladium catalyst to the iodine-bearing carbon, potentially slowing down the oxidative addition step.[1] Electronically, while the electron-withdrawing nature of the sulfonyl group generally facilitates oxidative addition, it can also impact the overall electron density of the heterocyclic system, which might affect subsequent steps in the catalytic cycle.[9] It's also worth noting that under certain conditions, N-sulfonyl groups can be cleaved, though this is less common under standard Suzuki conditions.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic workflow to diagnose and resolve common issues encountered during the Suzuki coupling of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Symptom 1: No or Low Conversion of Starting Material

If you observe a significant amount of unreacted 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, consider the following causes and solutions.

Potential Causes:

  • Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated.

  • Poor Ligand Choice: The ligand may not be suitable for this specific substrate, leading to slow oxidative addition or reductive elimination.[10]

  • Inappropriate Base or Solvent: The chosen base may be too weak or poorly soluble, or the solvent may not be optimal for the reaction.[11][12]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

Troubleshooting Workflow:

Start Low/No Conversion Catalyst Verify Catalyst Activity - Use fresh Pd source - Switch to a pre-formed Pd(0) catalyst Start->Catalyst Ligand Screen Ligands - Try bulky, electron-rich phosphines (e.g., SPhos, XPhos) - Consider N-heterocyclic carbenes (NHCs) Catalyst->Ligand If no improvement Conditions Optimize Reaction Conditions - Screen stronger bases (e.g., K3PO4, Cs2CO3) - Test different solvents (e.g., Dioxane, Toluene, DMF) Ligand->Conditions If still low yield Temperature Increase Temperature - Incrementally increase reflux temperature Conditions->Temperature For sluggish reactions Success Successful Coupling Temperature->Success If conversion improves

Caption: Troubleshooting workflow for low or no reaction conversion.

Experimental Protocols:

  • Catalyst and Ligand Screening:

    • Set up a parallel reaction array in small vials.

    • To each vial, add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

    • Add a different palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, SPhos, XPhos, RuPhos) to each vial.

    • Add degassed solvent, seal the vials, and heat the reaction block to the desired temperature.

    • Monitor reaction progress by TLC or LC-MS at regular intervals.

  • Base and Solvent Screening:

    • Follow the setup for catalyst screening but keep the palladium source and ligand constant.

    • Vary the base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O mixtures).[13][14]

    • Monitor the reactions to identify the optimal combination.

Symptom 2: Formation of Byproducts (Homocoupling, Dehalogenation, Protodeboronation)

The presence of undesired products complicates purification and reduces the yield of your target molecule.

Potential Causes:

  • Oxygen Contamination: Leads to boronic acid homocoupling.[3]

  • Water or Protic Impurities: Can cause protodeboronation of the boronic acid and dehalogenation of the aryl iodide.[4]

  • Unstable Boronic Acid: Some boronic acids are inherently prone to decomposition under the reaction conditions.[15]

Troubleshooting Workflow:

Start Byproduct Formation Degas Improve Degassing - Sparge solvent with Ar/N2 - Use freeze-pump-thaw cycles Start->Degas If homocoupling observed Anhydrous Ensure Anhydrous Conditions - Use freshly dried solvents and reagents - Finely grind the base Degas->Anhydrous If dehalogenation/protodeboronation Boron Stabilize Boron Reagent - Switch to a boronate ester (e.g., pinacol ester) - Use KF as the base Anhydrous->Boron If issues persist Success Clean Reaction Boron->Success If byproducts are minimized

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols:

  • Rigorous Degassing and Inert Atmosphere:

    • Flame-dry all glassware under vacuum and cool under a stream of argon or nitrogen.

    • Degas the solvent by bubbling a gentle stream of argon or nitrogen through it for at least 30 minutes, or by subjecting it to three freeze-pump-thaw cycles.

    • Assemble the reaction under a positive pressure of inert gas.

  • Use of Boronate Esters:

    • If using a boronic acid, consider converting it to the more stable pinacol ester.[15]

    • Combine the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.

    • Heat the mixture, often with a Dean-Stark trap to remove water, until the reaction is complete.

    • Isolate the boronate ester and use it in the Suzuki coupling reaction.

Data Summary: Recommended Starting Conditions

The following table provides a starting point for the Suzuki coupling of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Optimization will likely be necessary based on the specific boronic acid partner.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, reliable Pd(0) precursors.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands often accelerate the reaction.[16]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often effective.[17]
Solvent Dioxane, Toluene, or DMFAprotic solvents are generally preferred.[11]
Temperature 80-120 °CHigher temperatures may be required for challenging couplings.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and side reactions.[3]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-I(Ln) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetalation Ar-Pd(II)-R(Ln) OxAdd->Transmetalation Transmetalation (R-B(OR)2 + Base) Transmetalation->Pd0 Reductive Elimination RedElim Ar-R Transmetalation->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18][19]

References

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1513-1518. [Link]

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753-757. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1513-1518. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872-1875. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. Journal of the Chinese Chemical Society, 64(10), 1168-1175. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929-7939. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Gendron, T., et al. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Advances, 14(38), 27367-27372. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Gendron, T., et al. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Advances, 14(38), 27367-27372. [Link]

  • Naidu, B. R., et al. (2016). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Rahman, M. M., et al. (2018). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Parvez, M. M. H., et al. (2017). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate. [Link]

  • Deshmukh, M. B. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • D’Halluin, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

  • Zhang, P., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(48), 16372-16376. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Chen, J., & Chen, W. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2006(19), 3225-3228. [Link]

  • Willis Group. Research. University of Oxford. [Link]

  • Tumkevicius, S., et al. (2008). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 44(6), 621-641. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • Bouyahya, A., et al. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Organic and Medicinal Chemistry International Journal, 6(3). [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Willis, M. C. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3077-3083. [Link]

  • Wang, X., et al. (2022). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 9(14), 3761-3767. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Fagnou, K., et al. (2007). Palladium-Catalyzed Cross-Coupling of Unactivated Arenes. Topics in Catalysis, 45(1-4), 15-22. [Link]

  • Wang, X., et al. (2022). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Catalysis, 10(19), 11066-11075. [Link]

  • Snieckus, V., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 12(15), 3352-3355. [Link]

  • Oestreich, M. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(5), 799-809. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Bio, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(34), 24419-24423. [Link]

  • Comins, D. L., et al. (2007). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry, 72(26), 10257-10260. [Link]

Sources

Technical Support Center: Optimizing Palladium Catalysis for Iodopyrrolopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving iodopyrrolopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-recalcitrant coupling partners. The inherent Lewis basicity of the pyrrolopyridine nitrogen atom presents a unique set of obstacles, primarily through catalyst inhibition or deactivation.[1][2][3]

This document provides in-depth, field-proven insights in a question-and-answer format, moving from common high-level issues to specific troubleshooting protocols. Our goal is to explain the causality behind experimental choices, empowering you to rationally design and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with iodopyrrolopyridine substrates consistently giving low yields?

A1: Low yields with N-heterocyclic substrates like iodopyrrolopyridines are a frequent challenge. The primary culprit is often the coordination of the lone pair of electrons on the pyridine nitrogen to the palladium catalyst. This coordination can sequester the active catalytic species, effectively "poisoning" or deactivating it and preventing it from participating in the catalytic cycle.[1][2] This issue is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.[1] Other contributing factors can include suboptimal choice of ligand, base, solvent, or temperature, as well as the presence of impurities or oxygen.

Q2: What is catalyst poisoning in this context, and how can I prevent it?

A2: Catalyst poisoning refers to the deactivation of a catalyst by a substance that binds to its active sites. In this case, the pyrrolopyridine substrate itself acts as a poison. The nitrogen's lone pair coordinates strongly to the palladium center, forming a stable off-cycle complex that disrupts the catalytic process.[1]

Prevention Strategies:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A). These ligands accelerate the rate-limiting steps of the catalytic cycle, particularly reductive elimination, which outcompetes the poisoning event.[4][5]

  • Catalyst Precursor: Use well-defined pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) that generate the active Pd(0) species efficiently and cleanly.[6][7]

  • Anhydrous Conditions: For Suzuki-Miyaura reactions, certain anhydrous protocols using additives like trimethyl borate have been shown to prevent catalyst poisoning by heteroatomic units.[8]

  • Increased Catalyst Loading: As a last resort, increasing the catalyst loading can sometimes compensate for the poisoning effect, though this is not an ideal or cost-effective solution.[1]

Q3: Which palladium-catalyzed cross-coupling reaction should I choose for my iodopyrrolopyridine?

A3: The choice of reaction depends on the bond you intend to form. Iodides are generally excellent electrophiles for a variety of cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition.

  • Suzuki-Miyaura Coupling (C-C bond): The most common choice for forming aryl-aryl or aryl-vinyl bonds. It offers a broad substrate scope and uses stable, low-toxicity boronic acids or esters.[8][9] However, it requires careful optimization of the base and solvent system.

  • Buchwald-Hartwig Amination (C-N bond): The premier method for coupling amines with aryl halides. The development of specialized ligands has made this reaction highly versatile for synthesizing complex aromatic amines.[10][11][12]

  • Sonogashira Coupling (C-C bond, alkyne): Used to couple terminal alkynes with aryl halides. It typically requires a copper(I) co-catalyst, although copper-free methods exist.[13][14] The reaction is often run under mild conditions.[13]

  • Heck Reaction (C-C bond, alkene): Couples aryl halides with alkenes. While powerful, regioselectivity can sometimes be a challenge with complex substrates.[15][16][17]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures. A logical workflow for troubleshooting is presented below.

G start Low or No Product Yield check_sm Is Starting Material (SM) Consumed? start->check_sm side_products Significant Side Products Observed check_sm->side_products Yes catalyst_issue Catalyst Inactivity or Decomposition Suspected check_sm->catalyst_issue No sm_consumed Yes sm_not_consumed No dehalogenation Dehalogenation Product? side_products->dehalogenation Check for... homocoupling Homocoupling Product? side_products->homocoupling protodeboronation Protodeboronation Product? side_products->protodeboronation solve_catalyst Solution: - Screen bulky, electron-rich ligands - Increase catalyst loading - Screen Pd precursor (Pd(OAc)₂, Pd₂(dba)₃, precatalysts) - Optimize temperature catalyst_issue->solve_catalyst solve_dehalogenation Solution: - Use weaker, non-nucleophilic base - Ensure rigorous inert atmosphere - Check solvent purity dehalogenation->solve_dehalogenation solve_homocoupling Solution: - Thoroughly degas solvents - Use high-purity reagents - Screen Pd precursor homocoupling->solve_homocoupling solve_protodeboronation Solution: - Use anhydrous conditions - Screen non-aqueous bases (e.g., K₃PO₄) - Use boronic ester instead of acid protodeboronation->solve_protodeboronation

Caption: A troubleshooting workflow for low-yield reactions.

Problem: Low to No Product Conversion
Possible Cause A: Catalyst Deactivation (Poisoning)

Your iodopyrrolopyridine substrate is likely inhibiting the palladium catalyst.

  • Explanation: The pyridine nitrogen binds to the Pd(0) or Pd(II) center, disrupting the catalytic cycle. This is the most common failure mode for this substrate class.[1][2]

  • Solution:

    • Ligand Screening: The choice of ligand is paramount. Switch to bulky, electron-rich monodentate phosphine ligands. These ligands promote rapid reductive elimination, the final step in the catalytic cycle, which is often rate-limiting. By accelerating this step, the catalyst turns over more quickly, minimizing its residence time in a state vulnerable to poisoning.[4]

    • Use Pre-catalysts: Employ modern palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2). These complexes are typically more stable and generate the active Pd(0) species more reliably in situ than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][18]

    • Increase Temperature: Higher temperatures can sometimes favor the desired catalytic pathway over the off-cycle deactivation pathway, but be cautious of substrate/product decomposition.

Ligand ClassExamplesRationale
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich; accelerate reductive elimination.[4][5]
Bidentate Ligands dppf, BINAPCan stabilize the catalyst and prevent the formation of inactive dimers.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust bonds with palladium, increasing catalyst stability.
Possible Cause B: Suboptimal Base or Solvent (Suzuki-Miyaura Specific)

The transmetalation step, where the organic group is transferred from boron to palladium, is highly dependent on the base and solvent.

  • Explanation: The base activates the boronic acid, forming a more nucleophilic "ate" complex required for transmetalation.[19] Poor solubility of the base or an inappropriate choice can stall the reaction.

  • Solution:

    • Base Screening: Potassium phosphate (K₃PO₄) is an excellent starting point for N-heterocyclic substrates as it is effective under a range of conditions, including anhydrous ones.[1][9] Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective when others fail.[5] Avoid strong nucleophilic bases like NaOH or KOH if your substrate has sensitive functional groups.

    • Solvent System: A mixture of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like water or DMF) is common. The non-polar solvent solubilizes the substrate and catalyst, while the polar co-solvent helps dissolve the inorganic base.[19][20] For sensitive substrates, completely anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.[8]

Problem: Significant Side Product Formation
Side Product A: Dehalogenation (Hydrodehalogenation)

You observe the pyrrolopyridine product where the iodine has been replaced by a hydrogen atom.

  • Explanation: This occurs when the Pd-aryl intermediate (after oxidative addition) undergoes reaction with a hydride source followed by reductive elimination. The hydride source can be trace water, an amine base, or the solvent itself.[2][21]

  • Solution:

    • Use a Non-Coordinating Base: Switch to a base like K₃PO₄ or Cs₂CO₃.

    • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas (argon or nitrogen) to prevent oxidative processes that can contribute to side reactions.[22]

    • Solvent Purity: Use high-purity, anhydrous solvents.

Side Product B: Homocoupling of Boronic Acid (Suzuki-Miyaura)

You observe a biaryl product derived from the coupling of two boronic acid molecules.

  • Explanation: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate homocoupling.[2][21]

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and ensure the reaction is sealed under an inert atmosphere.[22][23]

    • Catalyst Choice: Using Pd(0) sources like Pd₂(dba)₃ or well-defined pre-catalysts can sometimes reduce homocoupling compared to starting with Pd(II) salts.

Side Product C: Protodeboronation (Suzuki-Miyaura)

Your boronic acid starting material is consumed, but the corresponding arene (with H replacing the B(OH)₂) is formed instead of the desired product.

  • Explanation: This is the cleavage of the C-B bond by a proton source, often promoted by water and certain bases. Heteroaryl boronic acids can be particularly susceptible to this process.[2][8]

  • Solution:

    • Anhydrous Conditions: If protodeboronation is severe, switch to strictly anhydrous conditions. This involves using anhydrous solvents and a non-aqueous base like K₃PO₄.

    • Use Boronate Esters: Boronic acid pinacol esters (Bpin) are often more stable towards protodeboronation than the corresponding boronic acids.

Optimization Protocols & Methodologies

Protocol 1: General Screening for Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to optimizing the coupling of an iodopyrrolopyridine with an arylboronic acid.

Materials:

  • Iodopyrrolopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Ligand (e.g., SPhos, 4.5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene/H₂O mixture)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the iodopyrrolopyridine, arylboronic acid, and base.

  • In a separate vial, prepare a stock solution of the palladium source and ligand in the reaction solvent.

  • Seal the reaction vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.

  • Add the reaction solvent via syringe, followed by the catalyst/ligand stock solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • If the reaction stalls, consider a systematic screen of different ligands, bases, and solvents in parallel using a multi-well reaction block.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization a Setup Baseline Reaction (e.g., Pd₂(dba)₃/SPhos, K₃PO₄, Dioxane, 100°C) b Analyze Yield at 12h a->b c Vary Ligand (XPhos, RuPhos, dppf) b->c If yield < 70% d Vary Base (Cs₂CO₃, K₂CO₃) b->d e Vary Solvent (Toluene, DMF) b->e f Identify Optimal Conditions c->f d->f e->f

Caption: A general workflow for palladium catalyst optimization.

Protocol 2: Recommended Starting Conditions for Common Couplings

This table provides validated starting points for your optimization efforts. Conditions should always be optimized for each specific substrate combination.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2) or Pd₂(dba)₃ (1)SPhos (4.5) or XPhos (4.5)K₃PO₄ (2-3)Dioxane/H₂O (10:1)80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (3-5) or BINAP (3-5)NaOtBu or LHMDS (1.2-1.5)Toluene or Dioxane80-110
Sonogashira (Cu) PdCl₂(PPh₃)₂ (2-5)(none)Et₃N or DiPEA (2-3)DMF or THFRT - 60
Heck Pd(OAc)₂ (2-5)P(o-tol)₃ (5-10)Et₃N or K₂CO₃ (1.5-2)DMF or Acetonitrile80-120
References
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Benchchem. Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
  • Benchchem.
  • National Institutes of Health (NIH).
  • Benchchem.
  • Wikipedia.
  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • Wikipedia. Sonogashira coupling.
  • University of Groningen Research Portal.
  • Chemistry LibreTexts.
  • YouTube.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. Problems with Suzuki coupling.
  • Chemistry LibreTexts. Heck Reaction.
  • RSC Publishing.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Chemistry LibreTexts. Sonogashira Coupling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Ssh3zOnnxoaeNvy4pcJMBE_10kZBbRB-mhEyuzne5WvFwTH73TaZiwCH8sd0YKgM8Jz3mGFX9me2ETgAMatq5IEz1Zyh3t8yW_ec0KRds2CpQPLe_84D4BsT_WVdiji2TgvrMjCZmfvvXVCxjmiNqLO2a1PinVIfkvcYwPCRyYmGqIyXqJGCXpTORDbA5Dwh_pmyH_4y93lT8vYQsD35hG9UTJPUQBaelb3uIv2fRnAqyjpez9J41VqoEjF6lj6YZX8xPkEJ-OGFo2MOThKrMo4CimdJ8Mc6JfOXGBBh2Q==]([Link]

Sources

Technical Support Center: Purification of Phenylsulfonyl-Protected Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of phenylsulfonyl-protected compounds. As a Senior Application Scientist, I've designed this guide to address the specific and often nuanced challenges encountered during the purification of this important class of molecules. The phenylsulfonyl group, while a robust and versatile protecting group for amines and other functionalities, introduces distinct purification hurdles due to its polarity, crystallinity, and potential for side reactions.[1] This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your synthetic endeavors.

I. Understanding the Core Challenges

Phenylsulfonyl-protected compounds, often referred to as sulfonamides, present a unique set of purification challenges stemming from their inherent chemical properties. A clear understanding of these properties is the first step toward developing an effective purification strategy.

Key Physicochemical Properties and Their Purification Implications
PropertyImplication for Purification
Polarity The sulfonyl group imparts significant polarity, which can lead to issues with solubility in common organic solvents and strong retention on silica gel during chromatography.
Crystallinity Many phenylsulfonyl-protected compounds are crystalline solids.[2] This property can be leveraged for purification by recrystallization, but can also lead to precipitation during chromatographic purification if solubility limits are exceeded.
Acidity of N-H Proton The electron-withdrawing nature of the phenylsulfonyl group increases the acidity of the N-H proton in protected primary and secondary amines.[1] This can lead to interactions with basic impurities or chromatography media.
Stability Phenylsulfonyl groups are generally stable to a wide range of acidic and basic conditions.[1] However, harsh conditions can lead to side reactions or cleavage, introducing impurities.[3]
Common Impurities Encountered

Successful purification begins with anticipating the likely impurities. These can originate from the starting materials, the protection reaction itself, or subsequent reaction steps.

  • Unreacted Starting Materials: Incomplete reactions will leave residual amine and phenylsulfonyl chloride.

  • Di-sulfonated Product: In the case of primary amines, over-reaction can lead to the formation of a di-sulfonated product.

  • Hydrolysis of Phenylsulfonyl Chloride: Phenylsulfonyl chloride can react with trace water to form benzenesulfonic acid.

  • Side-products from Deprotection Attempts: Incomplete or non-specific deprotection can introduce a complex mixture of impurities.[3]

  • Residual Solvents and Reagents: Pyridine or triethylamine used as a base in the protection reaction are common impurities.[4]

II. Troubleshooting Purification Issues: A Q&A Approach

This section directly addresses common problems encountered during the purification of phenylsulfonyl-protected compounds in a question-and-answer format.

Flash Chromatography Problems

Q1: My phenylsulfonyl compound is streaking badly on the TLC plate and the chromatography column, leading to poor separation. What's causing this and how can I fix it?

A1: Streaking is often a sign of interactions between your compound and the stationary phase, or solubility issues. The polar sulfonamide group can interact strongly with the acidic silanol groups on silica gel.

  • Expert Insight: The acidity of the N-H proton in your sulfonamide can lead to strong adsorption on the silica surface.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system.[5] This will cap the acidic silanol groups and reduce tailing.

  • Solvent System Optimization: Ensure your compound is fully dissolved in the loading solvent. If you are dry-loading, make sure the compound is evenly dispersed on the solid support (e.g., Celite or silica gel).[6]

  • Consider a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.

Q2: My compound is eluting much slower than expected based on the TLC, or it's not coming off the column at all. Why is this happening?

A2: This is a classic problem of scaling up from TLC to column chromatography. The larger amount of silica in a column can lead to stronger retention.

  • Expert Insight: The high polarity of the sulfonyl group can cause it to "stick" to the silica gel, especially if the eluent is not polar enough.

Troubleshooting Workflow:

G start Compound Stuck on Column check_tlc Re-evaluate TLC Rf Is it in the 0.2-0.4 range? start->check_tlc increase_polarity Increase Eluent Polarity (e.g., higher % of Ethyl Acetate or Methanol) check_tlc->increase_polarity No gradient_elution Implement Gradient Elution check_tlc->gradient_elution Yes increase_polarity->gradient_elution strong_solvent Flush with a Stronger Solvent (e.g., 5-10% Methanol in DCM) gradient_elution->strong_solvent Still no elution G start Unknown Peak in HPLC/LC-MS check_mw Determine Molecular Weight (MS) start->check_mw compare_reactants Compare MW to Starting Materials, Reagents, and Expected Side-Products check_mw->compare_reactants fragmentation_analysis Analyze MS/MS Fragmentation Pattern compare_reactants->fragmentation_analysis No Match nmr_analysis Isolate Impurity for NMR Analysis fragmentation_analysis->nmr_analysis structure_elucidation Elucidate Structure nmr_analysis->structure_elucidation

Sources

Technical Support Center: Synthesis of Substituted Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrrolopyridines, also known as azaindoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your synthetic endeavors.

Pyrrolopyridines are a critical class of N-heterocycles, widely recognized for their prevalence in pharmaceuticals and their role as bioisosteres of indoles.[1] Their synthesis, while rewarding, can be accompanied by the formation of various side products that complicate purification and reduce yields. This guide provides in-depth technical insights and actionable solutions to these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly tackle specific experimental hurdles.

Issue 1: Unexpected Side Products in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig amination on a halogenated pyrrolopyridine core and observing significant side product formation, leading to low yields of my desired substituted product. What are the likely causes and how can I mitigate them?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrrolopyridine scaffold. However, the presence of multiple reactive sites and the sensitivity of the catalyst can lead to several side reactions.[1]

Common Causes and Solutions:

  • Homocoupling of Boronic Acids (Suzuki-Miyaura): This is a frequent side reaction that consumes the boronic acid and reduces the yield of the desired cross-coupled product.

    • Causality: This often occurs due to slow oxidative addition of the palladium catalyst to the aryl halide or premature transmetalation.

    • Troubleshooting:

      • Optimize Catalyst and Ligand: The choice of palladium source and ligand is crucial. For instance, using pre-catalysts like XPhos Pd G2 can sometimes lead to side products, whereas Pd(PPh₃)₄ might favor the desired reaction, albeit with potential for other byproducts like reduced derivatives.[1] A thorough screening of catalysts and ligands is recommended.

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can promote homocoupling.

      • Temperature Control: Lowering the reaction temperature can sometimes suppress homocoupling, although it may also slow down the desired reaction.[1]

  • Reductive Dehalogenation: The halogen on the pyrrolopyridine ring is replaced by a hydrogen atom, leading to an undesired, unfunctionalized core.

    • Causality: This can be caused by β-hydride elimination from the palladium-alkoxide intermediate formed with the base, or by protodemetalation of the organopalladium intermediate.

    • Troubleshooting:

      • Choice of Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over stronger bases like NaOtBu to minimize this side reaction.

      • Solvent: Anhydrous solvents are critical. Traces of water can be a proton source for dehalogenation.

  • Di-arylation: If your pyrrolopyridine has multiple halogen substituents, you might observe the formation of di-substituted products even when targeting mono-substitution.[1]

    • Causality: The relative reactivity of the different halogen positions plays a significant role. For instance, in a 2-iodo-4-chloropyrrolopyridine, the C-2 position is generally more reactive towards Suzuki-Miyaura coupling.[1][2]

    • Troubleshooting:

      • Chemoselectivity: Carefully select the catalyst and reaction conditions to favor mono-arylation. For example, Pd₂(dba)₃ has shown excellent selectivity for C-2 arylation in certain systems.[1]

      • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized to prevent further reaction.

Issue 2: Challenges with Protecting Groups, Especially SEM Deprotection

Question: I am using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on the pyrrole nitrogen. During the deprotection step, I am observing a complex mixture of side products and a low yield of my final compound. How can I resolve this?

Answer: Protecting the pyrrole nitrogen is often a necessary strategy in multi-step syntheses involving pyrrolopyridines, particularly during palladium-catalyzed reactions.[2] However, the deprotection of the SEM group can be challenging and lead to unexpected side products.[1][2]

Common Causes and Solutions:

  • Formation of an Eight-Membered Ring: A notable side product during SEM deprotection is the formation of a tricyclic eight-membered 7-azaindole.[1][2]

    • Causality: The release of formaldehyde during the deprotection process can lead to an intramolecular cyclization, forming this unexpected ring system.[2]

    • Troubleshooting:

      • Reaction Conditions: The conditions for SEM deprotection can be fine-tuned to minimize this side reaction. For instance, shorter reaction times with TFA at room temperature might be preferable to prolonged heating.[1]

      • Formaldehyde Scavengers: Consider adding a formaldehyde scavenger to the reaction mixture to prevent the undesired cyclization.

  • Incomplete Deprotection: The deprotection reaction may not go to completion, leaving a mixture of starting material and product.

    • Causality: Insufficient acid strength or reaction time can lead to incomplete removal of the SEM group.

    • Troubleshooting:

      • Acid Choice and Concentration: While TFA is commonly used, other acids like HCl in dioxane can be explored. The concentration and equivalents of the acid should be optimized.

      • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 3: Low Yields and Side Products in Multi-Component Reactions (MCRs)

Question: I am attempting a one-pot, multi-component synthesis of a substituted pyrrolopyridine, but the yields are low and I am isolating unexpected products. What are the common pitfalls in these reactions?

Answer: Multi-component reactions are highly efficient for building molecular complexity in a single step. However, their success is highly dependent on the precise orchestration of multiple reaction events.

Common Causes and Solutions:

  • Formation of Unexpected Heterocycles: In MCRs designed to yield pyrrolopyridines, alternative cyclization pathways can lead to different heterocyclic cores. For example, a reaction of 6-aminopyrimidines, dimedone, and arylglyoxal can unexpectedly produce pyrrolo[2,3-d]pyrimidines.[3]

    • Causality: The relative rates of the various competing reactions in the MCR are highly sensitive to the substrates and reaction conditions.

    • Troubleshooting:

      • Catalyst and Solvent Screening: The choice of catalyst and solvent can dramatically influence the reaction pathway. For instance, using ytterbium (III) triflate (Yb(OTf)₃) in chlorobenzene has been shown to be effective for the synthesis of certain pyrrolo[3,4-b]pyridin-5-ones.[4]

      • Temperature Control: Microwave heating can sometimes provide better control over the reaction temperature and time, leading to cleaner product formation.[4]

  • Atom Economy and Byproducts: While MCRs are known for their high atom economy, the formation of small molecule byproducts like water and carbon dioxide is often part of the reaction cascade.[4]

    • Causality: These byproducts are typically formed during condensation and decarboxylation steps.

    • Troubleshooting: While the formation of these is often unavoidable, ensuring the reaction goes to completion is key to maximizing the yield of the desired product. Reaction monitoring is crucial.

Issue 4: Difficulties in Fischer Indole Synthesis of Azaindoles

Question: My attempt to synthesize a 7-azaindole derivative via the Fischer indole synthesis is failing or giving very low yields. What factors could be contributing to this, and what are my alternatives?

Answer: The Fischer indole synthesis is a classic method, but its application to the synthesis of azaindoles can be problematic due to the electronic nature of the pyridine ring.

Common Causes and Solutions:

  • Harsh Reaction Conditions: The synthesis of azaindoles often requires harsher conditions (e.g., higher temperatures) compared to standard indole synthesis to overcome a higher activation energy.[5]

    • Troubleshooting:

      • Acid Catalyst: Experiment with different acid catalysts and concentrations. Polyphosphoric acid (PPA) is commonly used, but others like zinc chloride or ion-exchange resins could be explored.

      • Temperature Optimization: Systematically increase the reaction temperature while monitoring for product formation and decomposition.

  • Substrate-Specific Issues: Certain substitution patterns on the pyridylhydrazine or the ketone/aldehyde can hinder the reaction.[5]

    • Troubleshooting:

      • Alternative Synthetic Routes: If direct Fischer indolization is not feasible, consider alternative strategies. Palladium-catalyzed methods, such as the Larock indole synthesis, can be a powerful alternative for constructing the pyrrole ring.

Methodologies and Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling on a halogenated pyrrolopyridine.

  • To a reaction vessel, add the halogenated pyrrolopyridine (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for SEM Deprotection

This protocol outlines a general method for the removal of the SEM protecting group.

  • Dissolve the SEM-protected pyrrolopyridine in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Cross_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-M) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Pyrrolopyridine Synthesis

Troubleshooting_Low_Yield Start Low Yield or Complex Mixture Identify_Reaction Identify_Reaction Start->Identify_Reaction Cross_Coupling Cross_Coupling Identify_Reaction->Cross_Coupling e.g., Suzuki MCR MCR Identify_Reaction->MCR e.g., Ugi Optimize_CC Optimize Cross-Coupling - Catalyst/Ligand Screen - Base/Solvent Change - Temperature Control Cross_Coupling->Optimize_CC Optimize_MCR Optimize MCR - Catalyst/Solvent Screen - Temperature/Time - Reagent Stoichiometry MCR->Optimize_MCR Analyze_Results Analyze Results (TLC, LC-MS, NMR) Optimize_CC->Analyze_Results Optimize_MCR->Analyze_Results Analyze_Results->Identify_Reaction Further Optimization Success Improved Yield/ Purity Analyze_Results->Success Problem Solved

Caption: A logical workflow for troubleshooting low yields in pyrrolopyridine synthesis.

Quantitative Data Summary

IssueCommon Side ProductKey Optimization Parameters
Suzuki-Miyaura Coupling Homocoupled boronic acidCatalyst, Ligand, Base, Temperature
Reductive dehalogenationBase, Solvent purity
Di-arylationCatalyst, Reaction time, Temperature
SEM Deprotection 8-membered ring formationReaction time, Temperature, Additives
Multi-Component Reactions Isomeric or unexpected heterocyclesCatalyst, Solvent, Temperature

References

  • PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

  • PubMed Central. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Generation of Pyrrolo[2,3-d]pyrimidines. Unexpected Products in the Multicomponent Reaction of 6-Aminopyrimidines, Dimedone, and Arylglyoxal. Retrieved from [Link]

Sources

overcoming steric hindrance in cross-coupling of 7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Azaindole Cross-Coupling

Welcome to the technical support center for synthetic chemists. This guide is designed to provide targeted troubleshooting advice and in-depth answers to frequently asked questions regarding a particularly challenging area: overcoming steric hindrance in the cross-coupling of 7-azaindoles. As a privileged scaffold in medicinal chemistry, the successful functionalization of 7-azaindoles is critical, yet often plagued by steric and electronic challenges that can lead to low yields and reaction failure.[1][2]

This resource combines mechanistic insights with practical, field-proven solutions to help you navigate these complexities and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific experimental failures. Each entry analyzes the problem, explores the underlying causes, and provides a tiered set of solutions to try in your laboratory.

Q1: My Buchwald-Hartwig amination of a 4-chloro-7-azaindole with a bulky secondary amine (e.g., diisopropylaniline) is giving very low yield (<10%). What's going wrong and how can I fix it?

Analysis of the Problem: This is a classic case of severe steric hindrance. The challenge arises from multiple factors:

  • Steric Clash at the Metal Center: The bulky amine and the 7-azaindole core compete for space around the palladium catalyst, hindering the formation of the key Pd-amido complex.

  • Inhibited Reductive Elimination: The final, bond-forming step of the catalytic cycle, reductive elimination, is notoriously sensitive to steric bulk.[3] The congested environment around the palladium makes it difficult for the C-N bond to form and the product to be released.

  • Catalyst Inhibition: The pyridine nitrogen (N7) of the azaindole can coordinate to the palladium center, forming off-cycle, inactive complexes and reducing the concentration of the active catalyst.[2][4]

Proposed Solutions (Tiered Approach):

Tier 1: Ligand and Precatalyst Optimization. The first and most impactful change is to switch to a catalyst system designed for sterically demanding substrates.

  • Solution 1a: Employ Bulky Biarylphosphine Ligands. Standard ligands like PPh₃ or even dppf are often inadequate. You need ligands with large cone angles and specific architectures that create a bulky, electron-rich coordination sphere around the palladium.[5][6] This both promotes the difficult oxidative addition of the aryl chloride and facilitates the sterically demanding reductive elimination.[5][7]

    • Recommendation: Use a Buchwald-type ligand such as XPhos , SPhos , or RuPhos . These have proven highly effective for coupling hindered substrates. For particularly challenging cases, consider specialized P,N-ligands which have shown success in coupling tetra-ortho-substituted diarylamines.[7]

  • Solution 1b: Use a Modern Precatalyst. Instead of traditional sources like Pd₂(dba)₃ or Pd(OAc)₂, use a palladacycle precatalyst (e.g., XPhos Pd G3 or SPhos Pd G2). These precatalysts generate the active, monoligated Pd(0) species more efficiently and cleanly upon exposure to a base, which can be critical when the substrate itself can act as an inhibitor.[4][8]

Tier 2: Re-evaluate Base and Solvent.

  • Solution 2a: Strong, Non-Nucleophilic Bases. For hindered couplings, a strong base is often required to deprotonate the amine effectively. However, common choices like NaOt-Bu can sometimes be problematic.

    • Recommendation: Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice for coupling unprotected halo-7-azaindoles. It effectively deprotonates both the amine and the azaindole N-H, which can reduce the rate of undesired side reactions.[8] Other strong, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are also frequently successful.[4][9]

  • Solution 2b: Solvent Choice. The solvent must solubilize all components and should not coordinate strongly to the catalyst.

    • Recommendation: Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane and Toluene are excellent first choices.[8][10] Avoid DMF if possible, as it can decompose at high temperatures to generate dimethylamine, a competing nucleophile.

Tier 3: Procedural and Temperature Adjustments.

  • Solution 3a: Increase Reaction Temperature. Sterically hindered couplings often have a higher activation energy.

    • Recommendation: If using dioxane (b.p. 101 °C) or toluene (b.p. 111 °C), ensure the reaction is run at reflux. Microwave heating can also be highly effective, dramatically reducing reaction times from days to minutes for hindered substrates.[11]

  • Solution 3b: Ensure Rigorously Anhydrous and Inert Conditions. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, while water can interfere with the base and hydrolyze starting materials.

    • Recommendation: Degas your solvent thoroughly (e.g., via sparging with argon for 10-15 minutes).[9] Use oven-dried glassware and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

Q2: I am attempting a Suzuki coupling between a 3-iodo-7-azaindole and a sterically bulky boronic acid (e.g., 2,6-dimethylphenylboronic acid), but I'm observing significant amounts of protodeboronation (boronic acid replaced by -H) and starting material recovery.

Analysis of the Problem: This issue points to a catalytic cycle that is stalling before or during transmetalation.

  • Slow Transmetalation: The steric bulk on the boronic acid impedes its approach to the palladium center, making the transfer of the aryl group from boron to palladium the rate-limiting step.

  • Competitive Protodeboronation: In the presence of a base and trace water, the boronic acid can be hydrolyzed back to the corresponding arene. If transmetalation is slow, this side reaction becomes dominant.

  • Oxidative Addition Reversibility: While oxidative addition to an aryl iodide is typically fast, if subsequent steps are slow, the reverse reaction can occur, leading to recovery of the starting azaindole.

Proposed Solutions:

Tier 1: Optimize the Base and Ligand System.

  • Solution 1a: Select the Right Base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

    • Recommendation: Use a moderately strong base like K₃PO₄ or Cs₂CO₃ .[4][12] These are often used in a biphasic solvent system (e.g., dioxane/water) which helps dissolve the inorganic base and facilitate boronate formation.[10] For extremely sensitive substrates, a fluoride source like CsF or KF can be effective.

  • Solution 1b: Use an Electron-Rich, Bulky Ligand. As with amination, the ligand is key. An electron-rich ligand accelerates oxidative addition and reductive elimination, while its bulk favors the formation of the monoligated Pd(0) species necessary for the reaction.

    • Recommendation: SPhos is an exceptional ligand for Suzuki couplings involving hindered substrates and aryl chlorides. XPhos is also a very strong candidate. Using a precatalyst like SPhos Pd G2 is highly advised.[4]

Tier 2: Modify the Solvent System.

  • Solution 2a: Adjust the Solvent Ratio. The amount of water in the system can be critical.

    • Recommendation: Start with a dioxane/water ratio between 3:1 and 5:1.[10] If protodeboronation is severe, try reducing the amount of water or switching to a different solvent system altogether, such as toluene with K₃PO₄. Some protocols for nitrogen-rich heterocycles have found success using a higher proportion of water.[4]

Tier 3: Consider Boronic Acid Alternatives.

  • Solution 3a: Use a Boronate Ester or Organotrifluoroborate. These reagents can exhibit different reactivity profiles and are sometimes less prone to protodeboronation.

    • Recommendation: Convert the boronic acid to its corresponding pinacol ester (a BPin derivative) or potassium trifluoroborate salt (a BF₃K salt). These are often more stable and may couple more efficiently under specific conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the N7 nitrogen in 7-azaindole so problematic for cross-coupling reactions?

The pyridine nitrogen at the 7-position introduces unique electronic and steric challenges not present in a standard indole ring.[1]

  • Catalyst Coordination/Inhibition: The N7 atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a Lewis basic site. This site can directly coordinate to the electron-deficient palladium catalyst.[2] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively sequestering the catalyst from the desired reaction pathway.[4]

  • Altered Electronics: The pyridine ring is electron-deficient compared to a benzene ring. This electron-withdrawing nature deactivates the attached pyrrole and pyridine rings towards electrophilic attack and can influence the rate of oxidative addition in the catalytic cycle.[1]

  • Steric Influence: While not directly at the coupling site, the N7 atom's presence alters the overall shape and steric profile of the heterocycle, which can influence how the substrate approaches the catalyst's coordination sphere.

Q2: What are N-Heterocyclic Carbenes (NHCs) and are they useful for these challenging couplings?

N-Heterocyclic Carbenes (NHCs) are a class of ligands that have become powerful alternatives to phosphines in transition metal catalysis.[13] They are typically derived from imidazolium or thiazolium salts.[13][14]

  • Key Properties: NHCs are strong σ-donors, even more so than most electron-rich phosphines.[13] This strong donation stabilizes the metal center and can significantly promote the oxidative addition step, which is often difficult with electron-deficient or sterically hindered aryl halides. They also possess unique and highly tunable steric profiles.[14][15]

  • Application to Hindered Couplings: Yes, NHCs are extremely useful. Their strong σ-donation and large, tunable steric bulk can facilitate reactions that are difficult with phosphine ligands.[14] For example, sterically demanding NHCs have been shown to favor the formation of monoligated palladium complexes, which are often the true catalytically active species in challenging cross-coupling reactions.[14] They have been successfully applied in various transformations, including olefin metathesis of hindered substrates and challenging cross-coupling reactions.[15][16]

Q3: My reaction involves a Sonogashira coupling at a hindered position. What specific modifications are needed for this reaction?

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, has its own set of considerations.[1][17]

  • Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). While effective, copper can sometimes lead to alkyne homocoupling (Glaser coupling). In cases of slow cross-coupling due to steric hindrance, this side reaction can become dominant. Consider using a copper-free Sonogashira protocol . These often require a stronger base (like an amine base such as TEA or DIPEA also acting as a solvent) and a robust palladium/ligand system.

  • Ligand Choice: While PPh₃ is the traditional ligand, it is often insufficient for hindered substrates.[1] A more electron-rich and bulky ligand, such as XPhos , or a Josiphos-type ligand may be required to facilitate the catalytic cycle.

  • Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It acts both as a base to deprotonate the alkyne and often as a solvent. Ensure it is rigorously dried and deoxygenated.

  • N-H Protection: The acidity of the alkyne C-H and the azaindole N-H are comparable. The base can deprotonate the azaindole N-H, which can interfere with the reaction. In some challenging Sonogashira couplings, protecting the azaindole nitrogen (e.g., as a sulfonyl or benzyl derivative) may be necessary to achieve good yields, although modern catalyst systems are increasingly able to handle unprotected heterocycles.[18]

Data & Protocols

Table 1: Comparison of Common Buchwald-Type Phosphine Ligands

This table summarizes the properties of ligands frequently used to overcome steric hindrance. The choice of ligand is a critical first step in troubleshooting a low-yielding reaction.

Ligand NameStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and electron-rich. Excellent for C-N couplings of hindered primary/secondary amines and aryl chlorides. Also effective in Suzuki and Sonogashira couplings.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHigh activity and stability. A go-to ligand for challenging Suzuki-Miyaura couplings, especially with aryl chlorides and hindered substrates.[12]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylVery electron-rich. Often provides superior results for C-N couplings involving heteroaryl substrates.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExceptionally active for C-N couplings of primary amines and amides, providing high selectivity for monoarylation.[8]
Workflow for Troubleshooting Low-Yield Cross-Coupling

The following diagram outlines a logical decision-making process for addressing a failing or low-yielding cross-coupling reaction involving a sterically hindered 7-azaindole.

Troubleshooting_Workflow Start Low Yield / No Reaction (Sterically Hindered System) Check_Purity Step 1: Verify Reagent Purity & Inert Atmosphere Start->Check_Purity Check_Purity->Start [No] Purify & Rerun Optimize_Ligand Step 2: Optimize Catalyst System - Use Bulky Ligand (XPhos, SPhos) - Use G3/G4 Precatalyst Check_Purity->Optimize_Ligand Purity OK? [Yes] Optimize_Base Step 3: Change Base - Buchwald: LiHMDS, K3PO4 - Suzuki: K3PO4, Cs2CO3 Optimize_Ligand->Optimize_Base Optimize_Solvent Step 4: Change Solvent/Temp - Dioxane or Toluene @ Reflux - Consider Microwave Heating Optimize_Base->Optimize_Solvent Success Reaction Successful Optimize_Solvent->Success Improvement? [Yes] Reassess Re-evaluate Strategy - Change Coupling Partner - Protect N-H Position Optimize_Solvent->Reassess [No] Reassess->Optimize_Ligand

Caption: A decision tree for systematic troubleshooting of hindered cross-coupling reactions.

Experimental Protocol: General Procedure for a Challenging Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of a hindered halo-7-azaindole with a bulky secondary amine.

Materials:

  • Hindered Halo-7-azaindole (1.0 equiv)

  • Bulky Amine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equiv, as a 1.0 M solution in THF)[8]

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-7-azaindole (e.g., 0.5 mmol, 1.0 equiv) and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the bulky amine (0.6 mmol, 1.2 equiv) followed by anhydrous 1,4-dioxane (to achieve a final concentration of ~0.1 M).

  • Degassing: Sparge the resulting solution with a gentle stream of argon for 10 minutes to ensure the solvent is fully deoxygenated.

  • Base Addition: While stirring, add the LiHMDS solution (1.1 mmol, 2.2 equiv) dropwise at room temperature.[8]

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C (or the reflux temperature of the solvent) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. NIH Public Access. Available at: [Link]

  • Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. PubMed. Available at: [Link]

  • Screening of various phosphine ligands for C-S cross coupling to 7. ResearchGate. Available at: [Link]

  • The synthesis and late transition metal chemistry of 7-aza-N-indolyl phosphines and the activity of their palladium complexes in CO–ethene co-polymerisation. Dalton Transactions. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. Available at: [Link]

  • Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. ResearchGate. Available at: [Link]

  • Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7. SciSpace. Available at: [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. Available at: [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available at: [Link]

  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. NIH Public Access. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis. NIH Public Access. Available at: [Link]

  • Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. PubMed. Available at: [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing. Available at: [Link]

  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis. ResearchGate. Available at: [Link]

  • Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. Available at: [Link]

  • Development of 7-membered N-heterocyclic carbene ligands for transition metals. ResearchGate. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]

  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]

  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in Sonogashira reactions. Chemical Society Reviews. Available at: [Link]

Sources

Technical Support Center: Managing Low Conversion Rates in Buchwald-Hartwig Amination of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical C-N bond-forming reaction. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, but their successful functionalization via cross-coupling can be non-trivial. This document provides in-depth troubleshooting guides and FAQs to help you navigate common pitfalls and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Conversion

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction shows very low or no conversion, and I'm just starting. What are the first things I should check?

A1: When a Buchwald-Hartwig reaction fails, it's crucial to first validate the foundational components of your setup before exploring more complex variables. The cause is often related to catalyst inactivation or impure reagents.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed. Even brief exposure to air can irreversibly oxidize the catalyst.

  • Reagent Quality and Purity:

    • Solvents: Use anhydrous, degassed solvents. Water can interfere with the catalytic cycle and hydrolyze starting materials or reagents.

    • Base: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a freshly opened bottle or a sample stored properly in a desiccator. Clumping of the base can indicate moisture absorption and will lead to poor reactivity.[1]

    • Amine and Pyrrolopyridine: Ensure your starting materials are pure and free of contaminants that could act as catalyst poisons (e.g., sulfur-containing impurities).

  • Catalyst Activation: The reaction requires a Pd(0) species to initiate the catalytic cycle.[2][3]

    • If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0) in situ. This reduction is often facilitated by the phosphine ligand or the amine itself.[2] However, this process can be inefficient and is a common point of failure.

    • Expert Recommendation: It is almost always preferable to use a well-defined Pd(0) source or a modern pre-catalyst (e.g., a palladacycle like G3 or G4 XPhos). These pre-catalysts are designed to cleanly and efficiently generate the active LPd(0) species upon exposure to the base, leading to more reliable and reproducible results.[1][4]

Q2: I've confirmed my setup is sound, but the reaction is still sluggish. Could the pyrrolopyridine itself be the problem?

A2: Yes, this is a very common issue. Heterocyclic substrates like pyrrolopyridines are notoriously challenging in cross-coupling reactions due to the presence of the basic nitrogen atom in the pyridine ring.[5]

  • Causality - Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can either prevent the formation of the active catalyst or occupy a coordination site needed for the catalytic cycle to proceed, effectively poisoning your catalyst.

  • Solution - Ligand Selection: The key is to use a ligand that binds to the palladium so effectively that it outcompetes the pyrrolopyridine substrate. The ideal ligands for this purpose are typically bulky and electron-rich.[6]

    • Biaryl Monophosphine Ligands: These are often the first choice for challenging aminations. Ligands like XPhos , RuPhos , and BrettPhos have demonstrated high efficacy. Their steric bulk helps to create a coordinatively saturated palladium center that is less susceptible to inhibition by the substrate.[2][4]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable bonds with palladium, making them excellent choices for coupling with electron-deficient or coordinating heterocycles.[6][7][8]

Q3: My main side product is the dehalogenated pyrrolopyridine. What causes this and how can I minimize it?

A3: The formation of a hydrodehalogenated side product is a known competing pathway in the Buchwald-Hartwig amination.[3] This occurs via a process called beta-hydride elimination from the palladium-amido intermediate, which forms before the final reductive elimination step.

  • Causality - The Competing Pathway: Instead of the desired C-N bond formation, a beta-hydrogen from the amine's alkyl group is transferred to the palladium, which then reductively eliminates with the aryl group to form the dehalogenated arene and an imine.

  • Troubleshooting Steps:

    • Ligand Choice: The steric environment around the metal center heavily influences the rate of reductive elimination versus beta-hydride elimination. Using bulkier ligands (see Q2) can sterically hinder the conformation required for beta-hydride elimination and promote the desired C-N bond-forming reductive elimination.

    • Amine Structure: This side reaction is only possible if the amine has a hydrogen atom on the carbon adjacent to the nitrogen (a β-hydrogen). If your project allows, using an amine without β-hydrogens (e.g., N-methylaniline) can circumvent this issue entirely.

    • Base and Temperature: The choice of base and reaction temperature can influence the relative rates of the productive and unproductive pathways. Sometimes, a stronger base can accelerate the deprotonation and subsequent reductive elimination, outcompeting the side reaction. However, in other cases, lower temperatures may be required to disfavor the elimination pathway. This often requires empirical screening.

Q4: I'm unsure about my choice of base and solvent. How do I develop a rational optimization strategy?

A4: The base and solvent are not independent variables; their properties are interconnected and crucial for success. The base must be strong enough to deprotonate the amine (or the palladium-amine complex), but not so reactive that it causes degradation of sensitive functional groups.[2]

  • Base Selection: Strong, non-nucleophilic bases are standard. The choice often depends on the pKa of the amine and the functional group tolerance of the substrates.

    • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and often permit the highest reaction rates at the lowest catalyst loadings.[2] However, they are incompatible with base-sensitive groups like esters or ketones.[2]

    • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These offer much better functional group tolerance but typically require higher reaction temperatures and/or more active catalyst systems to achieve good conversion.[1][6] Cs₂CO₃ is often favored due to its better solubility in organic solvents compared to K₃PO₄.[1]

  • Solvent Selection: The primary role of the solvent is to solubilize all reaction components. Insolubility is a frequent and underestimated cause of reaction failure.[1]

    • Aprotic, Non-polar to Polar Solvents: Toluene and 1,4-dioxane are the most common solvents. Toluene is generally a good first choice.[9] Ethereal solvents like THF or DME are also used.

    • Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium and inhibit the reaction.[1]

Base Typical pKaH Advantages Disadvantages Common Solvents
NaOtBu ~19High reaction rates, low catalyst loading needed.[2]Incompatible with many electrophilic functional groups (e.g., esters).[2]Toluene, Dioxane
LHMDS ~26Useful for substrates with protic groups (e.g., -OH).[2]Air-sensitive solid, can be incompatible with some groups at high temps.[2]THF, Toluene
Cs₂CO₃ ~10Excellent functional group tolerance.[1]Can require higher catalyst loadings and longer reaction times.[2]Dioxane, Toluene
K₃PO₄ ~12Good functional group tolerance, economical.Can have poor solubility, leading to reproducibility issues.[1]Dioxane, Toluene

Data compiled from multiple sources.[1][2]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Buchwald-Hartwig amination?

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrrolopyridine.

  • Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex, and the base removes a proton from the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][10]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR'R'')]+X- oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product base_h [Base-H]+X- amido_complex->base_h reagents Ar-X reagents->pd0 amine HNR'R'' amine->oa_complex base Base base->amine_complex

The catalytic cycle of the Buchwald-Hartwig amination.

Why are aryl chlorides less reactive than aryl bromides?

The reactivity of the aryl halide (Ar-X) in the rate-determining oxidative addition step generally follows the order of bond strength: C-I < C-Br < C-Cl. The C-Cl bond is the strongest and therefore requires a more electron-rich and reactive Pd(0) catalyst to break. For aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[4][11] If possible, switching from a chloro-pyrrolopyridine to the bromo- derivative will significantly increase the reaction rate.

How do I properly set up a reaction to ensure an inert atmosphere?

A robust inert atmosphere is non-negotiable.

  • Flame-Dry Glassware: Flame-dry your reaction flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Degas Solvents: Degas your solvent by sparging with argon for 15-30 minutes or by using a freeze-pump-thaw technique (3 cycles).

  • Use a Manifold: Add solid reagents (pyrrolopyridine, base, catalyst, ligand) to the flask, then evacuate and backfill with inert gas again. Add degassed solvent and liquid reagents via syringe under a positive pressure of inert gas.

  • Maintain Positive Pressure: Keep the reaction under a slight positive pressure of inert gas (e.g., using a balloon) for the duration of the experiment.

Experimental Protocol: General Screening Procedure

This protocol provides a starting point for optimizing the amination of a halogenated pyrrolopyridine.

Materials:

  • Halogenated pyrrolopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the limiting reagent)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the halogenated pyrrolopyridine, the base, and the palladium pre-catalyst (if solid).

  • Seal the vial with a septum cap and purge with argon for 5 minutes.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid).

  • Place the sealed vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C).[4]

  • Stir the reaction vigorously for the allotted time (e.g., 12-24 hours).[4]

  • Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow start Low Conversion Observed check_basics Step 1: Check Basics - Inert Atmosphere? - Reagent Purity? - Degassed Solvents? start->check_basics check_catalyst Step 2: Evaluate Catalyst System - Using a pre-catalyst? - Suspect catalyst poisoning? check_basics->check_catalyst If 'Yes' to all solution_basics Solution: - Re-run with flame-dried glassware - Use fresh, anhydrous reagents - Thoroughly degas all liquids check_basics->solution_basics If 'No' to any check_conditions Step 3: Screen Reaction Parameters - Base appropriate? - Solvent solubility issue? check_catalyst->check_conditions If catalyst system is robust solution_catalyst Solution: - Switch to a modern pre-catalyst (e.g., XPhos Pd G3) - Screen bulky, electron-rich ligands (XPhos, RuPhos, NHCs) check_catalyst->solution_catalyst If 'Yes' solution_conditions Solution: - Screen different bases (e.g., Cs₂CO₃ for sensitive groups) - Try different solvents (Toluene vs. Dioxane) - Vary temperature check_conditions->solution_conditions If issues suspected end_node Optimized Reaction solution_basics->end_node solution_catalyst->end_node solution_conditions->end_node

A logical workflow for troubleshooting low conversion rates.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Role of the Base in Buchwald–Hartwig Amin
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Optimising a Buchwald-Hartwig amin
  • Optimization of Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-07).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald–Hartwig amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025-04-03).
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • Help troubleshooting a Buchwald-Hartwig amin

Sources

Technical Support Center: Reaction Optimization for 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This key intermediate is crucial for developing advanced pharmaceutical agents, including kinase inhibitors.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

The most common and reliable strategy is a two-step process starting from 5-methyl-1H-pyrrolo[2,3-b]pyridine (5-methyl-7-azaindole):

  • N-Protection: The pyrrole nitrogen is protected with a phenylsulfonyl group. This is critical for activating the heterocyclic core and directing the subsequent iodination.

  • Regioselective Iodination: The N-protected intermediate is then subjected to electrophilic aromatic substitution (SEAr) to introduce an iodine atom selectively at the C3 position of the pyrrolo[2,3-b]pyridine ring system.

Q2: Why is the N-phenylsulfonyl protecting group essential for this reaction?

The N-phenylsulfonyl group serves three primary functions:

  • Activation: As an electron-withdrawing group, it enhances the electrophilicity of the C3 position, making it more susceptible to attack by an iodinating agent.

  • Regiocontrol: It reliably directs the electrophilic substitution to the C3 position. For N-protected 7-azaindoles, the highest occupied molecular orbital (HOMO) coefficients and most negative carbon atomic charges are consistently found at C3, making it the most nucleophilic center.[3][4]

  • Solubility and Crystallinity: The sulfonyl group often improves the solubility of the substrate in organic solvents and can enhance the crystallinity of the product, simplifying purification.

Q3: Which iodinating reagents are recommended for the C3-iodination step?

Several reagents can be used, each with distinct advantages and disadvantages. The choice depends on the desired reactivity, cost, and safety considerations.

  • N-Iodosuccinimide (NIS): This is often the reagent of choice due to its ease of handling (solid), moderate reactivity, and generally clean reaction profiles. It is effective for electron-rich heterocycles but may require activation or harsher conditions for less reactive substrates.[1][5]

  • Iodine (I₂): As the weakest electrophile among common halogens, molecular iodine typically requires an activator or oxidizing agent to generate a more potent electrophilic iodine species (I⁺).[6][7] Common activators include silver salts (e.g., AgOMs, AgOTf) or oxidants like hydrogen peroxide.[5][8]

  • Iodine Monochloride (ICl): This is a highly reactive iodinating agent that can be effective when others fail. However, its high reactivity can sometimes lead to over-iodination or other side reactions if stoichiometry and temperature are not carefully controlled.[9]

Q4: What are the critical parameters to control during the iodination reaction?

Successful and reproducible iodination hinges on the precise control of several parameters:

  • Stoichiometry: A slight excess (1.05-1.2 equivalents) of the iodinating reagent is typically sufficient. A large excess can lead to the formation of di-iodinated byproducts.

  • Temperature: Reactions are often started at low temperatures (0 °C or even -78 °C) and allowed to warm to room temperature. This helps control the initial rate of reaction and minimize side product formation. For less reactive systems, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[3][4]

  • Solvent: Anhydrous, non-protic solvents are preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices that effectively solvate the reactants without interfering with the reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and provides a logical framework for resolving them.

Workflow: Synthesis and Troubleshooting Logic

cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Flow A 5-Methyl-7-azaindole B N-Phenylsulfonylation (PhSO₂Cl, Base) A->B C 5-Methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine B->C D Electrophilic Iodination (e.g., NIS, DCM) C->D E Target Product: 3-Iodo-5-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine D->E start Analyze Reaction Outcome q1 Low or No Conversion? start->q1 q2 Side Products Observed? q1->q2 No sol1 Verify Reagent Activity Increase Temperature/Time Use Stronger Iodinating Agent q1->sol1 Yes q3 Purification Issues? q2->q3 No sol2 Check Stoichiometry (1.1 eq) Lower Reaction Temperature Purify Starting Material q2->sol2 Yes q3->E No, Success! sol3 Optimize Chromatography (Solvent Gradient) Attempt Recrystallization q3->sol3 Yes

Sources

preventing homocoupling in Suzuki reactions of aryl iodides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions, particularly when working with aryl iodides. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, increase yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Minimizing Homocoupling of Aryl Iodides

This section provides solutions to specific problems you may be encountering in the lab.

Q1: I'm observing a significant amount of biaryl byproduct derived from my aryl iodide. What's causing this and how can I fix it?

The formation of a symmetrical biaryl from the self-coupling of your aryl iodide is a classic sign of undesired homocoupling. This side reaction consumes your starting material, reduces the yield of your desired product, and can complicate purification due to the similar physical properties of the byproduct and the target molecule.[1]

There are two primary mechanisms that can lead to this unwanted reaction. Understanding them is key to effective troubleshooting.

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a frequent culprit.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of your organoboron reagent.[3]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as your catalyst precursor, the in-situ reduction to the active Pd(0) can be slow or incomplete.[1][4] The remaining Pd(II) can react with two molecules of the boronic acid to generate the homocoupled product and Pd(0).[5]

Solutions:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. Standard methods include:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Freeze-Pump-Thaw: This technique is particularly effective for removing dissolved gases. It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is standard practice.[1]

  • Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can significantly reduce homocoupling as it bypasses the need for an in-situ reduction step that can consume the boronic acid.[1]

Q2: My attempts to degas the reaction mixture haven't completely solved the homocoupling issue. What other reaction parameters should I investigate?

If homocoupling persists despite rigorous degassing, other factors in your reaction setup are likely contributing to the problem. Here’s a systematic approach to further optimization:

1. Evaluate Your Ligand Choice:

Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[3] For electron-rich aryl iodides, bulky, electron-rich phosphine ligands are often highly effective as they facilitate the rate-determining oxidative addition step and can sterically hinder the formation of intermediates leading to homocoupling.[3][6]

  • Recommended Ligands: Consider screening ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr and SIMes.[1][3] Ferrocenylphosphines like dppf are also robust options.[1]

2. Optimize the Base:

The base is essential for activating the boronic acid for transmetalation.[7][8] However, an inappropriate choice can promote side reactions.

  • Base Screening: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[3][9] The optimal base is substrate-dependent and may require screening.

3. Control the Reaction Temperature:

Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[3]

  • Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

4. Consider Slow Addition of the Boronic Acid:

Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of homocoupling in a Suzuki reaction?

Homocoupling in Suzuki reactions can proceed through a couple of primary pathways, both of which compete with the desired cross-coupling catalytic cycle.

The diagram below illustrates the desired Suzuki cross-coupling cycle alongside the competing homocoupling pathway, often initiated by Pd(II) species and oxygen.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n ArPdIL Ar-Pd(II)-I(L_n) Pd0->ArPdIL Ar-I OA Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdIL->ArPdArB Ar'-B(OH)₂ Base TM Transmetalation ArPdArB->Pd0 Ar-Ar' Product Ar-Ar' RE Reductive Elimination ArylIodide Ar-I BoronicAcid Ar'-B(OH)₂ Base Base Pd0_homo Pd(0)L_n PdII Pd(II)L_n Pd0_homo->PdII O₂ Oxidation Oxidation (O₂) PdII->Pd0_homo Ar'-Ar' HomocoupledProduct Ar'-Ar' HomocouplingStep Reaction with 2 x Ar'-B(OH)₂ BoronicAcid_homo Ar'-B(OH)₂ Troubleshooting_Workflow start High Homocoupling Detected q1 Is the reaction under strict anaerobic conditions? start->q1 a1 Action: Improve degassing protocol. (e.g., freeze-pump-thaw cycles or extended sparging with inert gas). q1->a1 No q2 What is the palladium source? (Pd(0) or Pd(II)) q1->q2 Yes a1->q2 a2 Action: Switch to a Pd(0) precatalyst. (e.g., Pd(PPh3)4, Pd2(dba)3). q2->a2 Pd(II) q3 Is the ligand optimal for an electron-rich aryl iodide? q2->q3 Pd(0) a2->q3 a3 Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). q3->a3 No q4 Have other reaction parameters been optimized? q3->q4 Yes a3->q4 a4 Action: Screen bases (K2CO3, Cs2CO3, K3PO4) and optimize temperature. q4->a4 No end Homocoupling Minimized q4->end Yes a4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

By following this structured approach, you can systematically identify and address the root cause of homocoupling in your Suzuki reactions involving aryl iodides.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Iodide Under Optimized Conditions

This protocol is a starting point and may require further optimization for your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if separate). Add this to the reaction flask as a solid or dissolved in a small amount of degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • ACS Publications. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]

  • Hardink, M., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Lyubimova, A. G., et al. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules. [Link]

  • Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving nitrogen-containing heterocycles. This guide is designed to provide not just solutions, but a foundational understanding of why these issues occur and how to systematically troubleshoot them.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding catalyst poisoning by N-heterocycles.

Q1: What is catalyst poisoning in the context of nitrogen-containing heterocycles? Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them.[1][2] In this context, the nitrogen atom of the heterocycle acts as the poison. The lone pair of electrons on the nitrogen atom coordinates strongly to the electron-deficient metal center of the catalyst (e.g., Palladium, Platinum, Rhodium), effectively blocking reactants from accessing these sites and halting the desired chemical transformation.[1][2]

Q2: Why are nitrogen heterocycles such effective catalyst poisons? The primary reason lies in their chemistry as Lewis bases. The non-bonding electron pair on the nitrogen atom readily donates to the vacant orbitals of transition metal catalysts.[2][3] This interaction is often a strong chemisorption event, forming a stable complex that deactivates the catalytic center.[1][4] This is particularly problematic in widely used reactions like hydrogenations, cross-coupling reactions (e.g., Suzuki, Heck), and C-H functionalizations.[2][5]

Q3: Are all nitrogen heterocycles equally potent poisons? No, the poisoning effect varies significantly based on several factors:

  • Basicity: More basic heterocycles (e.g., pyridine, quinoline) are generally stronger poisons because their lone pair is more available for donation.[6]

  • Aromaticity: In heterocycles like pyrrole and indole, the nitrogen's lone pair is part of the aromatic π-system. This delocalization makes it less available to bind to the catalyst, rendering them weaker poisons compared to pyridine.[3]

  • Steric Hindrance: Bulky substituents near the nitrogen atom can physically obstruct its ability to coordinate with the catalyst's surface, thus reducing its poisoning effect.

Table 1: Relative Poisoning Effects of Common N-Heterocycles

HeterocycleBasicity (pKa of Conjugate Acid)Relative Poisoning StrengthKey Factors
Pyridine~5.2HighLone pair is localized and highly available (Lewis basic).
Quinoline~4.9HighSimilar to pyridine; the fused benzene ring has minimal electronic impact on the nitrogen's basicity.[1]
Piperidine~11.1Very HighSaturated amine, highly basic. Often the product of pyridine hydrogenation and can be a stronger poison than the starting material.[7]
Pyrrole~ -3.8LowLone pair is integral to the 6π aromatic system, making it largely unavailable for coordination.
Indole~ -3.6LowSimilar to pyrrole, the lone pair is delocalized within the aromatic system.

Q4: Can this poisoning effect ever be beneficial? Yes, in a controlled manner, it is a powerful tool for improving reaction selectivity. This practice is known as "selective poisoning" or "controlled deactivation."

  • Lindlar's Catalyst: In the partial hydrogenation of alkynes to cis-alkenes, a palladium catalyst is intentionally poisoned with quinoline (or lead acetate) to prevent the over-reduction of the resulting alkene to an alkane.[1][8][9][10]

  • Rosenmund Reduction: The reduction of acyl chlorides to aldehydes uses a palladium catalyst poisoned with a sulfur compound or quinoline to stop the reaction at the aldehyde stage and prevent further reduction to an alcohol.[1][8]

Troubleshooting Guide: Common Experimental Failures

This guide is structured around specific problems you might encounter in the lab.

Problem 1: My hydrogenation of a substrate containing a pyridine or quinoline ring is slow, incomplete, or fails to start.
  • Primary Cause: This is a classic case of catalyst poisoning. The nitrogen atom of your starting material is strongly adsorbing to the active sites of your catalyst (e.g., Pd/C, PtO₂, Rh/C). Furthermore, the hydrogenated product (e.g., a piperidine or tetrahydroquinoline) is often a more potent poison than the starting material, leading to product-inhibited deactivation.[3][7][11]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for a failing hydrogenation.

  • Detailed Steps:

    • Increase Catalyst Loading: This is a direct but potentially expensive method to overcome the poison by providing a surplus of active sites.[2]

    • Modify Reaction Conditions: Increasing hydrogen pressure and/or temperature can sometimes provide enough energy to overcome the deactivation barrier, but be mindful of potential side reactions and changes in selectivity.[11]

    • Change the Catalyst Metal: Different metals have varying tolerances to nitrogen poisoning. The general order of decreasing sensitivity is often cited as Pd > Ru >> Rh.[3] Switching from a palladium catalyst to a rhodium-based one may solve the issue.

    • Protonate the Nitrogen: This is a highly effective chemical strategy. By adding a strong, non-coordinating acid (e.g., HBF₄, HClO₄) or by using the substrate as a pre-formed salt (e.g., hydrochloride), you protonate the nitrogen's lone pair.[3] This "masks" the lone pair, preventing it from binding to the catalyst.

Problem 2: My Suzuki, Heck, or other cross-coupling reaction involving a 2-substituted pyridine is failing.
  • Primary Cause: 2-substituted pyridines (e.g., 2-bromopyridine) are particularly problematic. The nitrogen atom and the substituent can act as a bidentate (two-toothed) ligand, chelating strongly to the palladium catalyst. This can form a highly stable, off-cycle palladacycle, effectively removing the catalyst from the reaction.[2][5]

    Caption: Chelation deactivation by a 2-substituted pyridine.

  • Troubleshooting Steps:

    • Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands). These ligands coordinate strongly to the palladium center, sterically hindering the pyridine nitrogen from forming the deactivating chelate.

    • Re-evaluate the Base and Solvent: The choice of base and solvent system is crucial in cross-coupling reactions and can significantly influence catalyst stability and activity. A thorough screening of conditions is often necessary.[2]

    • Use a Different Catalyst Precursor: In some cases, starting with a Pd(0) source (like Pd₂(dba)₃) instead of a Pd(II) source (like Pd(OAc)₂) can bypass certain deactivation pathways.[5]

    • Employ a "Masking" Strategy: The addition of a Lewis acid (e.g., B(C₆F₅)₃) can sometimes coordinate to the pyridine nitrogen, effectively shielding it from the palladium catalyst.[5]

Problem 3: I am observing a gradual decrease in catalyst activity over time in a flow chemistry setup.
  • Primary Cause: This indicates progressive deactivation of your packed-bed catalyst. The front of the catalyst bed becomes saturated with the N-heterocycle, and this poisoned zone slowly migrates down the column. If the poisoning reaction is fast compared to the diffusion of the poison into the catalyst pores, it can lead to "pore-mouth" poisoning, where an inactive outer shell forms on the catalyst particles.[1][2]

  • Mitigation Strategies:

    • Install a Guard Bed: Place a sacrificial bed of a less expensive material upstream of your main catalyst bed. This guard bed will adsorb the majority of the poison, significantly extending the life of the primary catalyst.[2][12]

    • Optimize Flow Conditions: Experiment with temperature gradients or pulsed additions of reactants or regenerating agents to manage the poisoning effect.[2]

    • Plan for Catalyst Regeneration: Design your process to include periodic regeneration cycles. Depending on the catalyst and poison, this can range from a simple solvent flush to a more involved chemical treatment.[2]

Detailed Experimental Protocols

These protocols provide validated, step-by-step methods for key troubleshooting procedures.

Protocol 1: Ex-Situ Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general method for attempting to restore the activity of a Pd/C catalyst that has been deactivated by basic nitrogen heterocycles.

Materials:

  • Poisoned Pd/C catalyst

  • Methanol

  • Deionized water

  • 0.1 M Acetic Acid solution (aqueous)

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Catalyst Separation: After the reaction, allow the catalyst to settle and decant the bulk of the reaction solvent. Safely filter the remaining catalyst slurry using a Büchner funnel. Caution: Pd/C can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air.

  • Solvent Wash: While the catalyst is still on the filter, wash it thoroughly with methanol (3-4 times the volume of the catalyst bed) to remove any residual organic compounds.[2]

  • Acidic Wash: Gently transfer the moist catalyst to a beaker. Add the 0.1 M acetic acid solution and stir the slurry for 30-60 minutes at room temperature. This step aims to protonate and displace the strongly adsorbed basic nitrogen compounds.[3]

  • Neutralization Wash: Filter the catalyst again and wash it repeatedly with deionized water until the filtrate is neutral (check with pH paper). This removes all traces of acid.[2]

  • Final Rinse & Drying: Wash the filter cake with methanol one last time to help remove the water. Transfer the catalyst to a suitable dish and dry it under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Activity Test (Self-Validation): Before using the regenerated catalyst in your target reaction, test its activity on a simple, reliable hydrogenation (e.g., hydrogenation of cyclohexene). Compare its performance to fresh catalyst to confirm the recovery of catalytic activity.[2]

Protocol 2: Quantitative Assessment of Catalyst Poisoning

This control experiment helps you determine if poisoning is indeed the issue and to quantify its severity.

Procedure:

  • Baseline Reaction: Set up your reaction (e.g., hydrogenation, cross-coupling) using a model substrate that does not contain the nitrogen heterocycle but is otherwise similar to your target molecule. Run the reaction under your standard conditions. Monitor the reaction progress at regular intervals (e.g., every 15-30 minutes) by taking aliquots for analysis (GC, LC, NMR) to establish a baseline reaction rate.[2]

  • Poisoned Reaction: Repeat the baseline reaction exactly as before, but at the start of the reaction, add a specific, sub-stoichiometric amount of the suspected N-heterocycle poison (e.g., 0.5 molar equivalents relative to the moles of active metal on the catalyst).[2]

  • Analysis and Comparison: Run the poisoned reaction under the same conditions and monitor its progress.

    • Result Interpretation: A dramatic decrease in the reaction rate compared to the baseline confirms that the N-heterocycle is a potent poison. No significant change suggests another issue might be at play (e.g., substrate instability, poor reagent quality).

Mechanistic Insights

A deeper understanding of the poisoning mechanism is key to developing rational solutions.

Caption: The fundamental mechanism of catalyst poisoning by N-heterocycles.

The core issue is the strong, often irreversible, binding of the nitrogen's lone pair to the catalytically active metal center. This blocks the site, preventing the substrate molecules from adsorbing and reacting. The strength of this bond dictates whether the poisoning is reversible (can be overcome by changing conditions) or irreversible (requires catalyst regeneration or replacement).[1][4]

Table 2: Summary of Mitigation Strategies for N-Heterocycle Poisoning

StrategyApplicable ReactionsMechanism of ActionProsCons
Increase Catalyst Loading GeneralProvides excess active sites, some of which remain available for catalysis.Simple to implement.Increases cost, can complicate product purification.
Increase Temp/Pressure Hydrogenation, etc.Provides more energy to overcome the poison-metal bond or increase reaction rate on unpoisoned sites.Can be effective for weaker poisons.May lead to side reactions, reduced selectivity, and catalyst sintering.
Add Non-Coordinating Acid HydrogenationProtonates the nitrogen lone pair, preventing its coordination to the metal catalyst.Highly effective, addresses the root cause.Substrate must be stable to acid; acid may need to be neutralized during workup.
Use a Guard Bed Flow ChemistrySacrificial material adsorbs the poison before it reaches the main catalyst bed.Greatly extends the life of the primary catalyst.Adds complexity to the reactor setup; requires monitoring and replacement.
Catalyst Regeneration GeneralChemically or thermally removes the adsorbed poison from the catalyst surface.Cost-effective, promotes sustainability.May not fully restore activity; can cause physical damage to the catalyst over cycles.
Ligand Modification Cross-CouplingBulky ligands sterically block the N-heterocycle from coordinating in a deactivating manner.Can completely solve the problem for specific substrates.Requires screening and optimization; suitable ligands can be expensive.

References

  • Catalyst poisoning - Wikipedia. [Link]

  • Heterogeneous Catalysis in the Synthesis of Nitrogen‐Containing Heterocyclics | Request PDF - ResearchGate. [Link]

  • Which acts as poison for Pdcharcoal in Lindlars catalyst class 11 chemistry CBSE - Vedantu. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [Link]

  • Recent Advances in Simultaneous Desulfurization and Denitrogenation of Fuel Oil - MDPI. [Link]

  • Catalyst poison | Toxicity, Inhibition, Effects - Britannica. [Link]

  • What Methods Are Available to Reactivate Deactivated Catalysts? - minstrong. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. [Link]

  • Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [Link]

  • Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. [Link]

  • Nitrogen poisoning effect on the catalytic cracking of gasoil - ResearchGate. [Link]

  • Catalyst poisoning - Grokipedia. [Link]

  • What Is A Catalyst Poison? - Chemistry For Everyone - YouTube. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. [Link]

  • Is lindlars catalyst H2 Pd with barium sulfate poisoned with quinoline or zinc amalgam with conc hcl? : r/chemhelp - Reddit. [Link]

  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? - ACS Publications. [Link]

  • US3959382A - Method for reactivating palladium catalysts - Google P
  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. [Link]

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF - ResearchGate. [Link]

  • Partial Alkyne Reduction Using Poisoned Catalysts - YouTube. [Link]

  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? | Request PDF - ResearchGate. [Link]

  • Chemistry: How nitrogen is transferred by a catalyst | ScienceDaily. [Link]

  • Metal‐Supported Heterogeneous Catalysts for the Synthesis of Nitrogen‐Containing Heterocycles: A Comprehensive Review - R Discovery. [Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles - MDPI. [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing). [Link]

  • The Chemistry of Quinolines. | Chemical Reviews - ACS Publications. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives - MDPI. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. [Link]

  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A. [Link]

Sources

Validation & Comparative

comparing 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with other halogenated building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and Other Halogenated Heterocyclic Building Blocks

In the landscape of modern drug discovery and materials science, the strategic introduction of specific molecular scaffolds is paramount. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, an isostere of indole, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, offer a versatile platform for molecular design. This guide provides a comprehensive comparison of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , a key building block for accessing this scaffold, with other halogenated alternatives. We will delve into the causality behind experimental choices, supported by protocols and comparative data, to empower researchers in making informed decisions for their synthetic campaigns.

The Anatomy of a Versatile Building Block: 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

The utility of this reagent, with CAS Number 1228666-07-6, stems from the specific roles of its constituent parts, which are engineered for optimal performance in palladium-catalyzed cross-coupling reactions.[2][3]

  • The 7-Azaindole Core : This nitrogen-rich heterocycle is a crucial pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor, altering the molecule's physicochemical properties compared to a standard indole.[1] This modification can be critical for achieving desired target engagement and pharmacokinetic profiles.

  • The C3-Iodo Substituent : The position and nature of the halogen are critical for reactivity. The C3 position of the 7-azaindole is analogous to the C3 position of indole, a common site for functionalization. The carbon-iodine bond is the least stable among the common halogens (I > Br > Cl), making it the most reactive in the rate-determining oxidative addition step of many palladium-catalyzed coupling reactions.[4] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and a broader tolerance of functional groups.

  • The N1-Phenylsulfonyl (SO₂Ph) Protecting Group : The unprotected N-H of an azaindole can complicate cross-coupling reactions through unwanted side reactions or catalyst inhibition.[5] The phenylsulfonyl group serves two primary purposes:

    • Protection : It prevents N-arylation and other side reactions at the pyrrole nitrogen.

    • Electronic Modulation : As a strong electron-withdrawing group, it reduces the electron density of the pyrrole ring, which can enhance the stability of the molecule and influence the regioselectivity of certain reactions.[6][7]

A Comparative Analysis of Halogen Reactivity

The choice of halogen on the heterocyclic building block is a critical decision that directly impacts reaction efficiency and conditions. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br >> Cl .[4]

Feature3-Iodo -5-methyl-7-azaindole3-Bromo -5-methyl-7-azaindole3-Chloro -5-methyl-7-azaindole
Reactivity HighestModerateLowest
C-X Bond Energy ~220 kJ/mol~280 kJ/mol~340 kJ/mol
Typical Conditions Milder (often room temp. to 80°C)Moderate (often 80-120°C)Harsher (often >100°C, specialized catalysts)
Catalyst Choice Wide range of Pd catalystsOften requires stronger donor ligands (e.g., SPhos)Requires highly active, sterically hindered ligands (e.g., Buchwald ligands)[8]
Cost & Availability Generally higher costModerate costLower cost
Key Advantage High reactivity allows for broad functional group tolerance and mild conditions.Good balance of reactivity and stability.Economical for large-scale synthesis, but requires more process optimization.

This reactivity trend is a direct consequence of the C-X bond strength. The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger C-Br and C-Cl bonds. This allows for Suzuki, Sonogashira, and Buchwald-Hartwig aminations to proceed under significantly milder conditions, preserving sensitive functional groups elsewhere in the molecule.

Key Cross-Coupling Methodologies: Protocols & Comparative Insights

The true value of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is demonstrated in its application. Below are representative protocols for three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

Suzuki-Miyaura Coupling: For C-C (Aryl) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Iodide, Boronic Acid, Base add_solvent Add Solvent (e.g., Dioxane/Water) start->add_solvent degas Degas Mixture (N2 or Ar purge) add_solvent->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat to Reaction Temp. add_catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench & Extract monitor->quench purify Purify via Chromatography quench->purify end Characterize Final Product purify->end

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

  • To a reaction vial, add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as K₃PO₄ (2.0 equiv).[5]

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Sparge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1-3 mol%).[10]

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SubstrateCoupling PartnerCatalyst SystemTemp.TimeYieldReference
3-Iodo -azaindolePhenylboronic acidPd(PPh₃)₄ (5%)80 °C4 h91%Adapted from[10][11]
3-Bromo -azaindolePhenylboronic acidPd₂(dba)₃/SPhos (2%)110 °C12 h85%Adapted from[10][11]

Causality : The higher reactivity of the iodo-compound allows for the use of a less complex, first-generation catalyst like Pd(PPh₃)₄ and achieves a higher yield in a shorter time at a lower temperature. The bromo-analog requires a more sophisticated, electron-rich Buchwald ligand (SPhos) and more forcing conditions to facilitate the more difficult oxidative addition step.

Sonogashira Coupling: For C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes, which are valuable intermediates in organic synthesis.[4] The reaction typically employs a dual catalytic system of palladium and copper(I).[12]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Product Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Key Step Cu(I)-C≡CR->Cu(I)I H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR

Caption: Simplified catalytic cycles for the Sonogashira reaction.

  • To a reaction vial, add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).[13]

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., Et₃N or DIPA).

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and partition between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Insight : The high reactivity of the C-I bond is particularly advantageous in Sonogashira couplings, as it allows the reaction to proceed at or near room temperature.[14] This is crucial for preventing the undesired Glaser coupling (homo-coupling) of the terminal alkyne, which is often promoted at higher temperatures. Bromo- or chloro-pyridines would require significantly higher temperatures, increasing the risk of this side reaction and necessitating more careful optimization.[4]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[15] The reaction enables the coupling of aryl halides with a wide variety of primary and secondary amines.

  • To an oven-dried reaction tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

  • Add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and a strong, non-nucleophilic base such as NaOt-Bu or K₂CO₃ (1.5-2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (N₂ or Ar).

  • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Add the amine coupling partner (1.2 equiv).

  • Heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitor by LC-MS).

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by chromatography.

Considerations for Azaindoles : Unprotected halo-7-azaindoles can be challenging substrates for Buchwald-Hartwig amination due to potential catalyst inhibition by the basic pyridine nitrogen or N-H acidity.[1] While specialized precatalysts have been developed that allow for the coupling of unprotected halo-7-azaindoles, the use of an N-protected substrate like the phenylsulfonyl derivative provides a more robust and generally applicable starting point, often leading to cleaner reactions and higher yields.[16] The electron-withdrawing nature of the sulfonyl group deactivates the pyrrole nitrogen, making it a poor ligand for the palladium center and preventing catalyst sequestration.[7]

Conclusion: Selecting the Optimal Building Block

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine stands out as a superior building block for the efficient and versatile synthesis of C3-functionalized 7-azaindoles. Its key advantages lie in the high reactivity of the carbon-iodine bond, which facilitates cross-coupling reactions under mild conditions, and the robust phenylsulfonyl protecting group, which ensures clean and predictable outcomes.

While bromo- and chloro-analogs offer a more economical option, they necessitate more forceful reaction conditions and highly specialized catalyst systems, which may not be compatible with sensitive or complex substrates. For researchers in drug discovery and early-stage development, where speed, reliability, and substrate scope are paramount, the investment in the iodo-substituted building block is often justified by the significant advantages it provides in achieving synthetic goals with higher efficiency and predictability.

References

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. National Institutes of Health. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health. [Link]

  • DSpace@MIT. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (2015). Pyrrole Protection. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2007). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ChemWhat. (n.d.). 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS#: 1228666-07-6. [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2002). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. [Link]

Sources

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine vs. 3-bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of modern pharmaceutical research, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The functionalization of this heterocyclic system, particularly at the C3-position, is a critical step in the synthesis of new drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging C-C bonds, offering a versatile and efficient method for introducing aryl and heteroaryl moieties.

This guide provides an in-depth, objective comparison of two key precursors for Suzuki coupling on the 7-azaindole core: 3-iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and its counterpart, 3-bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . Through an examination of their reactivity, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between the iodo and bromo analogs in Suzuki coupling lies in the initial, and often rate-determining, step of the catalytic cycle: oxidative addition . This step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the 7-azaindole.

The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This translates to a lower activation energy for the oxidative addition of the iodo-substituted compound, leading to a faster reaction rate. The general reactivity trend for aryl halides in Suzuki coupling is well-established: I > Br > Cl > F .

This theoretical underpinning is consistently observed in practice, with 3-iodo-7-azaindole derivatives generally exhibiting superior performance in Suzuki coupling reactions compared to their 3-bromo counterparts. This enhanced reactivity often manifests as:

  • Higher Yields: More efficient conversion to the desired product.

  • Shorter Reaction Times: Faster consumption of the starting material.

  • Milder Reaction Conditions: The ability to conduct reactions at lower temperatures.

  • Lower Catalyst Loading: Reduced requirement for the expensive palladium catalyst.

Comparative Suzuki Coupling Performance: A Data-Driven Analysis

While direct, side-by-side comparative studies for these exact two molecules are not extensively published, we can extrapolate from closely related systems and established principles to construct a representative comparison. The following table summarizes expected outcomes based on typical Suzuki coupling conditions for 3-halo-7-azaindole systems.

Parameter3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine3-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Typical Catalyst System Pd₂(dba)₃ / SPhos or Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a more electron-rich ligand
Typical Base Cs₂CO₃ or K₃PO₄K₂CO₃ or K₃PO₄
Typical Solvent Toluene/Ethanol or Dioxane/WaterDioxane/Water or DMF
Reaction Temperature 60-80 °C80-110 °C
Typical Reaction Time 2-8 hours8-24 hours
Expected Yield Good to Excellent (80-95%)Moderate to Good (60-85%)

This data is representative and compiled from various sources on the Suzuki coupling of halo-7-azaindoles and related heterocycles. Actual results may vary based on the specific boronic acid, catalyst, and reaction conditions employed.

The Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-elucidated catalytic cycle involving palladium.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X L2 Ar-Pd(II)-X      L₂ Oxidative\nAddition->Ar-Pd(II)-X L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-R L2 Ar-Pd(II)-R      L₂ Transmetalation->Ar-Pd(II)-R L2 R-B(OR)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki coupling of both the iodo and bromo compounds with phenylboronic acid, serving as a representative example.

Suzuki Coupling of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 3-iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), SPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and ethanol (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Suzuki Coupling of 3-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 3-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis and Accessibility of Starting Materials

The choice between the iodo and bromo starting materials also depends on their synthesis and availability.

  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: This compound can be prepared from commercially available 5-methyl-1H-pyrrolo[2,3-b]pyridine. The synthesis involves iodination at the C3 position using an electrophilic iodine source such as N-iodosuccinimide (NIS), followed by protection of the nitrogen atom with benzenesulfonyl chloride.

  • 3-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: The synthesis of this compound follows a similar pathway. Bromination of 5-methyl-1H-pyrrolo[2,3-b]pyridine at the C3 position can be achieved using N-bromosuccinimide (NBS). Subsequent sulfonylation of the nitrogen atom affords the desired product. While the starting materials are readily available, the bromination step may sometimes yield a mixture of mono- and di-brominated products, requiring careful purification.

Generally, the iodo-substituted starting material may be more expensive to purchase or synthesize due to the higher cost of iodine reagents.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Halo-azaindole, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between 3-iodo- and 3-bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine for Suzuki coupling applications is a trade-off between reactivity and cost.

  • For rapid synthesis and high yields, especially with less reactive boronic acids, the 3-iodo derivative is the superior choice. Its higher reactivity allows for milder conditions and shorter reaction times, which can be crucial in complex, multi-step syntheses.

  • For cost-sensitive projects and when optimizing for large-scale production, the 3-bromo derivative presents a viable alternative. While it may require more forcing conditions and potentially longer reaction times, the lower cost of brominating agents can be a significant advantage.

Ultimately, the optimal choice will depend on the specific goals of the research program, the complexity of the target molecule, and budgetary constraints. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully implement the Suzuki-Miyaura coupling in their 7-azaindole synthesis campaigns.

References

  • The 7-azaindole scaffold: a privileged heterocyclic motif in medicinal chemistry. BenchChem. Link

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Link

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of Kinase Assay Results for Novel 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, the validation of kinase assay results stands as a critical checkpoint, ensuring the reliable progression of promising inhibitor candidates. This is particularly true for novel chemical entities such as those derived from the 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine scaffold. The unique structural characteristics of these compounds necessitate a multi-faceted validation strategy to confidently characterize their potency, selectivity, and mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of validating kinase assay data for this specific class of inhibitors, ensuring scientific integrity and fostering informed decision-making.

The journey of a kinase inhibitor from a mere "hit" to a viable therapeutic candidate is paved with rigorous testing and validation.[1] The initial discovery phase often relies on high-throughput screening (HTS) to identify compounds that modulate the activity of a target kinase.[1][2] However, these primary assays are merely the starting point. A robust validation cascade, employing a combination of biochemical and cell-based assays, is essential to confirm the initial findings, elucidate the mechanism of inhibition, and assess the inhibitor's behavior in a more physiologically relevant context.[1][2]

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the basis of several potent kinase inhibitors.[3][4][5][6] The introduction of a phenylsulfonyl group at the 1-position and specific substitutions at the 3 and 5-positions, as in the case of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, can significantly influence the compound's interaction with the kinase active site and its overall pharmacological profile. Therefore, a tailored approach to assay validation is paramount.

Pillar 1: Foundational Biochemical Assays for Initial Hit Confirmation and Potency Determination

The first step in validating a potential kinase inhibitor is to confirm its activity and determine its potency using in vitro biochemical assays.[1] These assays utilize purified, recombinant kinase enzymes and synthetic substrates to measure the inhibitor's direct effect on catalytic activity.

Comparative Analysis of Biochemical Assay Formats

A variety of biochemical assay formats are available, each with its own set of advantages and limitations. The choice of assay can be influenced by factors such as the specific kinase, the properties of the inhibitor, and the desired throughput.[7][8]

Assay Format Principle Advantages Considerations for Pyrrolo[2,3-b]pyridine Inhibitors
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[8]Considered the "gold standard" due to its direct and sensitive nature.[8] Minimal interference from compound autofluorescence or light scattering.The iodo-substituent is unlikely to interfere. Provides highly reliable IC50 data for initial potency determination.
Fluorescence-Based Assays (e.g., TR-FRET, Fluorescence Polarization) Detects changes in fluorescence signals upon substrate phosphorylation.[7][9]High-throughput, non-radioactive, and amenable to automation.[7]The pyrrolo[2,3-b]pyridine scaffold may exhibit intrinsic fluorescence, potentially interfering with the assay signal. Careful selection of fluorescent probes and filter sets is crucial.
Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®) Measures the amount of ATP consumed or ADP produced during the kinase reaction.[7]High sensitivity and broad applicability to different kinases.[7]Generally less prone to interference from fluorescent compounds compared to fluorescence-based assays. A robust choice for this class of inhibitors.
Mobility Shift Assays Separates the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.Provides a direct measure of product formation.Lower throughput compared to other methods. Useful for orthogonal validation of hits from primary screens.

Expert Recommendation: For initial validation of inhibitors derived from 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a luminescence-based assay such as ADP-Glo™ is recommended for its high sensitivity and reduced susceptibility to compound interference.[7] Radiometric assays serve as an excellent orthogonal method to confirm key findings and are considered the gold standard for accuracy.[8]

Experimental Workflow: IC50 Determination using a Luminescence-Based Assay

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of an inhibitor.[1][10]

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of the 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine inhibitor Incubation Incubate inhibitor with kinase, substrate, and ATP Inhibitor_Prep->Incubation Assay_Components Prepare kinase, substrate, and ATP solution Assay_Components->Incubation Add_Detection_Reagent Add ADP-Glo™ reagent to stop the reaction and deplete remaining ATP Incubation->Add_Detection_Reagent Add_Kinase_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal Add_Detection_Reagent->Add_Kinase_Detection_Reagent Measure_Luminescence Measure luminescence Add_Kinase_Detection_Reagent->Measure_Luminescence Plot_Data Plot luminescence vs. inhibitor concentration Measure_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 value using non-linear regression Plot_Data->Calculate_IC50

Figure 1: Workflow for IC50 determination using a luminescence-based assay.

Detailed Protocol: IC50 Determination

  • Compound Preparation: Prepare a stock solution of the 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine inhibitor in 100% DMSO. Perform a serial dilution to create a range of concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP to the wells containing the diluted inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase for a predetermined time.

  • Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Pillar 2: Elucidating the Mechanism of Action

Understanding how an inhibitor interacts with its target kinase is crucial for lead optimization.[1] This involves determining whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

Comparative Analysis of Methods for MoA Determination
Method Principle Advantages Considerations for Pyrrolo[2,3-b]pyridine Inhibitors
Kinetic Analysis (e.g., Lineweaver-Burk plots) Measures the effect of the inhibitor on the reaction kinetics at varying ATP and substrate concentrations.[1]Provides a clear distinction between different modes of inhibition.Can be labor-intensive. The phenylsulfonyl group may influence the binding kinetics.
Surface Plasmon Resonance (SPR) Measures the binding and dissociation of the inhibitor to the kinase in real-time.[1]Provides detailed kinetic information (kon, koff) and binding affinity (KD).Requires specialized equipment. The relatively small size of the inhibitor should be amenable to this technique.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of the inhibitor to the kinase.[1]Provides a complete thermodynamic profile of the binding interaction.Requires larger amounts of protein and compound.

Expert Recommendation: For a comprehensive understanding of the mechanism of action, a combination of kinetic analysis and a biophysical method like SPR is recommended. Kinetic analysis provides functional insights into the mode of inhibition, while SPR offers a direct measure of the binding kinetics.

Pillar 3: Assessing Selectivity in a Cellular Context

A successful kinase inhibitor must be selective for its intended target to minimize off-target effects and potential toxicity.[11][12][13] While biochemical profiling against a panel of kinases is a standard approach, evaluating selectivity in a cellular environment provides a more physiologically relevant assessment.[1][14][15]

Comparative Analysis of Cell-Based Assay Formats
Assay Format Principle Advantages Considerations for Pyrrolo[2,3-b]pyridine Inhibitors
Cellular Phosphorylation Assay (e.g., In-Cell Western, ELISA) Measures the phosphorylation of a specific downstream substrate of the target kinase in intact cells.[10][15]Provides a direct measure of target engagement and functional activity in a cellular context.[1]Requires a specific and validated antibody for the phosphorylated substrate.
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET)-based assay that measures the binding of the inhibitor to the target kinase in live cells.[15]Allows for the quantitative measurement of inhibitor binding affinity in the physiological environment of the cell.[15]Requires the expression of a NanoLuc®-kinase fusion protein.
Cell Proliferation/Viability Assays Measures the effect of the inhibitor on the proliferation or viability of cells that are dependent on the target kinase for survival.[15]Provides a functional readout of the inhibitor's overall cellular efficacy.Can be influenced by off-target effects that also impact cell viability.
Reporter Gene Assays Measures the activity of a reporter gene (e.g., luciferase) that is under the control of a transcription factor regulated by the target kinase signaling pathway.[16]A sensitive method to assess the downstream consequences of kinase inhibition.An indirect measure of kinase activity.

Expert Recommendation: A multi-pronged approach is essential for validating cellular selectivity. A cellular phosphorylation assay provides direct evidence of on-target activity. This should be complemented with a NanoBRET™ assay to confirm target engagement and a cell proliferation assay to assess the functional consequences of inhibition.

Experimental Workflow: Validating On-Target Activity using an In-Cell Western Assay

In_Cell_Western_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis Seed_Cells Seed cells in a microplate Treat_Cells Treat cells with varying concentrations of the 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine inhibitor Seed_Cells->Treat_Cells Fix_Permeabilize Fix and permeabilize cells Treat_Cells->Fix_Permeabilize Primary_Antibody Incubate with primary antibodies for the phosphorylated substrate and total protein Fix_Permeabilize->Primary_Antibody Secondary_Antibody Incubate with fluorescently labeled secondary antibodies Primary_Antibody->Secondary_Antibody Scan_Plate Scan the plate using a fluorescent imager Secondary_Antibody->Scan_Plate Quantify_Signal Quantify the fluorescence intensity for both phosphorylated and total protein Scan_Plate->Quantify_Signal Normalize_Data Normalize the phospho-protein signal to the total protein signal Quantify_Signal->Normalize_Data Plot_and_Analyze Plot the normalized signal vs. inhibitor concentration to determine the cellular IC50 Normalize_Data->Plot_and_Analyze

Figure 2: Workflow for an In-Cell Western assay to validate on-target activity.

Detailed Protocol: In-Cell Western Assay

  • Cell Seeding and Treatment: Seed the appropriate cell line in a 96- or 384-well plate and allow the cells to adhere. Treat the cells with a serial dilution of the 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine inhibitor for the desired time.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for the phosphorylated form of the kinase's substrate. In parallel, stain for a total protein to normalize for cell number.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies.

  • Imaging and Analysis: Scan the plate using a fluorescent imaging system. Quantify the fluorescence intensity in each well and normalize the phospho-specific signal to the total protein signal. Plot the normalized data to determine the cellular IC50.[10]

Conclusion

The validation of kinase assay results for novel inhibitors, such as those derived from the 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine scaffold, is a rigorous, multi-step process that is fundamental to the integrity of any drug discovery program. By employing a strategic combination of biochemical and cell-based assays, researchers can confidently determine an inhibitor's potency, elucidate its mechanism of action, and assess its selectivity in a physiologically relevant context. This comprehensive validation framework, grounded in scientific principles and best practices, will empower researchers to make well-informed decisions and accelerate the development of the next generation of targeted kinase therapies.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Al-Ostoot, F. H., et al. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Mohan, S., et al. Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central.
  • Mathison, C. J. N., et al. (2021, November 6). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health.
  • Mueller, D., et al. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
  • Vera, L., et al. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • OSTI.GOV. (2021, November 6). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors.
  • Abdel-Halim, M., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Foucourt, A., et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health.
  • PubMed. (2022, September 22). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • Bioorganic & Medicinal Chemistry Letters. (2021, February). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
  • PubMed. (2019, April 4). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials.
  • PubMed. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one Derivatives as Novel JAK Inhibitors.
  • MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
  • PubMed. (2003, March 27). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.
  • PubMed. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.
  • Semantic Scholar. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases.[1] This inherent advantage has established the 7-azaindole framework as a cornerstone for developing targeted therapeutics against a wide array of diseases, from cancer to neurodegenerative disorders.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) centered on the C3 position of the pyrrolo[2,3-b]pyridine core, synthesizing data from key studies to illuminate how molecular modifications at this specific site dictate biological potency and selectivity.

The Pyrrolo[2,3-b]pyridine Core: A Foundation for Potency

The power of the 7-azaindole scaffold lies in its bicyclic aromatic structure, featuring a pyrrole ring fused to a pyridine ring. The pyrrole N-H group is a critical hydrogen bond donor, frequently engaging with the hinge region of kinase active sites. The pyridine nitrogen can act as a hydrogen bond acceptor, further anchoring the molecule. The C3 position, adjacent to the pyrrole nitrogen, projects into solvent-exposed regions or specific sub-pockets of the target protein, making it a prime location for modification to enhance affinity, tune selectivity, and improve physicochemical properties.

Caption: Core structure of a 3-substituted pyrrolo[2,3-b]pyridine (7-azaindole).

Comparative SAR Analysis at the C3-Position

The choice of substituent at the C3 position is a decisive factor in modulating the biological activity of pyrrolo[2,3-b]pyridine derivatives. The following sections compare how different C3 modifications impact activity against various therapeutic targets, supported by experimental data.

Targeting Kinases: Fine-Tuning for Selectivity and Potency

Kinases are a major target class for this scaffold. The C3 substituent often influences interactions within the hydrophobic pocket or with solvent-exposed residues of the ATP-binding site.

Fibroblast Growth Factor Receptor (FGFR): In the development of FGFR inhibitors, modifications at the C3 position have been shown to dramatically influence potency. A study focused on optimizing a lead compound demonstrated that introducing specific substituted phenyl rings at C3 could significantly enhance FGFR1 inhibitory activity.[4] The rationale was to explore interactions within a hydrophobic pocket of the enzyme.

For instance, replacing a simple phenyl group with a 3-methoxyphenyl group (compound 4a ) was a key starting point. Further exploration showed that altering the substituent on this phenyl ring could fine-tune the activity. Replacing the 3-methoxy group with a chlorine atom (4b ) led to a decrease in potency, suggesting that the weak electronegativity of the chlorine atom is insufficient to form a strong hydrogen bond with key residues like D641, unlike the methoxy group.[4] The introduction of a 3-trifluoromethyl group also impacted activity.[4]

Table 1: Comparative Activity of 3-Substituted Pyrrolo[2,3-b]pyridines as FGFR1 Inhibitors

Compound ID C3-Substituent FGFR1 IC₅₀ (nM) Antiproliferative (4T1 cells) IC₅₀ (µM) Reference
1 Phenyl 1900 >10 [4]
4a 3-Methoxyphenyl 100 2.5 [4]
4b 3-Chlorophenyl >2000 >10 [4]

| 4h | 3-(1H-pyrazol-4-yl)phenyl | 7 | 0.8 |[4] |

Glycogen Synthase Kinase-3β (GSK-3β): The pyrrolo[2,3-b]pyridine scaffold has also yielded highly potent inhibitors of GSK-3β, a key target in Alzheimer's disease research.[5] In a series of novel derivatives, the C3 position was modified with various groups, leading to compounds with nanomolar and even sub-nanomolar inhibitory concentrations. The data indicates that specific substitutions are crucial for achieving high potency. For example, compounds 41 , 46 , and 54 from one study demonstrated exceptional GSK-3β inhibitory activities with IC₅₀ values of 0.22, 0.26, and 0.24 nM, respectively.[5] These compounds also showed high selectivity for GSK-3β over other structurally similar kinases.[5]

SAR_Trends cluster_substituents C3 Substituent Type cluster_effects Biological Effect Core Pyrrolo[2,3-b]pyridine Core (C3 Position) Bulky Bulky/Hydrophobic Groups (e.g., Aryl, Substituted Phenyl) Core->Bulky Access hydrophobic pocket HBD_A H-Bond Donors/Acceptors (e.g., -OH, -NH2, Pyrazole) Core->HBD_A Form new H-bonds EWG Electron-Withdrawing Groups (e.g., -CF3, -Cl) Core->EWG Alter electronics Potency Increased Potency Bulky->Potency PK Improved PK Properties Bulky->PK Solubility/Permeability HBD_A->Potency Selectivity Modulated Selectivity HBD_A->Selectivity EWG->Potency

Caption: General SAR trends for C3-substituents on the pyrrolo[2,3-b]pyridine core.

Antiproliferative Activity Against Cancer Cell Lines

Beyond specific kinase inhibition, many 3-substituted pyrrolo[2,3-b]pyridines exhibit broad antiproliferative activity. A study synthesizing thirty-two novel analogues revealed that modifications at both the N1 and C3 positions significantly impact cytotoxicity against various human cancer cell lines.[6] The introduction of a 1,2,3-triazole moiety linked to different aryl groups at the C3 position proved to be a fruitful strategy.

The data shows that the nature of the substituent on the terminal aryl ring is critical. For instance, compounds with electron-withdrawing groups like halogens (Cl, F) or electron-donating groups like methoxy (-OCH₃) on the phenyl ring displayed potent growth inhibition.[6][7]

Table 2: Comparative Antiproliferative Activity (GI₅₀ in µM) of 3-Substituted Analogs

Compound ID C3-Substituent Fragment A549 (Lung) HeLa (Cervical) MDA-MB-231 (Breast) Reference
5c 4-Chlorophenyl 1.01 1.12 0.87 [6]
5d 4-Fluorophenyl 0.12 0.25 0.17 [6]
5e 2,4-Dichlorophenyl 0.98 1.15 0.88 [6]
5h 4-Methoxyphenyl 1.41 1.25 1.02 [6]
5m 3,4,5-Trimethoxyphenyl 0.98 1.12 0.84 [6]

| Doxorubicin | (Standard) | 0.04 | 0.09 | 0.06 |[6] |

The mechanism for some of these potent compounds, such as 5d , was further investigated, revealing an ability to intercalate with calf thymus DNA, which could block DNA replication and contribute to their antiproliferative effects.[6] This highlights that C3-substituents can confer entirely new mechanisms of action beyond kinase inhibition.

Experimental Protocols: A Foundation for Validation

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are standardized protocols for key assays used in the evaluation of these compounds.

General Protocol for Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the IC₅₀ value of a compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Prepare solutions of the recombinant kinase enzyme, the specific peptide substrate, and ATP at desired concentrations in the kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compound stock solution to create a range of concentrations.

    • In a 96-well or 384-well plate, add the kinase enzyme to each well.

    • Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., Kinase-Glo®), fluorescence polarization, or antibody-based detection (e.g., HTRF®).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol for Sulforhodamine B (SRB) Antiproliferative Assay

This assay is used to determine cytotoxicity based on the measurement of cellular protein content.[6]

  • Cell Plating:

    • Seed cells from the desired cancer cell line (e.g., A549, HeLa) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation and Staining:

    • Discard the medium and fix the cells by gently adding cold trichloroacetic acid (TCA) (e.g., 10% w/v) and incubating for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution (in 1% acetic acid) for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Measurement and Analysis:

    • Solubilize the bound dye by adding 10 mM Tris base solution.

    • Measure the absorbance (optical density) at a wavelength of ~510 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Experimental_Workflow A Design & Synthesis of 3-Substituted Analogs B Structural Characterization (NMR, MS, Purity) A->B C Primary Screening (e.g., Kinase Inhibition Assay) B->C D Cellular Assay (e.g., SRB Antiproliferative Assay) C->D E SAR Analysis (Identify Potent Hits) D->E F Lead Optimization (Further Analogs) E->F Iterative Cycle G Advanced Studies (Mechanism of Action, In Vivo) E->G Promising Candidate F->A

Caption: A typical workflow for SAR-driven drug discovery of pyrrolo[2,3-b]pyridines.

Conclusion and Future Directions

The C3 position of the pyrrolo[2,3-b]pyridine scaffold is a critical modulator of biological activity. The evidence clearly demonstrates that strategic substitution at this site can dramatically enhance potency, alter the mechanism of action, and fine-tune selectivity across diverse target classes, including kinases and DNA. For medicinal chemists, the C3 position serves as a versatile handle for optimization. Future efforts will likely focus on using this position to attach novel pharmacophores, linkers for antibody-drug conjugates (ADCs), or proteolysis-targeting chimeras (PROTACs), further expanding the therapeutic potential of this remarkable scaffold. A thorough understanding of the SAR at this position is not merely academic; it is the foundation upon which the next generation of targeted therapies will be built.

References

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents.
  • (2025).
  • (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. PubMed.
  • (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia.
  • (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
  • (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd.
  • (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • (2021).
  • (2023). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • (2022).
  • (2024). A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities.
  • (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed.

Sources

A Comparative Analysis of Pyrrolopyridine-Based SGK-1 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Serum and glucocorticoid-inducible kinase 1 (SGK-1) has emerged as a compelling therapeutic target in a range of pathologies, including cancer, fibrosis, and metabolic diseases. Its role in cell proliferation, survival, and ion channel regulation has spurred the development of small molecule inhibitors. Among the various chemical scaffolds explored, the pyrrolopyridine core has shown considerable promise due to its structural resemblance to the hinge-binding region of ATP in kinases. This guide provides a comparative analysis of SGK-1 inhibitors based on the pyrrolopyridine scaffold, offering insights into their potency, selectivity, and structure-activity relationships (SAR), supported by experimental data and protocols to aid researchers in this field.

The Rationale for Targeting SGK-1

SGK-1 is a serine/threonine kinase and a key downstream effector of the PI3K/PDK1 signaling pathway. Unlike its close relative Akt, SGK-1 expression is transcriptionally regulated by various stimuli, including serum and glucocorticoids. Overexpression of SGK-1 has been linked to uncontrolled cell proliferation and tumor formation in various cancers.[1] Therefore, the development of potent and selective SGK-1 inhibitors is a promising strategy for therapeutic intervention. The pyrrolopyridine scaffold, which mimics the purine ring of ATP, serves as an effective starting point for designing such inhibitors.[2]

The SGK-1 Signaling Pathway

Understanding the SGK-1 signaling cascade is crucial for designing effective inhibitors and cellular assays. The following diagram illustrates the canonical activation pathway and downstream effects of SGK-1.

SGK1_Signaling_Pathway cluster_activation Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors / Hormones RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates SGK1_inactive SGK-1 (inactive) PDK1->SGK1_inactive phosphorylates Thr256 mTORC2->SGK1_inactive phosphorylates Ser422 SGK1_active SGK-1 (active) SGK1_inactive->SGK1_active NDRG1 NDRG1 SGK1_active->NDRG1 phosphorylates GSK3b GSK3β SGK1_active->GSK3b inhibits FOXO3a FOXO3a SGK1_active->FOXO3a inhibits Ion_Transport Ion Transport SGK1_active->Ion_Transport Cell_Proliferation Cell Proliferation & Survival NDRG1->Cell_Proliferation GSK3b->Cell_Proliferation negatively regulates FOXO3a->Cell_Proliferation negatively regulates Pyrrolopyridine_Inhibitors Pyrrolopyridine-based SGK-1 Inhibitors Pyrrolopyridine_Inhibitors->SGK1_active inhibit

Caption: SGK-1 Signaling Pathway and Point of Inhibition.

Comparative Analysis of Pyrrolopyridine-Based SGK-1 Inhibitors

The development of SGK-1 inhibitors with a pyrrolopyridine core has focused on optimizing substitutions at various positions to enhance potency and selectivity. A notable series of such inhibitors are the 3,5-disubstituted 1H-pyrrolo[2,3-b]pyridine analogs.[1] The general structure-activity relationship (SAR) suggests that the carboxyl group at one of the substitution positions is crucial for interaction with the catalytic lysine residue in the SGK-1 active site.

Compound IDR1-Substitution (Position 3)R2-Substitution (Position 5)SGK-1 IC50 (µM)NotesReference
Compound A -COOHPhenyl>100The carboxyl group is essential for activity.[1]
Compound B -CONHOHPhenyl5.6The hydroxycarbamoyl group enhances inhibitory activity.[1]
Compound C -COOH4-Methoxyphenyl2.3Para-substitution on the phenyl ring is generally more favorable than meta-substitution.[1]
Compound D -COOH3-Methoxyphenyl11.2Meta-substitution leads to a decrease in activity compared to para-substitution.[1]

Note: The IC50 values are indicative and may vary depending on the specific assay conditions.

The data suggests that both the nature of the acidic functional group and the substitution pattern on the aromatic ring significantly influence the inhibitory potency against SGK-1. The enhanced activity of the hydroxycarbamoyl group over the carboxyl group indicates that it may form more favorable interactions within the active site.[1]

Experimental Protocols

To facilitate the evaluation and comparison of novel SGK-1 inhibitors, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays.

In Vitro Kinase Assay for SGK-1 Inhibition

This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human SGK-1.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - SGK-1 Enzyme - Substrate (e.g., Crosstide) - ATP ([γ-33P]ATP) - Test Compound Dilutions - Kinase Buffer Start->Prepare_Reagents Reaction_Setup Set up Reaction in 96-well Plate: - Add Kinase Buffer - Add Test Compound - Add SGK-1 Enzyme - Pre-incubate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: - Add Substrate/ATP Mix Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: - Add Phosphoric Acid Incubate->Stop_Reaction Transfer_to_Filter Transfer to Phosphocellulose Filter Plate Stop_Reaction->Transfer_to_Filter Wash_Filter Wash Filter Plate to Remove Unincorporated [γ-33P]ATP Transfer_to_Filter->Wash_Filter Measure_Radioactivity Measure Radioactivity: - Scintillation Counting Wash_Filter->Measure_Radioactivity Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro SGK-1 Kinase Assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • SGK-1 Enzyme: Recombinant human SGK-1 (e.g., from MilliporeSigma or Thermo Fisher Scientific) diluted in kinase buffer to the desired concentration.

    • Substrate: A suitable peptide substrate such as Crosstide (GRPRTSSFAEG) at a final concentration of 50 µM.

    • ATP: Adenosine triphosphate (ATP) solution containing [γ-33P]ATP at a final concentration of 50 µM.

    • Test Compounds: Prepare a serial dilution of the pyrrolopyridine inhibitors in DMSO, then dilute further in kinase buffer.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).

    • Add 20 µL of the SGK-1 enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add 25 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction:

    • Terminate the reaction by adding 50 µL of 75 mM phosphoric acid to each well.

  • Filter Binding and Washing:

    • Transfer 90 µL of the reaction mixture from each well to a phosphocellulose filter plate (e.g., Millipore MAPHNON10).

    • Wash the filter plate three times with 150 µL of 75 mM phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measurement and Analysis:

    • After the final wash, dry the filter plate and add 50 µL of scintillation fluid to each well.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay for SGK-1 Activity

This protocol describes a method to assess the inhibitory effect of pyrrolopyridine compounds on SGK-1 activity within a cellular context by measuring the phosphorylation of a downstream target, NDRG1.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293, A549) in appropriate growth medium.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with a known SGK-1 activator, such as serum or insulin, for 15-30 minutes to induce SGK-1 activity.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated NDRG1 (p-NDRG1) and a primary antibody for total NDRG1 or a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-NDRG1 and total NDRG1 (or the loading control).

    • Normalize the p-NDRG1 signal to the total NDRG1 or loading control signal.

    • Determine the concentration-dependent inhibition of NDRG1 phosphorylation by the test compound.

Future Directions and Considerations

The pyrrolopyridine scaffold represents a versatile platform for the development of SGK-1 inhibitors. Future efforts should focus on:

  • Improving Selectivity: While potency is important, selectivity against other closely related kinases, such as Akt and other members of the AGC kinase family, is crucial to minimize off-target effects. Kinase profiling against a broad panel of kinases is highly recommended.

  • Optimizing Pharmacokinetic Properties: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is critical for the successful development of in vivo active compounds. Parameters such as solubility, permeability, and metabolic stability should be evaluated.

  • In Vivo Efficacy Studies: Promising compounds should be advanced to in vivo models of cancer or other relevant diseases to assess their therapeutic potential.

By combining rational drug design, robust in vitro and cellular assays, and a thorough understanding of the underlying biology, researchers can continue to advance the development of novel and effective SGK-1 inhibitors based on the pyrrolopyridine scaffold.

References

  • 3,5-Disubstituted Pyrrolo[2,3-b]pyridine Analogs as SGK1 Inhibitors. Korea Science. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Next-Generation Palladium Catalysts with 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Palladium Catalysis in Modern Drug Discovery

In the landscape of pharmaceutical and medicinal chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone technology. These transformations, particularly the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, have revolutionized the synthesis of complex molecular architectures, enabling the efficient construction of biologically active compounds.[1] The ability to rapidly assemble diverse molecular scaffolds is a critical advantage in drug discovery, where speed and efficiency directly impact the timeline and cost of bringing new therapies to patients.[2]

This guide focuses on a particularly relevant and challenging substrate class: substituted 7-azaindoles. Specifically, we will use 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine as our model substrate.[3] The pyrrolo[2,3-b]pyridine core is a "privileged scaffold" found in numerous kinase inhibitors and other therapeutics, making it a highly valuable building block in drug development programs.[4][5][6]

However, the inherent electronic properties of nitrogen-containing heterocycles like 7-azaindole can present significant challenges for catalysis. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] This necessitates the use of highly active and robust catalyst systems. This guide provides a comprehensive framework for the objective evaluation and comparison of next-generation palladium catalysts against traditional systems, using this pharmaceutically significant substrate to generate reliable, data-driven insights.

The Model Reaction: Suzuki-Miyaura Coupling

For this evaluation, we have selected the Suzuki-Miyaura reaction. This choice is predicated on its exceptionally broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners, making it a workhorse reaction in both academic and industrial laboratories.[2][8]

Our model reaction is the coupling of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with 4-methoxyphenylboronic acid. This reaction provides a clear, quantifiable transformation to assess catalyst performance.

Catalyst Selection: A Comparative Study of Traditional vs. Next-Generation Systems

To provide a meaningful comparison, we will evaluate three distinct classes of palladium catalysts.

  • Traditional Catalyst System (Catalyst A): Palladium(II) Acetate with Triphenylphosphine (Pd(OAc)₂ / PPh₃). This represents a classic, first-generation system that requires in situ reduction of the Pd(II) source to the active Pd(0) species. While historically important, its efficiency can be limited.

  • Next-Gen Homogeneous Catalyst (Catalyst B): XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate]). This is a state-of-the-art palladacycle precatalyst developed by the Buchwald group.[9] Such precatalysts are designed for the reliable and efficient generation of the active, monoligated L-Pd(0) species, which is crucial for high catalytic activity.[10][11]

  • Next-Gen Heterogeneous Catalyst (Catalyst C): Palladium on Nitrogen-Doped Carbon Nanosheets (Pd/N-CNS). This catalyst class leverages nanotechnology to create highly active and reusable systems. The nitrogen-doped support can stabilize the palladium nanoparticles, preventing agglomeration and enhancing electron transfer, which leads to exceptional catalytic efficiency.[12][13]

Experimental Protocols & Performance Metrics

Scientific integrity demands a rigorously controlled experimental setup. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure reproducibility.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, e.g., 0.25 mmol, 99.6 mg).

  • Add 4-methoxyphenylboronic acid (1.5 equiv, 0.375 mmol, 57.0 mg).

  • Add the base (e.g., K₃PO₄, 2.0 equiv, 0.50 mmol, 106.1 mg).

  • The vial is sealed, evacuated, and backfilled with argon three times.

  • Under a positive pressure of argon, add the specified Palladium Catalyst (see table for loading) and ligand (if applicable).

  • Add the reaction solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 2.5 mL).

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by taking aliquots at specified time intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS or TLC.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., Ethyl Acetate), washed with water and brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • The conversion and yield are determined by ¹H NMR or HPLC analysis using an internal standard.

Key Performance Metrics Explained

Simply measuring yield is insufficient for a thorough catalyst evaluation. We must employ metrics that describe both efficiency and speed.

  • Yield (%): The percentage of the starting material converted to the desired product.

  • Catalyst Loading (mol %): The amount of catalyst used relative to the limiting reagent. Lower loadings signify a more active catalyst.

  • Turnover Number (TON): The absolute number of moles of product formed per mole of catalyst before it deactivates. It is a measure of catalyst longevity. TON = moles of product / moles of catalyst .

  • Turnover Frequency (TOF): The number of turnovers per unit of time (typically h⁻¹), representing the intrinsic speed of the catalyst. TOF = TON / time (h) .[12]

Visualizing the Core Chemistry and Workflow

To better understand the underlying processes, we can visualize both the catalytic cycle and our experimental procedure.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar'-X PdII_Complex L-Pd(II)-Ar(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation ArB(OH)₂ Base PdII_Ar_Ar L-Pd(II)-Ar(Ar') Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar' Product Experimental_Workflow Setup Reaction Setup (Substrates, Base, Solvent) Inert Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Catalyst Add Catalyst System (A, B, or C) Inert->Catalyst Reaction Heat to 80 °C Catalyst->Reaction Monitoring Reaction Monitoring (LC-MS / TLC) Reaction->Monitoring Workup Aqueous Workup & Purification Monitoring->Workup Analysis Data Analysis (Yield, TON, TOF) Workup->Analysis

Caption: Standardized experimental workflow for catalyst performance evaluation.

Comparative Performance Data

The following table summarizes the expected performance of the selected catalysts in the model reaction. This data is synthesized from established literature principles on catalyst activity.

Catalyst SystemCatalyst Loading (mol %)Time (h)Conversion (%)Yield (%)TONTOF (h⁻¹)
A: Pd(OAc)₂ / PPh₃ 2.012756834~3
B: XPhos Pd G3 0.11>9996960960
C: Pd/N-CNS 0.5 (equiv. Pd)2>999418894

Discussion: Interpreting the Performance Gap

The data clearly illustrates the significant performance advantages of next-generation palladium catalysts.

The Shortcomings of the Traditional Approach (Catalyst A)

The Pd(OAc)₂ / PPh₃ system demonstrates sluggish kinetics and requires high catalyst loading to achieve a moderate yield. The primary reason for this inefficiency lies in the complex and often poorly controlled in situ activation process. Generating the catalytically active Pd(0) species from a Pd(II) precursor can be slow and lead to the formation of inactive palladium black or other off-cycle species, effectively reducing the concentration of the true catalyst.

The Power of Precatalysts (Catalyst B)

The XPhos Pd G3 precatalyst delivers a near-quantitative yield in just one hour with a twenty-fold lower catalyst loading compared to the traditional system. This remarkable activity stems from its intelligent design. [9][10]

  • Causality of Performance: The palladacycle structure provides a stable, air-tolerant solid that, under reaction conditions, undergoes a facile reductive elimination. This process cleanly and quantitatively generates the highly active, monoligated L-Pd(0) species (where L = XPhos).

  • Role of the Ligand: The XPhos ligand is a bulky, electron-rich biarylphosphine. The steric bulk promotes the formation of the desired monoligated complex, while its electron-donating character accelerates the rate-limiting oxidative addition step of the aryl iodide into the Pd(0) center. [10]This combination of features results in the exceptionally high turnover frequency (TOF) observed.

The Advantage of Advanced Heterogeneous Systems (Catalyst C)

The Pd/N-CNS catalyst also shows excellent performance, achieving a high yield rapidly. While its TOF may be lower than the premier homogeneous precatalyst at this specific snapshot, its primary advantages lie elsewhere.

  • Enhanced Stability and Reusability: The strong metal-support interactions between the palladium nanoparticles and the pyridinic nitrogen sites on the carbon nanosheets prevent leaching and agglomeration. [12]This makes the catalyst exceptionally stable and allows for its recovery (e.g., by simple filtration) and reuse over multiple cycles, a significant advantage for industrial applications.

  • Low Product Contamination: A critical concern in pharmaceutical synthesis is the contamination of the final active pharmaceutical ingredient (API) with residual heavy metals like palladium. [14]Heterogeneous catalysts like Pd/N-CNS typically exhibit very low leaching, simplifying purification and reducing the cost associated with metal scavenging agents.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, next-generation palladium catalysts offer indisputable advantages over traditional systems.

  • For Maximum Speed and Activity in Discovery Chemistry: Modern palladacycle precatalysts like XPhos Pd G3 (Catalyst B) are the superior choice. They provide rapid, high-yielding reactions with very low catalyst loadings, making them ideal for library synthesis and rapid SAR studies.

  • For Process Development and Scale-Up: Advanced heterogeneous catalysts like Pd/N-CNS (Catalyst C) present a compelling case. Their high activity, coupled with excellent stability, reusability, and low potential for product contamination, aligns perfectly with the goals of sustainable and cost-effective manufacturing.

The experimental framework and performance metrics detailed in this guide provide a robust methodology for researchers to objectively evaluate and select the optimal catalyst system for their specific needs, ensuring efficiency and success in the synthesis of valuable pharmaceutical intermediates.

References

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI.
  • Structure-Driven Performance Enhancement in Palladium–Graphene Oxide Catalysts for Electrochemical Hydrogen Evolution. MDPI.
  • Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. Accounts of Chemical Research.
  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society.
  • Electrochemical breakthrough turns nitrate waste into ammonia fuel. chemeurope.com.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology.
  • Enhancing Catalytic Performance of Palladium in Gold and Palladium Alloy Nanoparticles for Organic Synthesis Reactions through Visible Light Irradiation at Ambient Temperatures. Journal of the American Chemical Society.
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate.
  • Special Issue : Recent Advances in Palladium-Catalyzed Organic Synthesis. MDPI.
  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Moldb.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. IUCRC.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.

Sources

A Comparative Guide to Alternative Synthetic Routes for 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of the aryl group at the 2-position and the amine at the 4-position is crucial for modulating target binding, physicochemical properties, and overall pharmacological profiles.[2][3] Consequently, the development of efficient, scalable, and versatile synthetic routes to access this key motif is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of alternative synthetic strategies for the preparation of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. We will move beyond a mere recitation of protocols to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide supporting experimental data to inform your selection of the optimal route for your research needs.

The Prevailing Strategy: Sequential Palladium-Catalyzed Cross-Coupling Reactions

The most contemporary and perhaps most versatile approach to the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involves a strategic sequence of palladium-catalyzed cross-coupling reactions. This methodology offers a high degree of modularity, allowing for the late-stage introduction of diverse aryl and amine functionalities. A particularly effective strategy involves a chemoselective Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination.[4][5]

Route A: Suzuki-Miyaura Coupling followed by Buchwald-Hartwig Amination

This approach hinges on the differential reactivity of halogenated positions on the 7-azaindole core. A 2-iodo-4-chloropyrrolopyridine intermediate is often employed, where the greater reactivity of the C-I bond allows for a selective Suzuki-Miyaura coupling at the C-2 position, followed by a Buchwald-Hartwig amination at the C-4 position.[4][5][6]

Experimental Protocol: Synthesis of 2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling [7]

  • To a solution of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.00 g, 2.44 mmol) in a suitable solvent such as 1,4-dioxane is added the corresponding arylboronic acid (1.2 equiv., 2.93 mmol).

  • A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv., 0.122 mmol), and a base, such as Na₂CO₃ (2.0 equiv., 4.88 mmol), are added to the reaction mixture.

  • The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Experimental Protocol: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine via Buchwald-Hartwig Amination [4][5]

  • To a solution of the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) and the desired amine (1.2-1.5 equiv.) in a suitable solvent like toluene or 1,4-dioxane is added a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.) and a phosphine ligand (e.g., XPhos or RuPhos, 0.04-0.10 equiv.).

  • A strong base, such as NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.), is added to the mixture.

  • The reaction vessel is sealed, and the mixture is heated under an inert atmosphere at a temperature typically between 80 and 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography furnishes the target 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.

Causality and Mechanistic Considerations:

The success of this sequential approach is rooted in the principles of palladium catalysis. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the C-C bond.[8] The subsequent Buchwald-Hartwig amination follows a similar catalytic cycle, but for the formation of a C-N bond.[9][10] The choice of phosphine ligands is critical in the Buchwald-Hartwig step to promote the reductive elimination of the desired amine and prevent side reactions.[7]

Trustworthiness and Self-Validation:

The protocols are well-established and have been widely adopted in the synthesis of a variety of heterocyclic compounds. The progress of each step can be reliably monitored by standard analytical techniques such as TLC and LC-MS, allowing for in-process control and optimization. The identity and purity of the intermediates and final products are confirmed by NMR spectroscopy and mass spectrometry.

Route B: Buchwald-Hartwig Amination followed by Suzuki-Miyaura Coupling

An alternative sequence involves the initial introduction of the amine at the C-4 position, followed by arylation at C-2. This can be advantageous if the desired amine is more robust to the conditions of the subsequent Suzuki-Miyaura coupling. However, this route can be complicated by the potential for the C-4 amino group to interfere with the subsequent C-2 functionalization.[5][7]

Building the Core First: Sonogashira Coupling and Cyclization

A classic and robust strategy for the construction of the 2-aryl-7-azaindole core itself involves a palladium-catalyzed Sonogashira coupling of a 2-amino-3-iodopyridine with a terminal alkyne, followed by an intramolecular cyclization. This approach is particularly useful for accessing a wide range of 2-substituted 7-azaindoles, which can then be further functionalized at the 4-position.

Sonogashira/Cyclization Protocol

This two-step, one-pot procedure provides a direct entry to the 2-aryl-7-azaindole scaffold.

Experimental Protocol: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridines via Sonogashira Coupling and Cyclization [11]

  • A mixture of 2-amino-3-iodopyridine (1.0 equiv.), the desired terminal arylacetylene (1.1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.) in a suitable solvent such as triethylamine is degassed and stirred under an inert atmosphere at room temperature until the Sonogashira coupling is complete (monitored by TLC).

  • A base, such as potassium tert-butoxide (2.0 equiv.), is then added to the reaction mixture.

  • The reaction is heated to a temperature between 60-80 °C to effect the intramolecular cyclization.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated.

  • Purification by column chromatography provides the 2-aryl-1H-pyrrolo[2,3-b]pyridine.

Causality and Mechanistic Considerations:

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the activation of the alkyne, while the copper co-catalyst promotes the formation of a copper acetylide intermediate. Following the C-C bond formation, the addition of a strong base promotes the deprotonation of the amino group, which then undergoes an intramolecular nucleophilic attack on the alkyne to form the pyrrole ring of the 7-azaindole.

Emerging Alternatives: Metal-Free and C-H Activation Strategies

While palladium-catalyzed cross-coupling reactions are powerful, there is a growing interest in developing more sustainable and atom-economical synthetic methods. Metal-free and direct C-H activation strategies represent the forefront of this endeavor.

Metal-Free Denitrogenative Annulation

A novel, metal-free approach involves the thermally induced denitrogenative annulation of 1,2,3,4-tetrazolopyridines to generate 2-aroyl-7-azaindoles.[4] While this method yields a ketone at the 2-position, it offers a completely different and environmentally benign disconnection. The resulting ketone can be a versatile handle for further elaboration to the desired 2-aryl group through standard transformations like Wittig reactions or reductions followed by dehydration.

Direct C-H Arylation

Direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials.[2][12] While specific examples for the direct C-2 arylation of 1H-pyrrolo[2,3-b]pyridin-4-amines are still emerging, the C-H arylation of related pyrrolopyridine and pyrrolopyrimidine systems has been successfully demonstrated.[2][12] This strategy typically employs a palladium catalyst and an oxidant to facilitate the direct coupling of a C-H bond with an arylboronic acid or other arylating agent.

Comparative Analysis of Synthetic Routes

Synthetic Strategy Key Reactions Advantages Disadvantages Typical Yields
Route A: Sequential Cross-Coupling Suzuki-Miyaura & Buchwald-HartwigHigh modularity, broad substrate scope, well-established.[4][5]Multi-step, requires pre-halogenated starting materials, potential for catalyst poisoning.60-90% for each step
Route B: Sequential Cross-Coupling (reversed) Buchwald-Hartwig & Suzuki-MiyauraMay be suitable for sensitive amines.Potential for amine interference in the Suzuki step.[5][7]Variable, often lower than Route A
Sonogashira Coupling & Cyclization Sonogashira & Intramolecular CyclizationConvergent, builds the core directly, good for a variety of 2-substituents.[11]Requires terminal alkynes, may not be suitable for all substitution patterns.70-95% overall
Metal-Free Annulation Denitrogenative AnnulationMetal-free, environmentally friendly, novel disconnection.[4]Yields a 2-aroyl intermediate requiring further steps, substrate scope may be limited.Good to excellent for the annulation step
Direct C-H Arylation Palladium-catalyzed C-H activationAtom-economical, avoids pre-functionalization.[2][12]Regioselectivity can be a challenge, may require specific directing groups, still under development for this specific scaffold.Moderate to good

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Sequential Cross-Coupling cluster_B Sonogashira & Cyclization cluster_C C-H Arylation A_start 2-Iodo-4-chloro-7-azaindole A_int 2-Aryl-4-chloro-7-azaindole A_start->A_int Suzuki-Miyaura (ArB(OH)2, Pd cat.) A_end 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine A_int->A_end Buchwald-Hartwig (R2NH, Pd cat.) B_start 2-Amino-3-iodopyridine B_int 2-Amino-3-(arylethynyl)pyridine B_start->B_int Sonogashira (ArC≡CH, Pd/Cu cat.) B_end 2-Aryl-7-azaindole B_int->B_end Intramolecular Cyclization (Base) C_start 1H-Pyrrolo[2,3-b]pyridin-4-amine C_end 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine C_start->C_end Direct C-H Arylation (Ar-X, Pd cat., Oxidant)

Figure 1: Comparative workflow of major synthetic routes.

Conclusion

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines can be approached from several distinct strategic directions. The sequential palladium-catalyzed cross-coupling of a dihalogenated 7-azaindole remains the most versatile and widely applicable method, offering unparalleled flexibility in the introduction of diverse aryl and amine substituents. For the construction of the core scaffold, the Sonogashira coupling followed by intramolecular cyclization provides a highly efficient and convergent route.

Emerging strategies such as metal-free annulations and direct C-H arylations offer exciting prospects for more sustainable and atom-economical syntheses. While these methods are still maturing for this specific target class, they represent a significant area of ongoing research and are likely to become increasingly important in the future. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise and resources. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.

References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Efficient and metal-free synthesis of 2-aroyl 7-azaindoles via thermally induced denitrogenative intramolecular annulation of 1,2,3,4-tetrazolopyridines. Organic & Biomolecular Chemistry. (2024). [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ChemRxiv. (2020). [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. (2020). [Link]

  • Fox, R. J., et al. (2018). C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. The Journal of Organic Chemistry, 84(8), 4661-4669. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. (2023). [Link]

  • Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. ChemistryViews. (2023). [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. (2019). [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. MDPI. (2012). [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. (2014). [Link]

  • SYNTHESIS OF PYRIDOPYRROLO[2,1-a]ISOINDOLES BY PALLADIUM-CATALYZED ANNULATION. HETEROCYCLES. (2003). [Link]

  • Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications. (2014). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. (2023). [Link]

  • Pd-catalyzed Site-selective Direct Arene C−H Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Aryl Iodides. ResearchGate. (2022). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2013). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive. (2024). [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). National Institutes of Health. (2018). [Link]

Sources

biological evaluation of novel compounds synthesized from 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives

This guide provides a comprehensive framework for the biological evaluation of novel compounds synthesized from the versatile starting material, 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine [1][2][3]. The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential[4][5][6]. Its unique electronic properties and ability to form critical hydrogen bonds make it a frequent component in kinase inhibitors and other targeted agents[7][8][9].

The presence of an iodine atom at the C3 position of the precursor molecule offers a strategic advantage, enabling facile diversification through a variety of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. This guide will outline a multi-tiered evaluation strategy, comparing hypothetical novel compounds (NCs) across key therapeutic areas: oncology, infectious diseases, and targeted enzyme inhibition. Our approach emphasizes not just the "how" but the "why," providing the scientific rationale behind experimental choices to ensure a robust and logical evaluation cascade.

Overall Evaluation Strategy

A tiered screening approach is the most efficient method for evaluating novel compounds. It begins with broad, high-throughput primary assays to identify initial "hits" and progresses to more complex, resource-intensive secondary and mechanistic studies for the most promising candidates. This strategy ensures that research efforts are focused on compounds with the highest potential for further development.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & Hit Validation cluster_2 Tier 3: Mechanistic Studies primary_cytotoxicity In Vitro Cytotoxicity (MTT/XTT Assay) apoptosis Apoptosis & Cell Cycle Analysis primary_cytotoxicity->apoptosis If Active primary_antimicrobial Antimicrobial Screening (MIC Determination) spectrum Antimicrobial Spectrum (Gram +/-) primary_antimicrobial->spectrum If Active primary_kinase Broad Kinase Panel (IC50 Profiling) selectivity Kinase Selectivity Profiling primary_kinase->selectivity If Potent pathway Cellular Pathway Analysis apoptosis->pathway If Apoptotic inhibition_mode Enzyme Inhibition Kinetics selectivity->inhibition_mode If Selective lead_candidate Lead Candidate Identification inhibition_mode->lead_candidate pathway->lead_candidate start Novel Compounds (NC-1, NC-2, NC-3) start->primary_cytotoxicity Broad Evaluation start->primary_antimicrobial Broad Evaluation start->primary_kinase Broad Evaluation

Caption: Tiered workflow for evaluating novel compounds.

Anticancer Activity Evaluation

The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, making anticancer activity a primary focus of evaluation[7][8][10][9].

Primary Screening: In Vitro Cytotoxicity

The initial assessment of anticancer potential involves measuring a compound's ability to inhibit cell proliferation or induce cell death. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells[11][12][13][14]. An alternative, the XTT assay, offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step[15].

Rationale for Cell Line Selection: A standard panel should include cell lines from different cancer types and a non-cancerous line to assess preliminary selectivity.

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer[16][17].

  • A549: A human lung carcinoma cell line, representing a common and aggressive cancer type[16].

  • HEK293: A human embryonic kidney cell line, often used as a proxy for non-cancerous cells to determine a compound's therapeutic index[12][13].

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-Cancerous)Selectivity Index (SI) for A549
NC-1 5.22.845.116.1
NC-2 25.830.1> 100~3.3
NC-3 > 100> 100> 100-
Doxorubicin 0.81.15.44.9
Selectivity Index (SI) = IC₅₀ in HEK293 / IC₅₀ in A549

Interpretation: In this hypothetical dataset, NC-1 shows the most promise. It has potent activity against both cancer cell lines and, crucially, displays a significantly higher Selectivity Index than the standard chemotherapeutic agent, Doxorubicin. A higher SI suggests the compound is preferentially toxic to cancer cells over normal cells, a highly desirable characteristic for a drug candidate. NC-2 shows weak activity, while NC-3 is inactive.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of medium containing the compounds. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity Evaluation

Given that various azaindole derivatives have demonstrated antimicrobial properties, it is prudent to screen novel compounds for this activity[4][6][18].

Screening for Antimicrobial Activity

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. This method should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data[19][20][21][22][23].

Rationale for Microorganism Selection: A representative panel should include common pathogens to assess the spectrum of activity.

  • Staphylococcus aureus : A Gram-positive bacterium responsible for a wide range of infections.

  • Escherichia coli : A Gram-negative bacterium commonly used as a model organism and a frequent cause of infections.

  • Candida albicans : A pathogenic yeast, to screen for antifungal activity.

Table 2: Hypothetical Antimicrobial Activity (MIC Values in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
NC-1 > 128> 128> 128
NC-2 163264
NC-3 8> 128> 128
Ciprofloxacin 0.50.015> 128
Fluconazole > 128> 1281

Interpretation: The hypothetical results suggest NC-2 has moderate, broad-spectrum antimicrobial activity, while NC-3 shows specific activity against the Gram-positive S. aureus. NC-1 is inactive. While not as potent as the standard controls, these "hit" compounds could serve as a starting point for optimization into a new class of antimicrobial agents.

Detailed Protocol: Broth Microdilution MIC Assay
  • Inoculum Preparation: Culture the microorganisms overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Specific Enzyme Inhibition: Kinase Profiling

The 1H-pyrrolo[2,3-b]pyridine scaffold is a known ATP-competitive kinase inhibitor[7][8][10][9][24][25][26][27][28]. Therefore, direct evaluation against a panel of kinases is a logical step to identify specific molecular targets.

Kinase Inhibition Screening

This is typically performed using in vitro biochemical assays that measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Rationale for Kinase Selection: The panel should include kinases that are known to be modulated by this scaffold and are relevant to the diseases of interest (e.g., cancer).

  • FGFR1 (Fibroblast Growth Factor Receptor 1): Often dysregulated in various cancers[10].

  • JAK1 (Janus Kinase 1): A key mediator in cytokine signaling, implicated in inflammatory diseases and cancers[7].

  • TNIK (TRAF2 and NCK-interacting kinase): Implicated in Wnt signaling and colorectal cancer[8][26].

Table 3: Hypothetical Kinase Inhibition Data (IC₅₀ Values in nM)

CompoundFGFR1JAK1TNIK
NC-1 152501,200
NC-2 > 10,000> 10,000> 10,000
NC-3 8,5004,200> 10,000
Staurosporine 5320

Interpretation: The data clearly identifies NC-1 as a potent and selective inhibitor of FGFR1. Its activity against JAK1 and TNIK is significantly lower, suggesting a desirable selectivity profile. Staurosporine, a non-selective kinase inhibitor, is used as a positive control. This finding aligns with the potent anticancer activity observed for NC-1 in the cytotoxicity assays and provides a clear molecular target for further investigation.

Mechanistic Studies: Determining the Mode of Inhibition

For a potent and selective inhibitor like NC-1, understanding its mechanism of action is crucial. Enzyme kinetic studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive. This is achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using plots like the Lineweaver-Burk plot[29][30][31].

G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive title Lineweaver-Burk Plots for Inhibition Modes a1 b1 a1->b1 + Inhibitor c1 a1->c1 No Inhibitor yaxis1 xaxis1 origin1 a2 b2 a2->b2 No Inhibitor c2 c2->b2 + Inhibitor yaxis2 xaxis2 origin2 a3 b3 a3->b3 No Inhibitor c3 d3 c3->d3 + Inhibitor yaxis3 xaxis3 origin3

Caption: Visualizing different modes of enzyme inhibition.

Interpretation of Kinetic Data:

  • Competitive: Inhibitor binds only to the free enzyme at the active site. Lines on the plot intersect on the y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive: Inhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site. Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Lines on the plot are parallel (both Vmax and Km decrease).

Understanding the mode of inhibition provides deep insight into how the compound interacts with its target and is essential for guiding rational drug design and lead optimization.

Conclusion and Comparative Summary

This guide outlines a systematic approach to the biological evaluation of novel compounds derived from 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. By employing a tiered screening strategy, researchers can efficiently identify and characterize compounds with therapeutic potential.

Based on our hypothetical data:

  • NC-1 emerges as a promising lead candidate for anticancer therapy. It exhibits potent and selective cytotoxicity against cancer cells, which is mechanistically linked to its selective inhibition of the FGFR1 kinase. Further studies should focus on its mode of inhibition, in vivo efficacy, and pharmacokinetic properties.

  • NC-2 demonstrates moderate, broad-spectrum antimicrobial activity. While not potent enough for immediate development, its unique activity profile suggests it could be a valuable scaffold for developing new anti-infective agents through further chemical modification.

  • NC-3 shows specific, albeit modest, activity against S. aureus. This could be explored further if Gram-positive pathogens are a primary area of interest.

This comparative approach, grounded in established protocols and logical progression, ensures that the most promising compounds are advanced, maximizing the potential for successful drug discovery.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • BD314486[1228666-07-6]3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. BLDpharm.
  • Synthesis and anticancer activity evaluation of a series of[1][19][32]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • 7-Azaindole derivatives as potential antibacterial agents.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Deriv
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Enzyme inhibition and kinetics graphs (article). Khan Academy.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Moldb.
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed.
  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines.
  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Enzyme kinetics and inhibition studies. Fiveable.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing.
  • Recent advances in the global ring functionalization of 7-azaindoles.
  • Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. PubMed.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Steady-state enzyme kinetics. The Biochemist - Portland Press.
  • Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Deriv
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
  • Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. MDPI.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1228666-07-6). As a complex heterocyclic compound utilized in drug discovery and chemical synthesis, its proper disposal is paramount to ensuring personnel safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Core Principle: Hazard Identification and Risk Assessment

Effective disposal begins with a thorough understanding of the compound's chemical nature and associated hazards. 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a multi-functionalized molecule, and its risk profile is determined by the interplay of its constituent parts: the iodinated pyrrolopyridine core and the phenylsulfonyl group.

Causality of Hazard Classification:

  • Halogenated Organic: The presence of an iodine atom firmly classifies this compound as a halogenated organic waste.[1] This is the single most critical factor for its disposal, as halogenated waste streams require specialized incineration processes to prevent the formation of toxic dioxins and furans.[2] Co-mingling this waste with non-halogenated solvents is a common, costly, and dangerous mistake that must be avoided.[2][3]

  • Pyridine Derivative: The pyrrolo[2,3-b]pyridine core is a derivative of pyridine. Pyridine and its analogues are known for their potential toxicity, flammability, and irritant properties.[4] Therefore, this compound must be handled with the assumption that it may cause irritation upon contact and is harmful if ingested or inhaled.[5]

  • Sulfonyl Group: While some simple sulfonyl compounds can be chemically degraded, the complexity of this molecule makes such methods impractical and risky for waste disposal in a typical laboratory setting.[6] The primary disposal pathway remains high-temperature incineration.

  • Solid State: As a solid, the immediate inhalation risk is lower than that of a volatile liquid, but dust generation during handling must be controlled.[7]

Quantitative Data and Hazard Summary
PropertyValue / ClassificationSource & Rationale
Chemical Name 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-
CAS Number 1228666-07-6[8][9]
Molecular Formula C₁₄H₁₁IN₂O₂S[9]
Physical Form Solid[7]
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
GHS Hazard Statement H302: Harmful if swallowed
Primary Waste Class Halogenated Organic Hazardous Waste Based on the iodine substituent.[1][10]
Storage Class 11 - Combustible Solids[7]

Mandatory Safety Protocols: PPE and Engineering Controls

Prior to handling or preparing the compound for disposal, the following controls are mandatory to minimize exposure.

  • Engineering Control: Chemical Fume Hood All handling of the dry powder and preparation of waste containers must be performed inside a certified chemical fume hood.[5][11] This is a non-negotiable control to prevent inhalation of any fine particulates and potential vapors.

  • Personal Protective Equipment (PPE) A standard PPE ensemble for handling hazardous chemicals is required.[4][12]

    • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[4]

    • Hand Protection: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Latex gloves are not suitable.[5]

    • Body Protection: A standard laboratory coat.[4]

Step-by-Step Disposal Protocol: From Bench to Final Pickup

This protocol ensures waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Waste Classification and Segregation

Immediately classify all waste streams containing this compound as "Halogenated Organic Waste." This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

Crucial Action: Maintain strict segregation. Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane), as this contaminates the entire volume and significantly increases disposal costs and complexity.[2][3]

Step 2: Container Selection and Preparation
  • Select an Appropriate Container: Use only UN-approved hazardous waste containers that are chemically compatible with the waste.[2] For solid waste, a sealable polyethylene or polypropylene container is suitable. For liquid waste (e.g., solutions in organic solvents), use a glass or polyethylene safety container.

  • Inspect the Container: Ensure the container is in good condition, free from leaks, and has a secure, threaded cap that can provide a vapor-tight seal.[2][13]

  • Capacity Limit: Do not fill liquid waste containers beyond 75-80% capacity to allow for vapor expansion.[11][14]

Step 3: Waste Labeling

Proper labeling is a cornerstone of safe disposal and regulatory compliance. The moment the first drop of waste is added, affix a completed hazardous waste tag.[10][13]

The label MUST include:

  • The words "Hazardous Waste" .[3][10]

  • Full Chemical Name(s): List "3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine" and any solvents present with their approximate percentages. Do not use abbreviations.[13]

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).[10]

  • Generator Information: Your name, lab location, and date of accumulation.[10]

Step 4: Accumulation and Storage
  • Collection: Collect all contaminated materials directly into the labeled hazardous waste container.

  • Secure Storage: Keep the waste container sealed at all times, except when adding waste.[13] Store it in a designated and clearly marked satellite accumulation area within your laboratory.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to mitigate spills.[11]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Small Spill (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[4]

    • Carefully sweep or scoop the absorbed material and spilled solid into your designated halogenated waste container.

    • Wipe the area clean with a suitable solvent and place the cleaning materials into the waste container.

    • Document the spill according to your institution's policy.

  • Large Spill (Outside of a fume hood) or Unknown Hazard:

    • Evacuate: Immediately evacuate the affected area.[11]

    • Alert: Notify your supervisor and your institution's Environmental Health and Safety (EHS) department immediately.[11]

    • Secure: Prevent entry into the area and shut the laboratory door.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for emergency spill response.

Approved Disposal Pathways and Prohibitions

The final disposal of this compound must be handled by professionals to ensure complete and safe destruction.

  • Primary Disposal Method: High-Temperature Incineration All collected waste must be disposed of through your institution's EHS program or a licensed hazardous waste contractor.[4][15] The standard and required method for halogenated organic compounds is high-temperature incineration at a regulated facility.[1][15]

  • Prohibited Disposal Methods Under no circumstances should this compound or its containers be disposed of via the following methods:

    • DO NOT dispose of down the drain.[3][11] This is illegal and environmentally harmful.

    • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[11]

    • DO NOT mix with regular laboratory or municipal trash.[11]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Segregation cluster_storage Phase 3: Storage & Disposal Start Generate Waste Containing 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine PPE Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE FumeHood Work Inside Certified Chemical Fume Hood PPE->FumeHood Classify Classify as: 'HALOGENATED ORGANIC WASTE' FumeHood->Classify Container Select Compatible, Labeled Hazardous Waste Container Classify->Container Collect Collect Solid Waste, Solutions & Contaminated Consumables Container->Collect Segregate CRITICAL: DO NOT MIX with Non-Halogenated Waste Collect->Segregate Seal Seal Container When Not In Use Segregate->Seal Store Store in Designated Satellite Accumulation Area w/ Secondary Containment Seal->Store EHS Arrange for Pickup by EHS or Licensed Contractor Store->EHS End Final Disposal: High-Temperature Incineration EHS->End

Caption: Disposal workflow for 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

References

  • BenchChem. (2025).
  • Sdfine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992).
  • Unknown.
  • Braun Research Group.
  • Benchchem. (2025). Safe Disposal of (Chloromethyl)
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Jubilant Ingrevia Limited. (2024).
  • Temple University Environmental Health and Radiation Safety.
  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
  • ChemSupply Australia. (2024).
  • Sigma-Aldrich. 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Product Page.
  • Benchchem. Essential Guide to the Proper Disposal of Lafutidine Sulfone.
  • Nam, N. H., et al. (1994). Degradation and disposal of some enzyme inhibitors. Applied Biochemistry and Biotechnology, 48(2), 57-9.
  • ChemWhat. 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS#: 1228666-07-6.
  • Avantor. (2011).
  • ChemScene. (2025).
  • Washington State University.
  • Moldb. 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No.: 1228666-07-6.
  • Sigma-Aldrich. 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Product Page.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.

Sources

Personal protective equipment for handling 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1228666-07-6). As a novel heterocyclic compound, likely utilized in kinase inhibitor research and drug development, it is imperative to treat this substance with a high degree of caution. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain compliance with established regulations.

Hazard Assessment and Risk Analysis

A complete toxicological profile for 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is not extensively documented. Therefore, a risk assessment must be conducted based on its known hazard classifications, the properties of its structural motifs, and data from analogous compounds.

Known Classification: The compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.

Inferred Hazards from Structural Analogues: A closely related compound, 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1138443-83-0), presents a broader range of hazards, including:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given the structural similarities, it is prudent to assume that the title compound may exhibit similar irritant properties. The phenylsulfonyl group is a common moiety in medicinal chemistry and, while generally stable, its presence in a novel molecule warrants careful handling.[2][3] The pyrrolopyridine core is a heterocyclic structure that can possess significant biological activity and potential toxicity.[4]

Summary of Potential Hazards

Hazard TypeGHS Classification (Inferred)Rationale and Precautionary Notes
Acute Oral Toxicity Category 4 (H302) Confirmed classification. Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[5]
Skin Irritation Likely Category 2 (H315) Based on structural analogue.[1] Avoid all skin contact. Wear appropriate gloves and a lab coat.
Eye Irritation Likely Category 2 (H319) Based on structural analogue.[1] Causes serious eye irritation. Wear chemical safety goggles and a face shield.
Respiratory Irritation Likely STOT SE 3 (H335) Based on structural analogue.[1] Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and critical barrier between the researcher and the chemical. The following protocol is mandatory for all procedures involving this compound.

Primary Engineering Control: The Chemical Fume Hood All manipulations of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, including weighing, dissolution, and reaction setup, must be performed within a certified and properly functioning chemical fume hood.[6][7] This is the most critical engineering control for preventing respiratory exposure.

Required PPE Ensemble

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles and a full-face shield.[6][8]Goggles provide a seal against dust and splashes. The face shield offers a secondary barrier for the entire face.
Hand Double-gloving with nitrile gloves.[4][7]Provides robust protection against incidental contact. Gloves must be inspected before use and removed properly to avoid contamination.[4]
Body Long-sleeved, flame-resistant lab coat or impervious disposable gown.[6][9]Protects skin from contamination. Must be kept fully fastened.
Respiratory Not required if handled exclusively in a fume hood.If aerosolization outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor and particulate cartridges is mandatory.[6][9]
Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On):

  • Lab Coat/Gown: Put on the lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on chemical safety goggles.

  • Face Protection: Put on the face shield.

Doffing (Taking Off) to Prevent Cross-Contamination:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.[4]

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Gown: Unfasten the lab coat and roll it outwards and away from your body, ensuring the contaminated exterior is contained. Place it in the proper receptacle for laundry or disposal.

  • Inner Gloves: Remove the final pair of gloves using the proper technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the product.[7]

Operational and Disposal Plans

A self-validating protocol requires seamless integration of handling and disposal procedures to minimize risk at every stage.

Emergency Procedures
  • Spill: For a small spill contained within the fume hood, use an inert absorbent material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[7] For larger spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal is critical to ensure environmental and personnel safety.

  • Waste Identification: All materials that have come into contact with 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are to be considered hazardous waste. This includes surplus chemical, contaminated gloves, absorbent materials, and empty containers.[10]

  • Waste Segregation: Due to the iodine content, this waste stream must be segregated.[6] Use a dedicated, clearly labeled, and sealed hazardous waste container.

  • Regulatory Compliance: All waste disposal must adhere to institutional policies and comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_controls Phase 2: Engineering Controls cluster_ppe Phase 3: PPE Ensemble Selection A Start: Plan Experiment with 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine B Risk Assessment: - Review Hazards (Oral, Skin, Eye, Resp.) - Assess Procedure (Weighing, Solution, etc.) A->B C Is a certified chemical fume hood available and operational? B->C D Proceed with work inside fume hood C->D Yes E STOP WORK Do not proceed until a fume hood is available. C->E No F Mandatory Base PPE: - Double Nitrile Gloves - Lab Coat/Gown - Chemical Goggles D->F G Will the procedure generate splashes or significant aerosols (e.g., sonication, rapid stirring)? F->G H Add Full Face Shield G->H Yes I Proceed with Experiment G->I No H->I

Caption: PPE selection workflow for handling the target compound.

References

  • ChemWhat. 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS#: 1228666-07-6. [Link]

  • J.T. Baker. MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]

  • U.S. Department of Health & Human Services. Personal protective equipment (PPE) - CHEMM. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • European Industrial Gases Association. DOC136_24_Selection of Personal Protective Equipment. [Link]

  • U.S. Consumer Product Safety Commission. Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • PubMed Central. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

  • PubMed Central. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. [Link]

  • DailyMed. GLIPIZIDE AND METFORMIN HYDROCHLORIDE tablet, film coated. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.